molecular formula C4H5Cl2NO B1297587 2,2-Dichlorocyclopropane-1-carboxamide CAS No. 75885-60-8

2,2-Dichlorocyclopropane-1-carboxamide

Cat. No.: B1297587
CAS No.: 75885-60-8
M. Wt: 153.99 g/mol
InChI Key: POUMCBWMYUEVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichlorocyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C4H5Cl2NO and its molecular weight is 153.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichlorocyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl2NO/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUMCBWMYUEVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337335
Record name 2,2-dichlorocyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75885-60-8
Record name 2,2-Dichlorocyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75885-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-dichlorocyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,2-Dichlorocyclopropane-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the synthesis of 2,2-Dichlorocyclopropane-1-carboxamide, a valuable building block in medicinal chemistry and materials science. The core of this document focuses on the prevalent and efficient method of dichlorocarbene addition to acrylamide, with a particular emphasis on the use of phase-transfer catalysis (PTC) to enhance reaction efficiency and safety. We will dissect the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, discuss critical process parameters, and offer insights into the characterization and safe handling of the materials involved. This guide is designed to be a self-validating resource, grounding its protocols in established chemical principles and authoritative literature to ensure reproducibility and reliability for researchers in the field.

Introduction: The Significance of the Dichlorocyclopropane Moiety

The gem-dichlorocyclopropane unit is a structurally unique and synthetically versatile motif. Its presence in a molecule imparts significant conformational rigidity and alters electronic properties, making it a desirable feature in the design of novel therapeutics and functional materials. This compound, in particular, serves as a key intermediate for more complex molecular architectures. The amide functionality provides a convenient handle for further chemical elaboration, while the dichlorocyclopropyl group can be transformed into a variety of other functional groups, such as cyclopropanones or allenes via the Skattebøl rearrangement.[1]

Strategic Overview of Synthesis: The Dichlorocarbene Approach

The most common and direct route to this compound involves the [1+2] cycloaddition of dichlorocarbene (:CCl₂) to the carbon-carbon double bond of acrylamide.[1] Dichlorocarbene is a highly reactive and transient intermediate that must be generated in situ.

Generation of Dichlorocarbene

Dichlorocarbene is typically generated by the α-elimination of a proton and a chloride ion from chloroform (CHCl₃) using a strong base.[1] Historically, potent and often hazardous bases like potassium tert-butoxide were used in anhydrous conditions.[2] However, modern organic synthesis has largely shifted towards safer and more practical methods.

A widely adopted method for generating dichlorocarbene involves the reaction of chloroform with a concentrated aqueous solution of a strong base, such as sodium hydroxide.[1][2] This two-phase system (aqueous base and organic chloroform/substrate) presents a challenge, as the reactants are in separate, immiscible layers. This is where Phase-Transfer Catalysis becomes indispensable.

The Core of the Synthesis: Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases.[3][4] For the synthesis of this compound, PTC is instrumental in overcoming the insolubility of the hydroxide ions (from NaOH) in the organic phase where chloroform and acrylamide reside.[4]

The PTC Mechanism in Dichlorocyclopropanation

A phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium bromide or Aliquat 336®, transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase.[1][5] Once in the organic phase, the hydroxide ion is a potent base and can deprotonate chloroform to generate the trichloromethyl anion (CCl₃⁻). This anion then rapidly eliminates a chloride ion to form the highly electrophilic dichlorocarbene (:CCl₂), which is immediately trapped by the acrylamide present in the organic phase to form the desired product.

The diagram below illustrates the catalytic cycle:

PTC_Mechanism PTC Mechanism for Dichlorocarbene Generation cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH QX_aq Q⁺X⁻ (Catalyst) QOH_org Q⁺OH⁻ QX_aq->QOH_org Phase Transfer QOH_org->QX_aq Catalyst Regeneration CHCl3 CHCl₃ QOH_org->CHCl3 Deprotonation CCl3_anion :CCl₃⁻ CHCl3->CCl3_anion + OH⁻ CCl2 :CCl₂ (Dichlorocarbene) CCl3_anion->CCl2 Product 2,2-Dichlorocyclopropane- 1-carboxamide CCl2->Product [1+2] Cycloaddition Acrylamide Acrylamide

Caption: Catalytic cycle of phase-transfer catalysis in dichlorocyclopropanation.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should adapt it based on their specific equipment and scale.

Reagents and Equipment
Reagent/EquipmentSpecificationPurpose
Acrylamide>98% purityAlkene Substrate
Chloroform (CHCl₃)Stabilized, >99%Dichlorocarbene Precursor
Sodium Hydroxide (NaOH)Pellets or solutionBase
Benzyltriethylammonium chloride>98%Phase-Transfer Catalyst
TolueneAnhydrousOrganic Solvent
Dichloromethane (DCM)Reagent GradeExtraction Solvent
Saturated NaCl solution (Brine)Washing Agent
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Three-neck round-bottom flaskAppropriate sizeReaction Vessel
Mechanical stirrerEfficient mixing
CondenserPrevent solvent loss
Addition funnelControlled reagent addition
ThermometerMonitor reaction temperature
Step-by-Step Procedure
  • Reaction Setup : In a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, combine acrylamide (1.0 eq), benzyltriethylammonium chloride (0.05 eq), and toluene.

  • Initial Cooling : Begin vigorous stirring and cool the mixture to 0-5 °C using an ice-water bath.

  • Base Addition : Slowly add a pre-cooled (0-5 °C) 50% (w/w) aqueous solution of sodium hydroxide (4.0 eq) to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Chloroform Addition : Once the base addition is complete, begin the dropwise addition of chloroform (1.5 eq) via an addition funnel. Maintain the internal temperature between 5-10 °C throughout the addition. This step is exothermic.

  • Reaction Monitoring : After the chloroform addition is complete, allow the reaction to stir at 5-10 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up :

    • Once the reaction is complete, quench by slowly adding cold water to dissolve the precipitated salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine all organic layers and wash sequentially with water and then brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate.

  • Purification :

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel to yield the pure this compound.

Workflow Diagram

Experimental_Workflow start Start setup 1. Reaction Setup (Acrylamide, Catalyst, Toluene) start->setup cool 2. Cool to 0-5 °C setup->cool add_base 3. Add 50% NaOH (aq) (Keep T < 10 °C) cool->add_base add_chloroform 4. Add Chloroform (Keep T < 10 °C) add_base->add_chloroform react 5. Stir at 5-10 °C (Monitor by TLC/GC) add_chloroform->react quench 6. Quench with Cold Water react->quench extract 7. Extraction with DCM quench->extract wash 8. Wash with H₂O & Brine extract->wash dry 9. Dry with MgSO₄ wash->dry concentrate 10. Concentrate in vacuo dry->concentrate purify 11. Purify (Recrystallization/Chromatography) concentrate->purify end End Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Scientific Integrity: Causality and Self-Validation

  • Why vigorous stirring? The reaction is biphasic. High-speed stirring is crucial to maximize the interfacial surface area between the aqueous and organic phases, which directly increases the rate of phase transfer and, consequently, the overall reaction rate.

  • Why low temperature? The generation of dichlorocarbene is exothermic. Low temperatures (0-10 °C) are maintained to control the reaction rate, prevent unwanted side reactions (such as the hydrolysis of chloroform), and ensure safety. Uncontrolled temperature can lead to a runaway reaction.

  • Why excess base and chloroform? A stoichiometric excess of both the base and chloroform is used to drive the reaction to completion and account for any potential side reactions, such as the reaction of dichlorocarbene with hydroxide ions.

  • Choice of Catalyst : Quaternary ammonium salts with good solubility in the organic phase are preferred. The structure of the catalyst can influence efficiency. For instance, longer alkyl chains on the ammonium salt can increase its lipophilicity and enhance its performance.[3][4]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will show characteristic signals for the cyclopropyl protons and the amide protons. ¹³C NMR will show the key signal for the CCl₂ carbon.

  • Infrared (IR) Spectroscopy : Will display characteristic absorption bands for the N-H stretches and the C=O (amide I) stretch.

  • Mass Spectrometry (MS) : Will confirm the molecular weight and show the characteristic isotopic pattern for a molecule containing two chlorine atoms.

Safety and Handling

  • Acrylamide : Is a known neurotoxin and potential carcinogen.[6] Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chloroform : Is a suspected carcinogen and is harmful if inhaled or absorbed through the skin. All operations should be conducted in a fume hood.

  • Sodium Hydroxide (50% aq.) : Is highly corrosive and can cause severe burns. Wear appropriate gloves, lab coat, and eye protection.

  • Exothermic Reaction : The reaction is exothermic and has the potential to become vigorous. Ensure adequate cooling and controlled addition of reagents.

Conclusion

The synthesis of this compound via the phase-transfer catalyzed dichlorocyclopropanation of acrylamide is a robust and scalable method. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can safely and efficiently produce this valuable synthetic intermediate. The principles discussed in this guide—from the logic of PTC to the importance of temperature control—are foundational to achieving reproducible and high-yielding results in the modern organic synthesis laboratory.

References

  • Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide . ResearchGate. Available at: [Link]

  • dichlorocyclopropanation . ResearchGate. Available at: [Link]

  • Kinetic study of dichlorocyclopropanation under phase-transfer catalysis and assisted by microwave irradiation . ResearchGate. Available at: [Link]

  • US Patent US4296241A - Preparation of 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid derivatives. Google Patents.
  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions . National Institutes of Health (NIH). Available at: [Link]

  • Dichlorocarbene - Wikipedia . Wikipedia. Available at: [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW . Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Industrial Phase-Transfer Catalysis . PTC Organics. Available at: [Link]

  • EP Patent EP0003683B1 - Process for preparing high cis 3-(2,2,2-trichloroethyl)-2,2-dimethylcyclopropane-1-carboxylates. Google Patents.
  • Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • CN Patent CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method. Google Patents.
  • Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry . National Institutes of Health (NIH). Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane . MDPI. Available at: [Link]

  • Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid . ResearchGate. Available at: [Link]

  • A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation . MDPI. Available at: [Link]

  • US Patent US3376349A - Production of dichlorocarbene adducts. Google Patents.
  • Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR . bioRxiv. Available at: [Link]

Sources

2,2-Dichlorocyclopropane-1-carboxamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,2-Dichlorocyclopropane-1-carboxamide

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated cyclopropyl amide of interest in synthetic and medicinal chemistry. We will delve into its core chemical properties, molecular structure, and spectroscopic characteristics. Furthermore, this document outlines a robust synthetic protocol for its preparation, explores its chemical reactivity, and discusses its current and potential applications, particularly within the agrochemical and pharmaceutical sectors. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this versatile chemical entity.

Introduction

The cyclopropane ring, a strained three-membered carbocycle, is a privileged motif in medicinal chemistry and natural products.[1] Its rigid structure allows it to act as a conformationally constrained bioisostere for moieties like double bonds or gem-dimethyl groups, often leading to improved metabolic stability, binding affinity, and reduced off-target effects.[1] When functionalized with reactive groups, such as geminal dihalides and amides, the cyclopropane scaffold becomes a powerful building block for constructing complex molecular architectures.

This compound (CAS 75885-60-8) embodies these features. The presence of the dichlorocyclopropyl group offers a unique combination of steric bulk and electronic properties, while the primary carboxamide provides a key site for hydrogen bonding and further chemical elaboration. While direct literature on this specific molecule is limited, analysis of structurally related compounds reveals significant potential in the synthesis of agrochemicals (fungicides, insecticides) and as an intermediate for active pharmaceutical ingredients (APIs).[2][3][4] This guide synthesizes available data and field-proven principles to present a holistic view of its chemistry and utility.

Molecular Structure and Chemical Properties

The structure of this compound is characterized by a cyclopropane ring substituted with two chlorine atoms at the C2 position and a carboxamide group at the C1 position. The gem-dichloro substitution significantly influences the ring's geometry and electronic nature, creating a highly polarized C-Cl bond and inducing a dipole moment. The amide group can participate in hydrogen bonding as both a donor and an acceptor.

Key Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are critical for predicting solubility, designing reaction conditions, and understanding the compound's behavior in biological systems.

PropertyValueSource
CAS Number 75885-60-8[5][6]
Molecular Formula C₄H₅Cl₂NO[5][6]
Molecular Weight 153.99 g/mol [5][7]
Melting Point 148-149 °C[7]
Boiling Point (est.) 343.1 °C at 760 mmHg[7]
Density (est.) 1.52 g/cm³[7]
Topological Polar Surface Area (TPSA) 43.09 Ų[5][7]
LogP (calculated) 0.66 - 1.37[5][7]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 1[5]
Rotatable Bonds 1[5]

Synthesis and Reactivity

The synthesis of this compound logically proceeds through a two-stage process: formation of the dichlorocyclopropane ring followed by functionalization to the amide.

General Synthetic Approach

The most common and efficient method for constructing the 2,2-dichlorocyclopropane moiety is via the addition of dichlorocarbene (:CCl₂) to an appropriate alkene precursor. Dichlorocarbene is typically generated in situ from chloroform (CHCl₃) and a strong base, often under phase-transfer catalysis (PTC) conditions, which is a robust and scalable method. The resulting cyclopropanated intermediate, a carboxylic acid or ester, can then be converted to the target carboxamide.

G cluster_0 Stage 1: Dichlorocyclopropanation cluster_1 Stage 2: Amidation Acrylate Acrylate Ester (e.g., Ethyl Acrylate) CyclopropaneEster Ethyl 2,2-Dichlorocyclopropane- 1-carboxylate Acrylate->CyclopropaneEster Carbene Addition Carbene :CCl₂ (Dichlorocarbene) (from CHCl₃ + Base) Carbene->Acrylate PTC Phase Transfer Catalyst (e.g., TEBA) PTC->Carbene facilitates generation CarboxylicAcid 2,2-Dichlorocyclopropane- 1-carboxylic acid CyclopropaneEster->CarboxylicAcid Hydrolysis cluster_1 cluster_1 Hydrolysis Saponification (e.g., NaOH, H₂O) AcidChloride Acid Chloride Intermediate (via SOCl₂ or (COCl)₂) Target 2,2-Dichlorocyclopropane- 1-carboxamide AcidChloride->Target Ammonolysis Ammonolysis Ammonolysis (NH₃ or NH₄OH) CarboxylicAcid->AcidChloride Activation

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a reliable method starting from a commercially available acrylate.

PART A: Synthesis of 2,2-Dichlorocyclopropane-1-carboxylic acid

  • Reaction Setup: To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add ethyl acrylate (1 mol), chloroform (3 mol), and benzyltriethylammonium chloride (TEBA, 0.02 mol) as a phase transfer catalyst.

  • Base Addition: Prepare a solution of 50% aqueous sodium hydroxide (NaOH, 4 mol). Begin vigorous stirring of the flask contents and slowly add the NaOH solution via the dropping funnel over 2-3 hours. The reaction is exothermic; maintain the internal temperature between 40-50 °C using an ice-water bath.

    • Causality Insight: The phase transfer catalyst is essential for transporting the hydroxide ion (OH⁻) from the aqueous phase to the organic phase, where it can deprotonate chloroform to generate the highly reactive dichlorocarbene. Slow addition of the base controls the rate of this exothermic reaction, preventing side reactions and ensuring safety.

  • Reaction & Workup: After the addition is complete, continue stirring at 50 °C for an additional 4 hours. Cool the mixture to room temperature. Dilute with 500 mL of water and transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice with 100 mL portions of dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude ethyl 2,2-dichlorocyclopropane-1-carboxylate.

  • Hydrolysis (Saponification): Add the crude ester to a solution of sodium hydroxide (1.5 mol) in 500 mL of ethanol/water (1:1). Heat the mixture to reflux and stir for 3 hours until TLC analysis indicates complete consumption of the ester.

  • Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 200 mL of water and wash with diethyl ether to remove any non-acidic impurities. Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid (HCl), which will precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry to obtain 2,2-Dichlorocyclopropane-1-carboxylic acid.

PART B: Synthesis of this compound

  • Acid Chloride Formation: In a fume hood, suspend the 2,2-Dichlorocyclopropane-1-carboxylic acid (1 mol) in 300 mL of toluene. Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL). Slowly add thionyl chloride (SOCl₂, 1.2 mol) via a dropping funnel.

    • Self-Validation: The evolution of HCl and SO₂ gas is a clear indicator that the reaction is proceeding.

  • Reaction: Heat the mixture to 70 °C for 2-3 hours until gas evolution ceases. The solution should become clear. Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.

  • Ammonolysis: Cool the crude acid chloride in an ice bath. Slowly and carefully add it to 500 mL of concentrated aqueous ammonia (ammonium hydroxide), ensuring the temperature does not exceed 10 °C. A precipitate will form immediately.

  • Isolation and Purification: Stir the mixture for 1 hour at room temperature. Filter the solid product, wash thoroughly with cold water to remove any ammonium salts, and then with a small amount of cold diethyl ether. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

Authenticating the structure of the synthesized compound is paramount. Below are the expected spectroscopic signatures.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the CH₂ protons and the coupling with the CH proton. One would anticipate three distinct signals in the cyclopropyl region (approx. 1.5-3.0 ppm), exhibiting geminal and vicinal coupling constants characteristic of cyclopropane rings. The two amide protons (-NH₂) would likely appear as a broad singlet further downfield (approx. 5.5-7.5 ppm), the position of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum will show four distinct signals: the carbonyl carbon (C=O) around 170-175 ppm, the highly deshielded CCl₂ carbon above 60 ppm, and the two remaining cyclopropyl carbons (CH and CH₂) between 15-35 ppm.

  • IR Spectroscopy: Key vibrational bands will include N-H stretching for the primary amide (two bands, approx. 3200-3400 cm⁻¹), a strong C=O stretch (Amide I band) around 1650-1680 cm⁻¹, and C-Cl stretching in the fingerprint region (approx. 600-800 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks with a ratio of approximately 9:6:1), which is a definitive confirmation of the compound's elemental composition. The molecular ion peak [M]⁺ would be observed at m/z ≈ 153.

Applications in Medicinal and Agrochemical Chemistry

While specific applications for the title compound are not extensively documented, its structural motifs are present in molecules with known biological activity.

  • Agrochemicals: Many commercial pyrethroid insecticides feature a dichlorovinylcyclopropane carboxylic acid core.[8] The this compound structure serves as a direct precursor or analog to these valuable agrochemicals. Studies on related N-substituted 2,2-dichlorocyclopropanecarboxamides have demonstrated moderate fungicidal and insecticidal activities.[2][3][4]

  • Pharmaceutical Intermediates: The related compound, (2,2-dichlorocyclopropyl)benzene, is a crucial intermediate in the synthesis of ciprofibrate, a lipid-lowering agent.[9][10] This highlights the utility of the dichlorocyclopropyl group as a stable, lipophilic scaffold in drug design. The carboxamide functional group can be readily hydrolyzed to the corresponding carboxylic acid or used as a handle for further synthetic transformations, making it a versatile intermediate for building more complex drug candidates.[9][10]

  • Bioisosteric Replacement: The cyclopropane ring can act as a bioisostere of an aromatic ring or a double bond, improving pharmacokinetic properties. The gem-dichloro group adds lipophilicity and can modulate the electronic properties of adjacent functional groups, which can be exploited in structure-activity relationship (SAR) studies.

G cluster_Applications Potential Applications Compound {this compound | C₄H₅Cl₂NO} Agrochem Agrochemicals Precursor to pyrethroid-like insecticides Fungicidal & insecticidal activity Compound->Agrochem structural analog Pharma Pharmaceuticals Intermediate for APIs (e.g., analogs of Ciprofibrate) Scaffold for SAR studies Compound->Pharma key intermediate Synth Synthetic Chemistry Versatile building block Source of strained ring for ring-opening reactions Compound->Synth reactive functional groups

Caption: Key application areas for this compound.

Safety and Handling

  • Hazard Identification: Based on related compounds and functional groups, this compound should be handled as a hazardous substance. It is likely an irritant to the skin, eyes, and respiratory system.[7]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

A full Safety Data Sheet (SDS) should be consulted before handling.[11]

Conclusion

This compound is a valuable chemical entity with significant, albeit underexplored, potential. Its synthesis is achievable through well-established chemical transformations, and its structure combines the unique conformational and electronic properties of a gem-dihalogenated cyclopropane with the versatile reactivity of a primary amide. For medicinal chemists and agrochemical researchers, it represents a promising scaffold and synthetic intermediate for the development of novel bioactive molecules. Further investigation into its reactivity and biological profile is warranted and could unlock new applications in drug discovery and crop protection.

References

  • Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. [URL: https://www.researchgate.net/publication/289290035_Synthesis_and_Biological_Activities_of_22-Dichloro-1-4-ethoxyphenyl-N-Substituted_Phenyl_Cyclopropanecarboxamide]
  • Sun, N. -B.; Lei, C.; Jin, J. -Z.; Ke, W. Synthesis and Biological Activities of 2,2-Dichloro-1-(4-Ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Asian Journal of Chemistry 2013, 25, 4071-4073. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_7_105]
  • The Role of (2,2-Dichlorocyclopropyl)benzene in Pharmaceutical Synthesis. [URL: https://www.dakenchem.com/the-role-of-22-dichlorocyclopropylbenzene-in-pharmaceutical-synthesis/]
  • This compound. ChemScene. [URL: https://www.chemscene.com/products/2,2-Dichlorocyclopropane-1-carboxamide-CS-0239126.html]
  • 2,2-DICLOROCICLOPROPANO-1-CARBOXAMIDA 75885-60-8 wiki. Guidechem. [URL: https://www.guidechem.com/es/wiki/75885-60-8.html]
  • Exploring the Synthesis and Applications of (2,2-Dichlorocyclopropyl)benzene. [URL: https://www.dakenchem.com/exploring-the-synthesis-and-applications-of-22-dichlorocyclopropylbenzene/]
  • Synthesis, Structure and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-cyclopropanyl Substituted Piperidin. [URL: https://www.researchgate.net/publication/287146522_Synthesis_Structure_and_Biological_Activities_of_22-Dichloro-1-4-ethoxyphenyl-cyclopropanyl_Substituted_Piperidin]
  • This compound | CAS 75885-60-8. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-2-dichlorocyclopropane-1-carboxamide-75885-60-8]
  • This compound Product Description. ChemicalBook. [URL: https://www.chemicalbook.
  • (2,2-Dichlorocyclopropyl)benzene | CAS 2415-80-7. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-2-dichlorocyclopropyl-benzene-2415-80-7]
  • (2,2-Dichlorocyclopropyl)benzene | 2415-80-7. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3323251.htm]
  • (2,2-Dichlorocyclopropyl)benzene 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/178446]
  • US Patent 4,296,241A - Preparation of 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid derivatives. Google Patents. [URL: https://patents.google.
  • CN Patent 101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide. Google Patents. [URL: https://patents.google.
  • WO Patent 2007069841A1 - Process for preparing optically active cyclopropane carboxamide and derivatives thereof. Google Patents. [URL: https://patents.google.
  • This compound - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=75885-60-8]
  • A Comparative Guide to the Biological Activity of 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid and Structurally Related Compounds. Benchchem. [URL: https://www.benchchem.com/pdf/B5834.pdf]
  • 2,2-Dimethylcyclopropane-1-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/260708]
  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [URL: https://apps.dtic.mil/sti/pdfs/AD0407730.pdf]
  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. [URL: https://www.researchgate.net/publication/258169131_Synthesis_and_chiral_resolution_of_22-dimethylcyclopropane_carboxylic_acid]
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [URL: https://www.mdpi.com/1420-3049/27/17/5576]
  • Novel cyclopropane derivatives, processes for their preparation and their use in the preparation of dihalovinylcyclopropane carb. [URL: https://patents.google.
  • (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/679410]
  • (1S,2S)-cyclopropane-1,2-dicarboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6928367]

Sources

Cyclopropanecarboxamide Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of cyclopropanecarboxamide derivatives, a class of compounds distinguished by their unique structural and electronic properties. The inherent strain and rigidity of the cyclopropane ring, combined with the versatile chemistry of the carboxamide group, make this scaffold a privileged motif in modern drug discovery. We will delve into the core synthetic methodologies, survey the broad spectrum of biological activities, and provide detailed protocols to empower researchers in their pursuit of novel therapeutics.

The Cyclopropane Advantage in Medicinal Chemistry

The three-membered carbocyclic ring of cyclopropane is a cornerstone in the design of a wide array of biologically active molecules.[1] Its rigid, spatially defined conformation allows for precise orientation of substituents, which is critical for optimizing interactions with biological targets. This structural feature is found in numerous FDA-approved drugs for treating conditions ranging from COVID-19 and HIV/AIDs to asthma and hepatitis C.[2] The incorporation of a cyclopropane moiety can significantly enhance a drug's potency, modulate its metabolic stability, and fine-tune its pharmacokinetic profile.[2] When coupled with a carboxamide group—a key hydrogen bonding component—the resulting cyclopropanecarboxamide core becomes a powerful building block for creating novel therapeutic agents with diverse applications.[3]

Synthetic Pathways to Cyclopropanecarboxamide Derivatives

The construction of the cyclopropanecarboxamide scaffold can be approached through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

Core Synthetic Strategies

A prevalent and effective method for synthesizing substituted cyclopropanecarboxamides begins with the α-alkylation of a 2-phenylacetonitrile derivative using 1,2-dibromoethane. This is followed by the hydrolysis of the nitrile to a carboxylic acid, and subsequent amidation.[4] The efficiency of the initial cyclopropanation step is notably influenced by the electronic nature of the substituents on the phenyl ring; electron-donating groups such as methyl or methoxy generally lead to higher yields, whereas electron-withdrawing groups like fluoro or chloro can result in diminished yields.[4]

Alternative pathways include the direct amidation of cyclopropanecarboxylic acid or its derivatives:

  • From Acid Chlorides: Cyclopropanecarbonyl chloride can be readily converted to the primary amide by treatment with ammonia.[5][6] This is a straightforward and high-yielding reaction.

  • From Esters: The amidation of cyclopropanecarboxylic esters (e.g., methyl or isobutyl esters) with ammonia, often in the presence of a catalytic amount of a sodium alkoxide, is another established industrial process.[7][8]

The general synthetic logic is outlined in the workflow below.

Synthesis_Workflow A 2-Phenylacetonitrile Derivative B 1-Phenylcyclopropane- carbonitrile A->B 1,2-Dibromoethane, Base (e.g., NaOH) C 1-Phenylcyclopropane- carboxylic Acid B->C Hydrolysis (e.g., conc. HCl) D Cyclopropanecarboxamide Derivative C->D Amide Coupling (e.g., EDC, HOBt) E Amine (R-NH2) E->D F Cyclopropanecarbonyl Chloride F->D Amine (R-NH2) G Cyclopropanecarboxylic Ester G->D Ammonia (NH3), Na-alkoxide cat.

Caption: General Synthetic Pathways to Cyclopropanecarboxamide Derivatives.

A Spectrum of Biological Activities and Therapeutic Applications

Cyclopropanecarboxamide derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for treating a multitude of diseases.[1][9]

Anticancer Activity

Numerous studies have highlighted the antiproliferative properties of this class of compounds.[4] Derivatives have shown moderate to excellent activity against cancer cell lines such as MCF7 (breast) and HCT116 (colon).[4] A series of cycloalkanecarboxamides bearing sulfonate or sulfamate moieties exhibited broad-spectrum anticancer activity across the NCI-60 cancer cell line panel.[10]

Notably, compound 1g (containing a cyclohexyl ring and a p-fluorobenzenesulfonate moiety) was identified as the most potent agent against the HT29 colon cancer cell line, with an IC₅₀ of 4.73 µM.[10] Its mechanism of action was determined to be the induction of apoptosis via the activation of caspases 3 and 7.[10]

CompoundScaffoldR GroupTarget Cell LineIC₅₀ (µM)Reference
1f Cyclohexanecarboxamidep-(tert-butyl)benzenesulfonateNCI-60 PanelBroad-spectrum[10]
1g Cyclohexanecarboxamidep-fluorobenzenesulfonateHT29 (Colon)4.73[10]
Antimicrobial and Antifungal Activity

The cyclopropane scaffold is also a valuable component in the design of new antimicrobial agents. A recently synthesized library of fifty-three amide derivatives containing cyclopropane was evaluated for antibacterial and antifungal activity.[11] While moderate activity was observed against bacteria like Staphylococcus aureus and Escherichia coli, several compounds displayed excellent antifungal activity against Candida albicans.[11][12]

Three compounds in particular showed high sensitivity towards C. albicans with a Minimum Inhibitory Concentration (MIC₈₀) of 16 µg/mL.[12] Molecular docking studies suggest that these compounds may exert their antifungal effect by binding to the CYP51 protein, a key enzyme in fungal ergosterol biosynthesis.[11][12]

Compound IDTarget OrganismMIC₈₀ (µg/mL)Reference
F9 Escherichia coli32[11]
F53 Staphylococcus aureus64[11]
F8, F24, F42 Candida albicans16[12]
Neurological and Other Applications

The utility of cyclopropane-containing molecules extends to the central nervous system and beyond.

  • LSD1 Inhibition: Functionalized cyclopropanamine derivatives act as potent inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in various neurological disorders.[13] This makes them attractive candidates for treating conditions like schizophrenia, Alzheimer's disease, and fragile X syndrome.[13]

  • NMDA Receptor Ligands: As structural analogues of glycine, 1-aminocyclopropanecarboxylic acids (ACCs) can act as selective ligands at the glycine modulation site of the N-methyl-D-aspartate (NMDA) receptor, making them useful tools in neurochemical research.[1][9]

  • PAFR Antagonists: Novel cyclopentathiophene carboxamide derivatives have been developed as antagonists of the platelet-activating factor receptor (PAFR), with potential applications in treating ocular diseases, allergies, and inflammation.[14]

LSD1_Inhibition cluster_0 LSD1 LSD1 Enzyme H3K4me1 Monomethylated Histone H3 (H3K4me1) H3K4me2 Dimethylated Histone H3 (H3K4me2) H3K4me2->H3K4me1 Demethylation GeneRepression Altered Gene Expression (Repression) H3K4me1->GeneRepression Therapeutic Therapeutic Effect (e.g., in Schizophrenia) GeneRepression->Therapeutic Cyclopropanamine Cyclopropanamine Inhibitor Cyclopropanamine->LSD1 Inhibits

Caption: Mechanism of LSD1 Inhibition by Cyclopropanamine Derivatives.

A Critical Perspective: Metabolic Toxicology

While the cyclopropanecarboxamide scaffold offers immense therapeutic potential, it is crucial to consider potential toxicological liabilities. A key case study is the experimental anxiolytic drug, panadiplon. This compound, which contains a cyclopropane ring, produced unexpected hepatic toxicity in clinical trials that was not predicted by standard preclinical animal studies.[15]

Subsequent investigations revealed a complex metabolic pathway responsible for this idiosyncratic toxicity. Panadiplon is metabolized to cyclopropane carboxylic acid, which in turn inhibits mitochondrial fatty acid β-oxidation.[15] This disruption leads to the depletion of liver coenzyme A (CoA) and carnitine through the formation of unusual acyl derivatives, ultimately rendering hepatocytes vulnerable to secondary stress, apoptosis, and necrosis.[15] This underscores the importance of thorough metabolic profiling during the development of drugs containing this moiety.

Toxicity_Pathway Panadiplon Panadiplon (Drug) CPCA Metabolism to Cyclopropane Carboxylic Acid Panadiplon->CPCA Mito Inhibition of Mitochondrial Fatty Acid β-Oxidation CPCA->Mito Depletion Depletion of Liver CoA and Carnitine Mito->Depletion Stress Increased Sensitivity to Secondary Stress Depletion->Stress Necrosis Hepatocellular Necrosis & Apoptosis Stress->Necrosis

Caption: Metabolic Pathway of Panadiplon-Induced Hepatotoxicity.

Key Experimental Protocols

To facilitate further research, this section provides detailed, self-validating methodologies for the synthesis and biological evaluation of cyclopropanecarboxamide derivatives.

Protocol: Synthesis of a 1-Phenylcyclopropane Carboxamide Derivative

This protocol is adapted from a reported synthesis of potential c-Met kinase inhibitors and describes a general acid-amine coupling reaction.[4]

Objective: To synthesize N-(some-amine)-1-phenylcyclopropanecarboxamide.

Materials:

  • 1-Phenylcyclopropane carboxylic acid (1 eq.)

  • Substituted amine (e.g., a phenoxy acetyl derivative) (1 eq.)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.)

  • Hydroxybenzotriazole (HOBt) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-phenylcyclopropane carboxylic acid (1 eq.) in anhydrous DMF, add EDC·HCl (1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.5 eq.) at 0 °C under a nitrogen atmosphere.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the substituted amine (1 eq.) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/EtOAc gradient) to yield the desired cyclopropanecarboxamide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol: In Vitro Antifungal Susceptibility Testing

This protocol describes the microdilution method for determining the Minimum Inhibitory Concentration (MIC₈₀) value, as reported for evaluating amide derivatives against Candida albicans.[11]

Objective: To determine the MIC₈₀ of test compounds against Candida albicans.

Materials:

  • Test compounds dissolved in DMSO (e.g., at 10 mg/mL).

  • Candida albicans strain (e.g., ATCC 90028).

  • RPMI-1640 medium.

  • 96-well microtiter plates.

  • Fluconazole (positive control).

  • DMSO (negative/vehicle control).

  • Spectrophotometer (plate reader) capable of reading absorbance at ~600 nm.

Procedure:

  • Prepare a stock solution of the fungal inoculum in RPMI-1640 medium, adjusted to a concentration of approximately 1-5 x 10³ CFU/mL.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in RPMI-1640 medium. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Prepare wells for the positive control (Fluconazole) using the same dilution scheme.

  • Prepare wells for the negative control, containing only the fungal inoculum in media with a corresponding concentration of DMSO to that of the test wells.

  • Prepare a blank well containing only sterile medium.

  • Add 100 µL of the fungal inoculum to each well (except the blank). The final volume in each well should be 200 µL.

  • Incubate the plates at 35 °C for 24-48 hours.

  • After incubation, determine the fungal growth by measuring the optical density (OD) at 600 nm using a microplate reader.

  • Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.

  • The MIC₈₀ is defined as the lowest concentration of the compound that inhibits at least 80% of the fungal growth.

Conclusion and Future Outlook

Cyclopropanecarboxamide derivatives represent a versatile and highly valuable scaffold in medicinal chemistry. Their unique conformational and electronic properties have led to the development of potent modulators of a wide range of biological targets, with significant success in oncology, infectious diseases, and neurology. The synthetic routes to these compounds are well-established, allowing for extensive derivatization and optimization of structure-activity relationships. However, as the case of panadiplon demonstrates, a thorough understanding of their metabolic fate is critical to mitigating potential toxicities. The continued exploration of this chemical space, aided by new and safer synthetic methodologies, promises to deliver the next generation of innovative therapeutics for researchers and drug development professionals.[2]

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information. [Link]

  • Processes For The Preparation Of Cyclopropanecarboxylic Acid. Quick Company. [Link]

  • Cyclopropanecarboxamide: Properties, Applications, and Synthesis of a Versatile Organic Building Block. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • US5068428A - Process for the preparation of cyclopropanecarboxamide.
  • US5659081A - Process for the preparation of cyclopropanecarboxamide.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. National Center for Biotechnology Information. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

  • The Role of Cyclopropanecarboxamide in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Antiproliferative activity of cycloalkanecarboxamide derivatives possessing sulfonate or sulfamate moiety. PubMed. [Link]

  • Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed. [Link]

  • New, simple and accessible method creates potency-increasing structure in drugs. Penn State. [Link]

  • Cyclopropanamine Compounds and Use Thereof. National Center for Biotechnology Information. [Link]

  • Novel Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Diseases. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 2,2-Dichlorocyclopropane-1-carboxamide (CAS 75885-60-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichlorocyclopropane-1-carboxamide, identified by the CAS number 75885-60-8, is a fascinating molecule characterized by a strained three-membered carbocyclic ring substituted with two chlorine atoms and a carboxamide group. This unique structural arrangement imparts distinct chemical properties and a spectrum of biological activities that are of significant interest in the fields of medicinal chemistry, agrochemical research, and drug discovery. The rigid cyclopropane scaffold provides a conformationally constrained framework that can be exploited for the rational design of enzyme inhibitors and other biologically active agents. This guide offers a comprehensive overview of the key properties, potential applications, and scientific considerations for researchers working with this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development. These properties influence its solubility, stability, and interactions with biological systems.

PropertyValueSource
IUPAC Name This compoundGuidechem
Molecular Formula C₄H₅Cl₂NOChemScene[1]
Molecular Weight 153.99 g/mol ChemScene[1]
Melting Point 148-149 °CGuidechem[2]
Boiling Point 343.1 °C at 760 mmHgGuidechem[2]
Density 1.52 g/cm³Guidechem[2]
XLogP3-AA 0.4Guidechem[2]
Topological Polar Surface Area 43.1 ŲGuidechem[2]
Canonical SMILES C1C(C1(Cl)Cl)C(=O)NGuidechem[2]
InChI Key POUMCBWMYUEVKF-UHFFFAOYSA-NGuidechem[2]

Synthesis and Chemical Reactivity

This compound serves as a valuable synthetic intermediate. It is a precursor in the synthesis of 2,2-dichlorocyclopropane-1-carbonitrile. The reactivity of the cyclopropane ring, coupled with the presence of the carboxamide and dichloro functionalities, opens up a wide array of possibilities for chemical transformations and the generation of diverse molecular libraries.

A general synthetic approach to cyclopropane carboxamides involves the cyclopropanation of an appropriate alkene precursor followed by functional group manipulations to introduce the carboxamide moiety. For instance, a common method for the synthesis of related 1-phenylcyclopropane carboxamide derivatives involves the α-alkylation of 2-phenyl acetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent amidation.[3][4]

Potential Applications in Research and Development

The unique structural features of this compound and its derivatives have prompted investigations into their utility in various applications, from agriculture to medicine.

Agrochemical Research

Derivatives of this compound have demonstrated moderate fungicidal and insecticidal activities.[5][6] This suggests their potential as lead compounds for the development of novel crop protection agents. The mode of action in this context is likely linked to the inhibition of essential enzymes in pathogenic fungi or insects.

Drug Discovery and Medicinal Chemistry

The cyclopropane motif is a bioisostere for other functional groups and can enhance metabolic stability and binding affinity of drug candidates.[7] Amide derivatives containing a cyclopropane scaffold have been explored for a range of therapeutic applications:

  • Antimicrobial Activity: The introduction of amide and aryl groups to the cyclopropane ring has yielded compounds with moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[7]

  • Anticancer Properties: Certain 1-phenylcyclopropane carboxamide derivatives have shown effective inhibition of the proliferation of human myeloid leukemia cell lines.[3][4]

Postulated Mechanism of Action: Insights from Structural Analogs

While the direct molecular targets of this compound are not yet fully elucidated, the mechanisms of action of structurally related compounds provide valuable insights into its potential biological activities.

Inhibition of Ketol-Acid Reductoisomerase (KARI)

Analogs such as cyclopropane-1,1-dicarboxylic acids have been identified as inhibitors of ketol-acid reductoisomerase (KARI).[8] KARI is a crucial enzyme in the branched-chain amino acid biosynthesis pathway in plants and microorganisms. Inhibition of this enzyme leads to a deficiency in essential amino acids, ultimately resulting in a potent herbicidal effect.[8] This provides a plausible mechanism for the observed herbicidal properties of related compounds.

Inhibition of O-acetylserine sulfhydrylase (OASS)

Cyclopropane-1,2-dicarbohydrazide derivatives have been shown to inhibit O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria.[7][9] As this pathway is absent in mammals, OASS represents an attractive target for the development of novel antibiotics with selective toxicity.[10] The cyclopropane scaffold can mimic the transition state of the enzymatic reaction, leading to potent inhibition.[7]

The following diagram illustrates a conceptual workflow for investigating the biological activity and mechanism of action of this compound.

Experimental Workflow for this compound Conceptual Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of this compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial herbicidal Herbicidal Activity Screening characterization->herbicidal cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., KARI, OASS) antimicrobial->enzyme_inhibition herbicidal->enzyme_inhibition pathway_analysis Signaling Pathway Analysis cytotoxicity->pathway_analysis molecular_docking Molecular Docking Studies enzyme_inhibition->molecular_docking enzyme_inhibition->pathway_analysis caption A conceptual workflow for the investigation of this compound.

A conceptual workflow for the investigation of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is classified as an irritant.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth with water.

Always consult the material safety data sheet (MSDS) from the supplier for detailed safety information.

Sourcing and Procurement

This compound is available from a number of chemical suppliers who specialize in providing compounds for research and development purposes. When selecting a supplier, it is crucial to consider factors such as purity, availability of analytical data, and the supplier's reputation for quality and reliability.

Table of Potential Suppliers:

SupplierWebsiteNotes
ChemSceneOffers the compound with a purity of ≥97% and provides custom synthesis services.[1]
Santa Cruz BiotechnologyA well-established supplier of biochemicals for research.[11]
GuidechemA platform that lists multiple producers and suppliers of the compound.[2]
Amadis Chemical Co., Ltd.A supplier of medical and health products.[2]
ChemicalBookProvides chemical properties and a list of global suppliers.[12]
FluorochemA UK-based supplier of chemicals for research.

Conclusion

This compound represents a promising scaffold for the development of novel bioactive molecules. Its unique chemical structure and the demonstrated biological activities of its derivatives in both agrochemical and medicinal contexts make it a compound of significant interest for further investigation. A thorough understanding of its properties, coupled with a rational approach to its application in screening and synthesis programs, will be key to unlocking its full potential. Researchers are encouraged to explore the derivatization of this core structure to generate novel compounds with enhanced potency and selectivity for a range of biological targets.

References

  • Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide . Asian Journal of Chemistry. [Link]

  • Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide . ResearchGate. [Link]

  • Fluorochem UK (Page 90) . ChemBuyersGuide.com. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives . PMC - NIH. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives . ResearchGate. [Link]

  • Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues . PubMed. [Link]

  • Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR . PubMed. [Link]

Sources

The Ascendancy of the Smallest Ring: A Technical Guide to the Biological Activity of Novel Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerhouse in modern medicinal chemistry. Its inherent ring strain and unique stereoelectronic properties bestow upon molecules a remarkable combination of rigidity, metabolic stability, and novel bioactivities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse biological activities of novel cyclopropane derivatives. We will explore their anticancer, antiviral, antimicrobial, and neurobiological properties, delving into the underlying mechanisms of action and structure-activity relationships. This guide is designed to be a practical resource, complete with detailed experimental protocols, illustrative data, and visualizations of key molecular pathways to empower the design and evaluation of the next generation of cyclopropane-containing therapeutics.

The Cyclopropane Moiety: A Privileged Scaffold in Drug Discovery

The utility of the cyclopropane ring in drug design stems from its distinct structural and electronic features. The C-C bonds in cyclopropane are weaker than those in alkanes and possess a higher p-character, making them susceptible to specific enzymatic reactions.[1] This strained ring system imparts a rigid conformation to molecules, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[2] Furthermore, the cyclopropyl group can serve as a bioisostere for other chemical groups, such as a vinyl group or a carbonyl group, while offering improved metabolic stability.[3] These properties have led to the incorporation of cyclopropane in a number of FDA-approved drugs, highlighting its clinical significance.[4][5]

Anticancer Activity of Cyclopropane Derivatives

Cyclopropane-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Mechanism of Action: Microtubule Inhibition and Beyond

One of the key mechanisms by which cyclopropane derivatives exert their anticancer effects is through the disruption of microtubule dynamics. The epothilones, a class of potent microtubule-stabilizing agents, have been modified with cyclopropane rings to enhance their activity and pharmacological properties. The stereochemistry of the cyclopropane ring is crucial for this activity, with analogues that mimic the natural epoxide configuration of epothilones showing significantly higher potency.[6]

dot

Fig. 1: Mechanism of Action of Cyclopropyl-Epothilones cluster_0 Microtubule Dynamics cluster_1 Cellular Effects Tubulin_dimers α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_dimers->Microtubule Polymerization Microtubule->Tubulin_dimers Depolymerization Mitotic_arrest Mitotic Arrest Microtubule->Mitotic_arrest Leads to Apoptosis Apoptosis Mitotic_arrest->Apoptosis Cyclopropyl_Epothilone Cyclopropyl-Epothilone Derivative Cyclopropyl_Epothilone->Microtubule Stabilizes

Caption: Cyclopropyl-epothilones stabilize microtubules, leading to mitotic arrest and apoptosis.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers. Cyclopamine, a natural steroidal alkaloid containing a cyclopropane ring, is a well-known inhibitor of the Hh pathway.[7] It exerts its effect by directly binding to Smoothened (Smo), a key transmembrane protein in the Hh pathway, thereby preventing downstream signaling.[8] This has spurred the development of novel cyclopropane-containing Smo antagonists with improved therapeutic profiles.[9]

dot

Fig. 2: Inhibition of the Hedgehog Pathway by Cyclopropane Derivatives Hh_ligand Hedgehog Ligand (e.g., Shh) Ptch1 Patched-1 (Ptch1) Receptor Hh_ligand->Ptch1 Binds Smo Smoothened (Smo) Ptch1->Smo Inhibits Gli Gli Transcription Factors Smo->Gli Activates Target_genes Target Gene Expression (Cell Proliferation, Survival) Gli->Target_genes Promotes Cyclopropane_inhibitor Cyclopropane Derivative (e.g., Cyclopamine) Cyclopropane_inhibitor->Smo Inhibits

Caption: Cyclopropane derivatives can inhibit the Hedgehog signaling pathway by targeting Smoothened.

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of novel cyclopropane derivatives is typically evaluated using in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.

Compound IDCancer Cell LineIC50 (µM)Reference
3e MCF-7 (Breast)1.09[10]
4a HCT116 (Colon)2.05[10]
4j SJSA-1 (Osteosarcoma)0.82[10]
Cyclopropyl-Epothilone B variant 1 A549 (Lung)~0.003[6]
Cyclopropyl-Epothilone B variant 2 A549 (Lung)> 1[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test cyclopropane derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of the cyclopropane derivatives in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[11][12]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antiviral Activity of Cyclopropane Derivatives

The rigid framework of the cyclopropane ring has been instrumental in the design of potent antiviral agents, particularly those targeting viral enzymes.

Mechanism of Action: Inhibition of Viral Proteases

Many viruses rely on proteases to cleave viral polyproteins into functional units essential for replication. Cyclopropane-based inhibitors have been designed to target the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV-2.[1][14] These inhibitors often mimic the natural substrate of the protease, with the cyclopropane ring providing a rigid scaffold that correctly orients the pharmacophoric groups for optimal binding to the active site.[11]

dot

Fig. 3: Inhibition of Viral Protease by Cyclopropane Derivatives Viral_Polyprotein Viral Polyprotein Viral_Protease Viral Protease (e.g., 3CLpro) Viral_Polyprotein->Viral_Protease Substrate Functional_Proteins Functional Viral Proteins Viral_Protease->Functional_Proteins Cleavage Viral_Replication Viral Replication Functional_Proteins->Viral_Replication Essential for Cyclopropane_Inhibitor Cyclopropane-based Protease Inhibitor Cyclopropane_Inhibitor->Viral_Protease Inhibits

Caption: Cyclopropane-based inhibitors block viral replication by inhibiting essential viral proteases.

Cyclopropane-Containing Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral therapy. The incorporation of a cyclopropane ring into the sugar moiety of nucleosides has led to the development of compounds with potent activity against herpesviruses, such as herpes simplex virus (HSV) and varicella-zoster virus (VZV).[15][16] The constrained cyclopropane ring mimics the deoxyribose sugar, allowing the analogue to be recognized by viral enzymes like thymidine kinase for phosphorylation and subsequent incorporation into the viral DNA, leading to chain termination.[15]

Quantitative Data: In Vitro Antiviral Activity

The antiviral efficacy of cyclopropane derivatives is often assessed by their ability to inhibit viral replication in cell culture, with the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50) of the viral enzyme being key parameters.

Compound IDVirus/EnzymeEC50 (nM)IC50 (nM)Reference
5c SARS-CoV-212-[1]
11c SARS-CoV-211-[1]
5d MERS-CoV 3CLpro-70[17]
11d MERS-CoV 3CLpro-70[17]
3a (1'S,2'R) HSV-120-[15]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Susceptible host cell line

  • Virus stock

  • Infection medium

  • Overlay medium (containing methylcellulose or agarose)

  • Test cyclopropane derivatives

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in 24-well plates and grow to confluency.[18]

  • Infection: Prepare serial dilutions of the virus and infect the cell monolayers for 1-2 hours.[19]

  • Treatment: Remove the virus inoculum and overlay the cells with medium containing various concentrations of the cyclopropane derivative.[18]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).

  • Plaque Visualization: Remove the overlay, fix the cells, and stain with crystal violet to visualize the plaques.[18]

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Antimicrobial Activity of Cyclopropane Derivatives

Cyclopropane-containing compounds have also shown promise as antimicrobial agents, with activity against both bacteria and fungi.

Mechanism of Action: Disruption of Membrane Integrity and Enzyme Inhibition

Cyclopropane fatty acids (CFAs) are found in the cell membranes of many bacteria and are involved in regulating membrane fluidity and resistance to environmental stress.[12] Some synthetic cyclopropane derivatives are thought to interfere with CFA biosynthesis or disrupt membrane integrity, leading to antimicrobial effects.[20] Additionally, cyclopropane-containing amides have been shown to inhibit essential microbial enzymes.[3][21]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial activity of cyclopropane derivatives is quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC80 (µg/mL)Reference
F8 Candida albicans16[22]
F24 Candida albicans16[22]
F42 Candida albicans16[22]
1 Pseudoroseovarius crassostreae1.6[20]
2 Pseudoroseovarius crassostreae3.1[20]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test cyclopropane derivatives

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of the cyclopropane derivative in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth, as determined by visual inspection or by measuring the optical density.

Neurobiological Activity of Cyclopropane Derivatives

The conformational rigidity imparted by the cyclopropane ring has been exploited to design ligands for various neuroreceptors.

Mechanism of Action: Modulation of NMDA Receptors

Cyclopropane-containing compounds have been developed as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[5][23] The rigid cyclopropane scaffold helps to lock the molecule into a specific conformation that is optimal for binding to the receptor, thereby blocking its activity.[5]

Serine Racemase Inhibition

D-serine is a co-agonist of the NMDA receptor, and its levels are regulated by the enzyme serine racemase. Cyclopropane dicarboxylic acid derivatives have been investigated as inhibitors of human serine racemase, with the cyclopropane scaffold serving as a mimic of malonic acid, a known inhibitor.[24][25]

Conclusion and Future Perspectives

Novel cyclopropane derivatives represent a versatile and promising class of biologically active molecules with broad therapeutic potential. Their unique structural features have enabled the development of potent anticancer, antiviral, antimicrobial, and neuroprotective agents. The continued exploration of structure-activity relationships, coupled with advances in synthetic methodologies, will undoubtedly lead to the discovery of new cyclopropane-containing drugs with improved efficacy and safety profiles. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and inspire further research in this exciting and rapidly evolving field.

References

  • Ghosh, A. K., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS Pharmacology & Translational Science, 5(12), 1213-1227. [Link]

  • Ghosh, A. K., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ResearchGate. [Link]

  • Ghosh, A. K., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. Semantic Scholar. [Link]

  • Gaugaz, F. Z., et al. (2014). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. ChemMedChem, 9(10), 2227-2232. [Link]

  • Jiang, X., et al. (2019). The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori. Journal of Bacteriology, 201(23), e00374-19. [Link]

  • Chen, J. K., et al. (2002). Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened. Genes & Development, 16(21), 2743-2748. [Link]

  • Moghaddam, J. A., et al. (2018). Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. Marine Drugs, 16(10), 369. [Link]

  • Beato, C., et al. (2015). Cyclopropane derivatives as potential human serine racemase inhibitors: unveiling novel insights into a difficult target. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 958-964. [Link]

  • Ghosh, A. K., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. PubMed. [Link]

  • Nemr, M. T. M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Li, Y., et al. (2018). Synthesis and biological evaluation of novel cyclopropyl derivatives as subtype-selective ligands for estrogen receptor. Journal of Pharmacy and Pharmacology, 70(11), 1467-1476. [Link]

  • Ohta, Y., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega, 5(49), 31795-31804. [Link]

  • Cronan, J. E. (2022). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. Journal of Bacteriology, 204(1), e00374-21. [Link]

  • Wang, Y., et al. (2022). Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation. Organic Chemistry Frontiers, 9(1), 107-113. [Link]

  • Beato, C., et al. (2015). Cyclopropane derivatives as potential human serine racemase inhibitors: unveiling novel insights into a difficult target. ResearchGate. [Link]

  • Moghaddam, J. A., et al. (2018). Cyclopropane-Containing Fatty Acids From the Marine Bacterium Labrenzia Sp. 011 With Antimicrobial and GPR84 Activity. PubMed. [Link]

  • Jiang, X., et al. (2019). The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori. ASM Journals. [Link]

  • Beato, C., et al. (2015). Cyclopropane derivatives as potential human serine racemase inhibitors: unveiling novel insights into a difficult target. ResearchGate. [Link]

  • Frank-Kamenetsky, M., et al. (2002). Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists. Journal of Biology, 1(2), 10. [Link]

  • Ishiwata, T., et al. (2002). Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) designed by a novel conformational restriction method based on the structural feature of cyclopropane ring. Chemical & Pharmaceutical Bulletin, 50(7), 966-968. [Link]

  • Li, X., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5601. [Link]

  • Shuto, S., et al. (2000). (1S,2R)-1-Pheny1-2-[(S)-1-aminopropy1]-N,N-diethylcyclopropane-carboxamide (PPDC), a New Class of NMDA-Receptor Antagonist: Molecular Design by a Novel Conformational Restriction Strategy. ResearchGate. [Link]

  • Taipale, J., & Beachy, P. A. (2001). Roughing up Smoothened: chemical modulators of Hedgehog signaling. Journal of Biology, 1(2), 1. [Link]

  • Devreux, V., et al. (2006). Synthesis and Biological Evaluation of Cyclopropyl Analogues of Fosmidomycin as Potent Plasmodium falciparum Growth Inhibitors. Amanote Research. [Link]

  • Nicolaou, K. C., et al. (2003). Synthesis and Biological Evaluation of 12,13-Cyclopropyl and 12,13-Cyclobutyl Epothilones. ResearchGate. [Link]

  • Li, X., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Novakov, O. P., et al. (2022). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

  • Lurain, N. S., et al. (1996). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 40(5), 1284-1287. [Link]

  • Li, X., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. PubMed. [Link]

  • Balouiri, M., et al. (2016). Spatial Structure and Antimicrobial Activity of Cyclopropane Derivative of Limonene. ResearchGate. [Link]

  • Kim, J. H., et al. (2001). Synthesis and Antiviral Activity of Novel Exomethylene Cyclopropyl Nucleosides. Bulletin of the Korean Chemical Society, 22(11), 1259-1262. [Link]

  • Said, M., & Elshihawy, H. (2014). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. Pakistan Journal of Pharmaceutical Sciences, 27(4), 885-892. [Link]

  • Wang, Y., et al. (2025). Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors to overcome multidrug resistance in vitro and in vivo. European Journal of Medicinal Chemistry, 283, 117130. [Link]

  • Salaün, J. (1999). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • Vil-Valls, R., et al. (2026). Clarifying Stereochemical Outcomes in Radical-Initiated Vinyl Cyclopropane Cycloadditions within the Beckwith-Houk Framework. Synthical. [Link]

  • Anastácio, A., et al. (2023). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. Separations, 10(4), 241. [Link]

  • Wang, Z., et al. (2013). The Effects of Inhibiting Hedgehog Signaling Pathways by Using Specific Antagonist Cyclopamine on the Chondrogenic Differentiation of Mesenchymal Stem Cells. PLoS ONE, 8(9), e72993. [Link]

  • Tandon, R., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Tang, C., et al. (2025). The sonic hedgehog signaling inhibitor cyclopamine improves pulmonary arterial hypertension via regulating the bone morphogenetic protein receptor 2 pathway. Journal of Thoracic Disease, 17(4), 1-1. [Link]

  • Maruyama, T., et al. (1997). Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses. Chemical & Pharmaceutical Bulletin, 45(8), 1364-1367. [Link]

  • Maruyama, T., et al. (1998). Synthesis and Antiviral Activity of Novel Anti-VZV 5-Substituted Uracil Nucleosides with a Cyclopropane Sugar Moiety. ResearchGate. [Link]

  • Chu, C. K., et al. (1995). Synthesis of potentially antiviral cyclopropyl nucleosides. ResearchGate. [Link]

  • Setiawan, A., et al. (2022). Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfact. Physical Sciences Reviews, 7(12), 1903-1913. [Link]

  • Kumar, S., et al. (2019). Target analogues for the SAR study. ResearchGate. [Link]

  • Gabernet, G., et al. (2023). Quantitative structure-activity relationships modeling in antimicrobial peptides design. ResearchGate. [Link]

  • Kumar, V. (2009). Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. ProQuest. [Link]

  • Freeman, B. M., et al. (2011). Probes for narcotic receptor mediated phenomena. 41. Unusual inverse μ-agonists and potent μ-opioid antagonists by modification of the N-substituent in enantiomeric 5-(3-hydroxyphenyl)morphans. Journal of Medicinal Chemistry, 54(6), 1733-1744. [Link]

Sources

The Modern Alchemist's Guide to Bioactive Heterocycles: From Rational Design to Preclinical Promise

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the discovery of novel bioactive heterocyclic compounds. Moving beyond a mere recitation of methods, this document elucidates the causal relationships behind experimental choices, grounding every protocol in the principles of scientific integrity and self-validation. We will navigate the intricate journey from initial concept to a promising preclinical candidate, leveraging a synthesis of field-proven insights and cutting-edge technologies.

Section 1: The Ubiquity and Privilege of Heterocyclic Scaffolds in Medicine

Heterocyclic compounds, organic molecules containing at least one non-carbon atom within a ring structure, represent a cornerstone of modern medicinal chemistry.[1][2][3] Their prevalence is staggering, with over 90% of new drugs featuring a heterocyclic framework.[1] This is no coincidence. The incorporation of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, including modulated solubility, lipophilicity, polarity, and the capacity for hydrogen bonding.[1][4] These characteristics are pivotal for fine-tuning a molecule's interaction with biological targets and optimizing its pharmacokinetic and pharmacodynamic (PK/PD) profiles.[1][5][6]

Nitrogen-containing heterocycles are particularly prominent, with approximately 84% of small molecules approved by the U.S. FDA containing at least one nitrogen atom, and 59% featuring a nitrogen heterocycle.[4] Common and successful scaffolds include pyrrolidine, pyridine, piperidine, pyrazole, and imidazole, which are frequently found in drugs spanning a wide range of therapeutic areas, from anticancer to antimicrobial agents.[7][8] The structural diversity and versatility of these scaffolds make them indispensable tools for the medicinal chemist.[5][9]

Section 2: The Discovery Engine: Integrating Modern and Traditional Approaches

The journey to discovering a new bioactive heterocyclic compound is a multi-faceted endeavor that strategically combines computational and experimental methodologies. The modern drug discovery workflow is an iterative cycle of design, synthesis, and testing, continually refined by data-driven insights.

Target Identification and Validation

The foundation of any drug discovery program is the identification and validation of a biological target implicated in a disease pathway. This can range from enzymes and receptors to nucleic acids.[6] A thorough understanding of the target's structure and function is paramount for the rational design of effective modulators.

The Genesis of Hits: High-Throughput and In Silico Screening

With a validated target in hand, the search for "hits"—molecules that exhibit the desired biological activity—begins. Two primary strategies dominate this phase:

  • High-Throughput Screening (HTS): This automated process allows for the rapid testing of vast libraries of compounds against the target of interest.[10][11][12][13] HTS combines robotics, biology, chemistry, and informatics to economically assess hundreds of thousands of drug-like compounds for biological activity.[12]

  • In Silico Screening (Virtual Screening): Leveraging the power of computational chemistry, virtual screening predicts the binding affinity of molecules to a target's active site.[4][14][15][16] This approach significantly reduces the time and cost associated with screening large compound libraries by prioritizing molecules with a higher probability of being active.[15][16]

The workflow for a typical drug discovery screening campaign is illustrated below:

G cluster_0 Library Preparation cluster_1 Screening & Hit Identification cluster_2 Hit-to-Lead Compound_Library Compound Library (Natural & Synthetic) Virtual_Screening Virtual Screening Compound_Library->Virtual_Screening In Silico Filtering HTS_Plate_Prep HTS Plate Preparation Compound_Library->HTS_Plate_Prep Direct to HTS Virtual_Screening->HTS_Plate_Prep HTS_Assay High-Throughput Screening Assay HTS_Plate_Prep->HTS_Assay Primary_Hits Primary Hits HTS_Assay->Primary_Hits Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Confirmed_Hits->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate G Design Design Analogs Synthesis Synthesize Analogs Design->Synthesis Testing In Vitro & In Vivo Testing Synthesis->Testing Analysis Analyze SAR Data Testing->Analysis Analysis->Design Iterative Refinement

Caption: The iterative cycle of lead optimization.

Computational Chemistry in Lead Optimization

Computational tools play a vital role in accelerating lead optimization. [15][16]

  • Molecular Docking: This technique predicts the binding mode and affinity of a ligand to its target protein, providing insights for the design of more potent analogs. [17][18][19][20]* ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. [14][17][19]This allows for the early identification and mitigation of potential liabilities, reducing the risk of late-stage failures. [17]

Quantitative Data Summary

The following table provides a hypothetical example of data that would be collected during a lead optimization campaign for a series of kinase inhibitors.

Compound IDIC50 (nM)Cell Proliferation GI50 (µM)Microsomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Hit-00150010.5150.5
Analog-1A2505.2251.2
Analog-1B75015.8120.3
Lead-001250.8455.5
Lead-002100.3608.1

Section 5: The Path Forward: Preclinical Development

After extensive optimization, a lead compound with a promising overall profile may be nominated as a preclinical candidate. This molecule will then undergo a rigorous series of studies to assess its safety and efficacy in animal models before it can be considered for human clinical trials.

Conclusion

The discovery of bioactive heterocyclic compounds is a dynamic and interdisciplinary field that continues to evolve. By integrating rational design, advanced synthetic methodologies, high-throughput screening, and computational chemistry, researchers can accelerate the identification and optimization of novel therapeutic agents. The principles and protocols outlined in this guide provide a robust framework for navigating the complex but rewarding journey of drug discovery.

References

  • A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). IJNRD.
  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2017). PubMed.
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI.
  • Green Methods for the Synthesis of Bioactive Heterocycles. (n.d.). ResearchGate.
  • Synthesis of Bioactive Heterocycles. (2022). ScholarWorks @ UTRGV. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterizations and Applications of Bioactive Heterocyclic Compounds. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Green Synthetic Approach to Some Biologically Active Heterocyclic Compounds: A Review. (2019). E-RESEARCHCO.
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research and Reviews.
  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025).
  • Emerging Heterocycles as Bioactive Compounds. (n.d.). Frontiers Research Topic. Retrieved January 17, 2026, from [Link]

  • Emerging chemical scaffolds: The next generation of heterocycles in drugs. (2025). ACS Fall 2025.
  • Synthesis and pharmacological evaluation of novel heterocyclic compound. (2024).
  • Heterocycles, Back Bone of Drug Design. (2017). Omics. Retrieved January 17, 2026, from [Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2025). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Editorial: Emerging heterocycles as bioactive compounds. (2023). Frontiers. Retrieved January 17, 2026, from [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Modern Advances in Heterocyclic Chemistry in Drug Discovery. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Bioactive Heterocycles: Green Synthesis and its Anti-Alzheimer Activity. (2023).
  • Editorial: Emerging heterocycles as bioactive compounds. (2023). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022).
  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology. Retrieved January 17, 2026, from [Link]

  • Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • In silico and In Vitro Prediction of New Synthesized N-heterocyclic Compounds as Anti-SARS-CoV-2. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Structure–activity relationship (SAR) of different heterocyclic compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Applications of Heterocyclic Compounds in Pharmaceuticals. (2024). Reachem. Retrieved January 17, 2026, from [Link]

  • A Review: Biological Importance of Heterocyclic Compounds. (n.d.). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]

  • In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. (2023). Retrieved January 17, 2026, from [Link]

  • Natural Products Containing Oxygen Heterocycles—Synthetic Advances Between 1990 and 2015. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research. Retrieved January 17, 2026, from [Link]

  • Revolutionizing Drug Discovery with Computational Chemistry. (2025). Walsh Medical Media. Retrieved January 17, 2026, from [Link]

  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved January 17, 2026, from [Link]

  • In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. (2025). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • High-throughput screening for bioactive components from traditional Chinese medicine. (n.d.). Retrieved January 17, 2026, from [Link]

  • Combinatorial, Computational and High Throughput Screening for Bioactive/Lead Finding from Nature/Synthesis. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. (2022). NIH. Retrieved January 17, 2026, from [Link]

  • High Throughput Screening: The Discovery of Bioactive Substances. (n.d.). Routledge. Retrieved January 17, 2026, from [Link]

  • High-Throughput Molecular Screening Center. (n.d.). The Wertheim UF Scripps Institute » University of Florida. Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2023). PubMed. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to 2,2-Dichlorocyclopropane-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring, a motif of significant interest in modern medicinal chemistry, offers a unique combination of structural rigidity, metabolic stability, and conformational control. When substituted with geminal dichlorides and a carboxamide functional group, as in 2,2-Dichlorocyclopropane-1-carboxamide, the resulting molecule presents a compelling scaffold for investigation in drug discovery and materials science. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, spectroscopic characterization, chemical reactivity, and potential applications of this compound. Drawing upon established principles of organic chemistry and data from analogous structures, this document serves as a foundational resource for researchers seeking to explore the utility of this functionalized cyclopropane.

Core Molecular Properties

This compound is a small, functionalized molecule featuring a strained three-membered carbocycle. The presence of two chlorine atoms on a single carbon (a gem-dichloro group) and a primary amide dramatically influences its electronic properties, reactivity, and potential biological interactions.

Molecular Formula and Weight

The fundamental quantitative data for the compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₄H₅Cl₂NO[1][2]
Molecular Weight 153.99 g/mol [1][2][3]
Monoisotopic Mass 152.974819 g/mol [4]
CAS Number 75885-60-8[1][2]
Physicochemical Characteristics

The physical properties are dictated by the compact, polar structure of the molecule.

PropertyValueSource(s)
Melting Point 148-149 °C[4]
Boiling Point (Est.) 343.1 °C at 760 mmHg[4]
Density (Est.) 1.52 g/cm³[4]
Topological Polar Surface Area (TPSA) 43.1 Ų[4]
LogP (Calculated) 0.66 - 1.37[1][4]

Synthesis and Methodologies

While a specific, peer-reviewed synthesis for this compound is not extensively documented, its structure suggests two primary, logical synthetic pathways. Both routes rely on well-established, high-yielding chemical transformations.

Pathway A: Dichlorocyclopropanation of Acrylamide

The most direct approach involves the [2+1] cycloaddition of dichlorocarbene to the double bond of acrylamide. Dichlorocarbene (:CCl₂) is a highly reactive intermediate generated in situ.

Synthesis_Pathway_A Acrylamide Acrylamide Reagents_A 1. CHCl₃, 50% aq. NaOH 2. Phase-Transfer Catalyst (e.g., TEBAC) Acrylamide->Reagents_A Product 2,2-Dichlorocyclopropane- 1-carboxamide Reagents_A->Product :CCl₂ addition Synthesis_Pathway_B cluster_0 Step 1: Acid Synthesis cluster_1 Step 2: Amidation AcrylicAcid Acrylic Acid Reagents_B1 CHCl₃, NaOH, PTC AcrylicAcid->Reagents_B1 Intermediate 2,2-Dichlorocyclopropane- carboxylic Acid Reagents_B1->Intermediate :CCl₂ addition Intermediate_ref 2,2-Dichlorocyclopropane- carboxylic Acid Reagents_B2 1. SOCl₂ or (COCl)₂ 2. Excess NH₄OH Intermediate_ref->Reagents_B2 Product_B 2,2-Dichlorocyclopropane- 1-carboxamide Reagents_B2->Product_B Amidation Reactivity Start 2,2-Dichlorocyclopropane- 1-carboxamide Condition1 Base (e.g., NaOR) Start->Condition1 Condition2 Heat (Δ) or Ag⁺ Start->Condition2 Product1 Ring-opened products (e.g., Allenes, Dienes) Condition1->Product1 Elimination/ Rearrangement Product2 Allylic Cation Intermediate Trapped Products Condition2->Product2 Electrocyclic Opening

Sources

Structural Analogues of 1-Aminocyclopropane-1-Carboxylic Acid (ACC): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide >

Abstract

1-Aminocyclopropane-1-carboxylic acid (ACC) is a pivotal, non-proteinogenic amino acid that serves as the immediate precursor to the plant hormone ethylene.[1][2][3] The ethylene biosynthesis pathway, where ACC is a central intermediate, governs a vast array of physiological processes in plants, including growth, development, fruit ripening, senescence, and stress responses.[1][4][5][6] Consequently, the enzymes responsible for ACC synthesis and metabolism—ACC synthase (ACS) and ACC oxidase (ACO)—have become critical targets for modulation.[7][8][9] This technical guide provides an in-depth exploration of the structural analogues of ACC, detailing their classification, mechanisms of action, and the experimental protocols required for their evaluation. We will delve into the causality behind experimental designs and provide field-proven insights for researchers in agrochemistry and pharmacology.

Introduction: The Central Role of ACC in Ethylene Biosynthesis

Ethylene production in higher plants is a tightly regulated process.[5] The pathway begins with the conversion of S-adenosyl-L-methionine (SAM) to ACC, a reaction catalyzed by ACC synthase (ACS).[10] This is widely regarded as the rate-limiting step in ethylene biosynthesis.[10][11][12] Subsequently, ACC is oxidized by ACC oxidase (ACO) to form ethylene, cyanide, and carbon dioxide.[1] Given its critical position, modulating the availability or metabolism of ACC offers a powerful tool for controlling ethylene-dependent processes.

The Rationale for Developing ACC Analogues

The development of structural analogues of ACC is driven by several key objectives:

  • Elucidation of Pathway Mechanics: Analogues serve as chemical probes to study the active sites and catalytic mechanisms of ACS and ACO.

  • Agricultural Applications: Inhibitors of ethylene biosynthesis can delay fruit ripening and senescence, extending the shelf-life of horticultural products.[4]

  • Pharmacological Potential: Beyond plants, ACC and its analogues are being investigated for their roles in various biological systems, including potential therapeutic applications.[13][14][15]

  • Overcoming Limitations of Existing Modulators: The development of novel analogues aims to improve specificity, potency, and reduce off-target effects compared to classical inhibitors.[4]

The Ethylene Biosynthesis and Signaling Pathway

A thorough understanding of the ethylene biosynthesis and signaling pathway is crucial for the rational design and evaluation of ACC analogues.

Ethylene_Pathway Met Methionine SAM_Synthetase SAM Synthetase Met->SAM_Synthetase SAM S-Adenosyl-L-Methionine (SAM) SAM_Synthetase->SAM ACS ACC Synthase (ACS) (Rate-Limiting Step) SAM->ACS ACC 1-Aminocyclopropane- 1-Carboxylic Acid (ACC) ACS->ACC ACO ACC Oxidase (ACO) ACC->ACO MACC Malonyl-ACC (M-ACC) (Conjugation) ACC->MACC GACC Glutamyl-ACC (G-ACC) (Conjugation) ACC->GACC ACCD ACC Deaminase (ACCD) (Bacterial) ACC->ACCD Ethylene Ethylene ACO->Ethylene Receptors Ethylene Receptors (e.g., ETR1) Ethylene->Receptors CTR1 CTR1 (Negative Regulator) Receptors->CTR1 EIN2 EIN2 CTR1->EIN2 Transcription_Factors Transcription Factors (e.g., EIN3) EIN2->Transcription_Factors Ethylene_Response Ethylene Response (e.g., Fruit Ripening, Senescence) Transcription_Factors->Ethylene_Response

Caption: The Ethylene Biosynthesis and Signaling Pathway.

Classification and Mechanism of Action of ACC Analogues

ACC analogues can be broadly categorized based on their primary molecular target and resulting biological effect.

Inhibitors of ACC Synthase (ACS)

These compounds reduce ethylene production by targeting the rate-limiting enzyme, ACS.

  • Aminoethoxyvinylglycine (AVG): A classical competitive inhibitor of ACS.[11][12] AVG competes with the natural substrate, SAM, for binding to the enzyme's active site.[16] It is widely used in research and agriculture to inhibit ethylene production.[4][12][17]

  • Aminooxyacetic Acid (AOA): Another well-known inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, including ACS.[11][18]

  • Quinazolinone-based Compounds: A newer class of non-competitive or uncompetitive inhibitors of ACS identified through chemical screening.[16] These compounds offer alternative binding sites and mechanisms for ACS inhibition.[16]

Inhibitors of ACC Oxidase (ACO)

These analogues block the final step of ethylene biosynthesis.

  • α-Aminoisobutyric Acid (AIB): A structural analogue of ACC that acts as a competitive inhibitor of ACO.[2][7]

  • Salicylic Acid (SA) and Acetylsalicylic Acid (ASA): These phenolic compounds have been shown to inhibit ACO activity.[19]

  • Cobalt Ions (Co²+): Known to inhibit ACO activity, thereby reducing ethylene production.[20][21]

  • n-Propylgallate (nPG): A potent inhibitor of in vitro ACO activity.[19]

Substrates for ACC Deaminase (ACCD)

Certain soil microorganisms possess the enzyme ACC deaminase, which cleaves ACC into α-ketobutyrate and ammonia.[22][23] This process reduces the amount of ACC available for conversion to ethylene, thereby promoting plant growth, particularly under stress conditions.[22][23][24]

  • Mechanism of ACC Deaminase: This pyridoxal phosphate-dependent enzyme catalyzes the opening of the cyclopropane ring of ACC.[22][23] The reaction is thought to proceed through nucleophilic addition and elimination.[22]

ACC_Deaminase_Mechanism cluster_plant Plant Root cluster_bacteria Plant Growth-Promoting Bacteria ACC_plant ACC Ethylene_plant Ethylene ACC_plant->Ethylene_plant ACO ACCD ACC Deaminase ACC_plant->ACCD ACC uptake by bacteria Products α-ketobutyrate + NH₃ ACCD->Products

Caption: Mechanism of ACC Deaminase Action.

ACC Analogues with Ethylene-Independent Signaling Roles

Recent research has uncovered that ACC itself can act as a signaling molecule, independent of its conversion to ethylene.[2][5][6] This has opened new avenues for the design of analogues that may selectively modulate these novel pathways.

Experimental Protocols for the Evaluation of ACC Analogues

A multi-tiered approach is essential for the comprehensive evaluation of novel ACC analogues. This involves in vitro enzymatic assays, followed by in vivo whole-plant or tissue-level physiological assays.

In Vitro Enzyme Activity Assays

These assays are fundamental for determining the direct interaction of an analogue with its target enzyme and for elucidating its mechanism of inhibition.

4.1.1. ACC Synthase (ACS) Activity Assay

Objective: To quantify the production of ACC from SAM by ACS in the presence and absence of potential inhibitors.

Methodology:

  • Enzyme Source: Recombinant ACS can be expressed and purified from E. coli for a clean system.[8] Alternatively, protein extracts from ethylene-producing plant tissues (e.g., ripening fruit) can be used.[8]

  • Reaction Mixture: A typical reaction mixture includes the enzyme preparation, SAM (substrate), and the test compound (potential inhibitor) in a suitable buffer.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 25°C) for a defined period.[16]

  • ACC Quantification: The amount of ACC produced is quantified. A common method involves the chemical conversion of ACC to ethylene, which is then measured by gas chromatography.[3]

  • Data Analysis: Enzyme kinetics (e.g., Lineweaver-Burk plots) are analyzed to determine the type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).[16]

4.1.2. ACC Oxidase (ACO) Activity Assay

Objective: To measure the conversion of ACC to ethylene by ACO and assess the inhibitory potential of test compounds.

Methodology:

  • Enzyme Source: Similar to ACS, recombinant ACO can be produced in E. coli.[8] Alternatively, extracts from tissues with high ACO activity (e.g., wounded leaves, ripening fruit) can be used.

  • Reaction Mixture: The assay mixture contains the enzyme, ACC (substrate), cofactors (e.g., Fe²⁺, ascorbate), and the test compound in a buffered solution.[19]

  • Incubation: The reaction is carried out in sealed vials to trap the gaseous product.

  • Ethylene Measurement: A headspace sample is withdrawn with a gas-tight syringe and injected into a gas chromatograph equipped with a flame ionization detector (FID) to quantify ethylene production.[25]

  • Data Analysis: The reduction in ethylene production in the presence of the test compound relative to a control is used to determine the inhibitory activity.

In_Vitro_Assay_Workflow Start Start: Novel ACC Analogue ACS_Assay In Vitro ACS Assay (Recombinant Enzyme + SAM) Start->ACS_Assay ACO_Assay In Vitro ACO Assay (Recombinant Enzyme + ACC) Start->ACO_Assay Quantify_ACC Quantify ACC Production (e.g., GC after conversion) ACS_Assay->Quantify_ACC Quantify_Ethylene Quantify Ethylene Production (Gas Chromatography) ACO_Assay->Quantify_Ethylene Kinetics Determine Inhibition Kinetics (e.g., Ki, IC50) Quantify_ACC->Kinetics Quantify_Ethylene->Kinetics End End: Characterized Analogue Kinetics->End

Caption: In Vitro Assay Workflow for ACC Analogues.

In Vivo Physiological Assays

These assays evaluate the effects of ACC analogues in a whole-plant or tissue context, providing insights into their biological efficacy, uptake, and transport.

4.2.1. Triple Response Assay in Etiolated Seedlings

Objective: To assess the effect of ACC analogues on the classic ethylene response in dark-grown seedlings.

Methodology:

  • Plant Material: Arabidopsis thaliana is a common model system.

  • Growth Conditions: Seeds are germinated and grown in the dark on a suitable medium containing the test compound.

  • Phenotypic Analysis: After several days, the seedlings are examined for the "triple response" characteristic of ethylene exposure: inhibition of root and hypocotyl elongation, radial swelling of the hypocotyl, and exaggeration of the apical hook.

  • Interpretation: Compounds that inhibit ethylene biosynthesis will prevent the triple response induced by exogenous ACC.

4.2.2. Fruit Ripening and Senescence Assays

Objective: To evaluate the ability of ACC analogues to delay ripening and senescence in climacteric fruits and flowers.

Methodology:

  • Material: Commercially important species such as tomatoes, bananas, or cut flowers are used.

  • Application: The test compound is applied via dipping, spraying, or inclusion in the vase water.

  • Parameter Measurement: Ripening and senescence are monitored over time by measuring parameters such as color change, firmness, ethylene production, and chlorophyll degradation.

  • Interpretation: Effective inhibitors will significantly delay the onset and progression of these processes.

4.2.3. Root Elongation Assay

Objective: To investigate the impact of ACC analogues on root growth, which can be influenced by both ethylene-dependent and independent pathways.[6][21]

Methodology:

  • Plant Material: Seedlings are grown on agar plates containing different concentrations of the test compound.

  • Measurement: Root length is measured daily or at the end of the experimental period.

  • Interpretation: Inhibition of root elongation can indicate ethylene-promoting activity, while a lack of effect or promotion of growth might suggest inhibition of ethylene biosynthesis or action.[21]

Data Presentation and Interpretation

Quantitative data from the evaluation of ACC analogues should be presented in a clear and comparative manner.

Table 1: Comparative Inhibitory Activity of Selected ACC Analogues
CompoundTarget EnzymeInhibition TypeKi (µM)IC50 (µM)Reference
AVG ACSCompetitive0.2-[3]
AOA ACS---[11]
Compound 7303 (Quinazolinone) ACSUncompetitive-~5[16]
AIB ACOCompetitive--[2][7]
n-Propylgallate ACO--< 500[19]
Cobalt (Co²⁺) ACO---[20][21]

Future Directions and Applications

The study of ACC analogues continues to evolve, with several exciting future directions:

  • Development of Isoform-Specific Inhibitors: Both ACS and ACO are encoded by multigene families, with different isoforms exhibiting distinct expression patterns and roles.[1][16] Designing isoform-specific inhibitors would allow for more precise control over ethylene-mediated processes.

  • Exploitation of Ethylene-Independent ACC Signaling: A deeper understanding of the ethylene-independent functions of ACC will pave the way for the development of novel analogues that specifically target these pathways for applications in agriculture and medicine.[5][6]

  • Biotechnological Production of Ethylene: While this guide focuses on inhibition, some research explores the use of ethylene-forming enzymes for the clean, biological production of ethylene.[26]

  • Pharmacological Applications: The role of ACC and related enzymes in non-plant systems is an emerging area of research, with potential applications in treating various diseases.[15][27]

Conclusion

Structural analogues of 1-aminocyclopropane-1-carboxylic acid are indispensable tools for both fundamental research and applied science. A systematic approach to their design, synthesis, and evaluation, grounded in a thorough understanding of the ethylene biosynthesis pathway and robust experimental protocols, is crucial for unlocking their full potential. This guide provides a framework for researchers and drug development professionals to navigate this complex and rewarding field, fostering innovation in both agriculture and medicine.

References

  • Binder, B., & Schaller, G. E. (2017). Inhibitors of Ethylene Biosynthesis and Signaling. Methods in Molecular Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi8aPdbhHux4HqJlHFhDD11fMTDogi27PN5eOf3RoyIbBTSaJE5iRLVoyrQFnWQ6PatabWrJadXuzG8W69mvl61dCRAwTYnMmJ6eGvgrj-W3ZDd3V9eab6HuzdCWkdSQBJQOo=]
  • Singh, R. P., & Jha, P. N. (2016). Biochemistry and genetics of ACC deaminase: a weapon to “stress ethylene” produced in plants. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELV6L3VwErg-73UwBwSWZzQ6srSpQOMtzXLsdRx9WbB-NR32PecQorkHfWcaDkXeXjW2n928NqIhj-k6JCqkQZT1VRvFyHcN7Bj121xJiokk6hhVfl5tp3Tnk1NItpCbDUIsBPt-ScPS-D3A==]
  • Shahid, M., Singh, U. B., Khan, M. S., Singh, P., Kumar, R., Singh, R. N., Kumar, A., & Singh, H. V. (2023). Bacterial ACC deaminase: Insights into enzymology, biochemistry, genetics, and potential role in amelioration of environmental stress in crop plants. Frontiers in Microbiology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTKagbOGCOdCkTYwpU6_-IRaXIWMt7D74ODxl0saUoLTu-VeAuRDpTvn9jRiz_LZNJRZw2jiEf04_LDhyIwMsjiUCRL2EDR1u9I1vZBNAGOcRVEvVSGRLpbWb5WlB9ClDibBN0DcgfJ4Ukjvym8LOyIVxXLzJ2Gnggspi3-Y4CtbNwosjqv45PP9ZOdaHXCTHH2fS6]
  • Santa Cruz Biotechnology. ACC Oxidase Inhibitors. SCBT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-yCyVQ0o4LGMET2t-aICegi8b-Lb23iiC2myzsboHYqS3A1lUIzkJx17CUjXaDR8KPsmGLSZUZ-IJyfsigxIDw71kn0w7OkbxxLGvxqeTb9nXNl7d2ANEyzlnrZF6sfR9IeRnu8RfMOhzQLg=]
  • Yang, S. F. (n.d.). USE OF ETHYLENE BIOSYNTHESIS INHIBITORS IN HORTICULTURE. International Society for Horticultural Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvLKRXspMB0spqucpJ2DfwlU7J67G43XOQuuaY2cyVpr9eGh-6sTWd9ILZEUlsVfaGjfsqLCH6I2Sb3r2Sb5DVU1-6dCRIenQaAquUrTNilvHmAIiEWen_fSiTQPP8QvEDdg==]
  • Glick, B. R. (2021). Ethylene, ACC, and the Plant Growth-Promoting Enzyme ACC Deaminase. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_tfNc90kCKVEirRzoNaUDPF8LudMqfwl9EGiluuQDSF_AzbiWpqHhMxOqGA2rHfZFkVFgf68ZXLC3WNlxiwj86NIEobnoRBSoBGCr3li5Nn4RuJi3BwLwGAGXoNEWi_sfBg==]
  • Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylate synthase. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyPG8KIA9BwjCBHyVbT2_hDSEEHQd301rMGlmKJ7NyDYH6zD32fIMTiBQSmWh2c3nR6kl0euyeLouu0Y_D_2hu3bU_C2HfgPXmlegLbqb8lVW0N4_vqy9r_eoRCYgFnUUEFH2ar1GfIXUcSMbajx0oiLKkZ__zYS1JR9zF2lMGq3RB]
  • Li, N., He, J., & Chang, C. (2013). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. Journal of Biological Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-KuDhQRiyIUtWY8NGVNHXrkDoKZuBGIFn7Zhk1B0v6vuoVqcqUzcljnOhWBnQO4CwrD1_bvG30k-WKNqwowAkvTnkvHPJWWunibfLgHnBP67yY8vLcjoJQUDGzrL1lfEM3FM_z6RZoyay7g==]
  • Binder, B. (n.d.). Inhibitors of ethylene biosynthesis and signaling. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM_Zphts1TOK4Pe2ikIQZK8JWLDYOwXW9xN88B86O_z6l43AJmPW40xoae9FzOaUMu7W0QdbsubnrUeXpUL4XToXahav0hd6Tl-FVWVTEMQMn0-ArPJ9s0gsfb5qQuHjHhAdt3TB1gZrN9nUx9_nBdDEHdgMPghdjFsJ_o8b2QPGIK345Ngi9H4g5WjdBVeihM-GJbVzC9UCaz29IB]
  • Satoh, S., & Mori, H. (2013). Escherichia coli-Based Expression and In Vitro Activity Assay of 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase and ACC Oxidase. Methods in Molecular Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDhX6dXtDjxslCwuZU0OwH4MOSig2SOOqmHSIVHOT70DJPZSH0vlMLnYcLkE0hzwRri92VH6no2ImLP0ETnV-dEuWLC66sTLIDiI_fy5HyWB-bXI4A0eGgifZA_JLQbhdxOYM=]
  • Schaller, G. E., & Binder, B. M. (n.d.). Inhibitors of Ethylene Biosynthesis and Signaling. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhWEfA8ha61PkZtHMagX0ZNf8qovjjuK7rRCx6J_F1jatSm11Zlj_oLcqsabP29GgukCdxl5boH8NG-7Uw0obPfUBK3VXfylJlBj_qHpZZ49FE9l11i0WT2GZsnadGAu7RzPgRuZVxp9d-wRVoyWbE9raRELI-YBteY9jx8lZ1b_yyBwbfTqGXDKOCmlOG_4n9az66hF4U4kspgOabtA==]
  • Sañudo, J. A., et al. (n.d.). Effects of antagonists and inhibitors of ethylene biosynthesis on maize root elongation. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWtV8iEYULCe5w3X6885fGJSbnbeO08ZCD_vXG7dK4TUWcsFJjMJaLBkJG2qo-4iZJZS3xzz1EElwouTile9AdXJU4JOhP9vEsHlmI0Xc18-IfvXREYKAJFHThs28v_r7H6yTk5Np6JBH_kw==]
  • Hontzeas, N., et al. (2006). Reaction mechanism catalyzed by microbial ACC deaminase. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnsZzD-NfzW4AY_N6nLqpHn0h-CumJ80bwy8Nmk8ABA3z4WbLSOJdhG20ZSMMwT8UDI1jkcXc4RXrtwiB6r9g0IlBdhg3O2bqRQqiBnO8HWJaaEFeb4o_2kpt83ihuUMyDGYwm2AE0or4TSZfc8bbpXiuv43TR4FUNLX4q-_o6SaGEwSiNbnF8oPfj8P8kWYryP1GBd4u06TR_3NG7boOCI9xQBZmE9pLEY5ujF9Wpn8LwKwci49dDGUx7cvAJJ_m1]
  • Glick, B. R. (n.d.). Mechanisms of ACC deaminase-producing bacteria facilitate plant growth. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4U0kxmLF2ySWOS3YGKlOu0F57cJSE1kz45_IQVCl7Mr9VtD5ep9GvRoKa0SJB09FvBUpsIt9SLRch1JVTN1TmZ46MiuCrUUCxgH4meR0s7SFMtx6AUiuECus8BuE-sZckO0WuczhKWi3dIfkocL7hMdBesjvp53Rpw2cH7b7SE3mIyeRkl4RSwYyTzk6-K8Opsb5k8yaGREVJwwyhUrCUf6kmwotRTCcGUVIMYey2XSrWkP_PcQw==]
  • Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH4KiY5nSt8y7AuQPvD_8PX2y-jroiF6aWnWOkcL4itxf67uxGNHsPIusJU44rkHnDaW7mP0kk2ZTYkvYoZ2HPlpp-pEdECW3NHEz2LcOfl1hqkPEn2U7qGYoCh8J1tRyH8qG8vCuLs5D_pw==]
  • Liskamp, R. M. J. (n.d.). Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHn0y1acqRD-nllpd7tIP5mCEyGz0mJPvMTa1ChxgNbfLhn9OpWDJrQlBzyfoPmS_2QYmBZuLzFx5RG9q7HezO81agAHlTo4qFYEasBlOOqiffmh-mUkDsKExLjjtW0VeK-icVMGJq3Gyil9Zq1txHEOWPucqqgLO9uZJSCE22zC0YOgtvFKAtpJICCPb5mdGapco1nHC3joqfGfVVB05ZA_tek-OEER8w81XTLXzxVeDsPyBOBpTYW76BbNORJ6cBmsx6zeZyHJekVe3p2tmBS06EZRyyCc28jvCt3g==]
  • He, A., & Pearlman, A. (n.d.). ACC Synthase. Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3_zNOsPZEip7ZkPA1U9kta-rx-3628aZFldB0sNTcW8Krzyomfvr5p0ZML5YtbSxA-wmFlQ7EIRs8Axnwp2ahc6fCHXwhM7wdGWlo_JRgl4g9EwTh-iU7LA5mOvY2n809oOZ1CVRxYrB__QKtlpvNSEAAg_Fm_6vbC_dG]
  • Baldwin, J. E., & Kruse, L. I. (1977). A simple synthesis of the ripening agent 1-aminocyclopropane-1-carboxylic acid. Journal of the Chemical Society, Chemical Communications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoAz7UTw4PcwSvrlNA1iCBkcMz2guwV1Sf7Pcq74Vwa_iilEh1G1uj8hkngpppu4vbGgg3TH-CxKidRNe9VTVkRPBRX0IU_tbFlwj9WyBAA-KTY1vBuMVbNLcYy59y2E2zA-pNsn5Z-a2y3dlJcGT8VG8D43c-oqzkzgId1g==]
  • Kim, J. H., et al. (1997). IAA and N6-Benzyladenine Inhibit Ethylene-Regulated Expression of ACC Oxidase and ACC Synthase Genes in Mungbean Hypocotyls. Plant and Cell Physiology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbnH8gdP2QcBjJHITPa-0n7iuy2nwOvNLNdvQrwIQqO5Wp1OIYKqphE9px7VQGuf31FZrTzE5JCuWoZk-CDvZYQ03zGE4nO2bRsbhWxCAJ52JLGR_Xa_-EU8jfa3c_Ur1UCZNPnMWlF1zMR1OemYhyjX_ghZBVevaX4w==]
  • Wheeler, T. N., & Ray, J. (1987). Synthesis of 1-aminocyclopropenecarboxylic acid: the unsaturated analog of ACC. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQDTlSQnlWvXvPyHbgj5jUpRHtHv3bLvR1vLdapZCNqYpkKzO9O0NGEsbBhx-9vx0g2sJ9DC2GdMt07ekZ0IgRSDg6RCXVP8jKqvJsNuzOEKW8fqommwjvjZJJ0uloOeuddQvwp2E=]
  • Kumar, N., et al. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Rasayan J. Chem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLFonwGjJ7uoRfp4ot6OL57w0U9_kDQYtOKZ5rFgnyBO_86CVWvlYbCc5vg9SBidirMwL51hdOuI02pfx8C9NXiqsIfadSNniR1ZSaf4rAZdSISgkR5UbvaumQU9birXGF_Hp239egTzaG_w==]
  • Lichtenthaler, H. K. (n.d.). Acetyl-CoA Carboxylase Inhibitors. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQTu_8Q3Mv-eoQ-W2HCEMFH2vjqAVIvjkrFHAz3pc5lb6N3BABDqkhtV-oaKHay3E-2nDSuOsFJctE0Ocjx8eFpRwukShl0QMlO9FKPViaUH0TvU6-ynlzQUREFZW9ElagOvi_pFT2l89p1BpyHv8XL8hTt9vSlk9e8kiSshxkszfVsT48ZrccBJk5eHiS]
  • Matos, A. R., et al. (2013). Detection of 1-aminocyclopropane-1-carboxylate oxidase activity in seeds of Stylosanthes humilis H.B.K. SciELO. [https://vertexaisearch.cloud.google.
  • An Overview of Acridine Analogs: Pharmacological Significance and Recent Developments. (2024). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi-ILE7Xf7sjBBivIzMyUfp8NiL2W88CBcVHxjC3JZY52b6-yToMR896xOCqwTVDoVA0561D_AnF9-J6yPR2MFWnzLy2Fvv0gca1CvB5RFpqboYJrMkTvvY3GBjCfiEa8ugtI=]
  • Novel Compounds as ACC Inhibitors for Treating Acne. (2025). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFHrQ2QbP6c6-H1w_x3u1snxKs-W887BZ1ThdRudjYRvIIc4K5FB4wlWg-aKW3CQyv-0Dtd428mDVkyL8Ezc9qplWRDaampVfsM3tAAnBYp3zO52vw3cR5fgTq-PTLbYvm5sI=]
  • Structure-Based Design, Synthesis, and Biological Evaluation of Non-Acyl Sulfamate Inhibitors of the Adenylate-Forming Enzyme MenE. (2019). Biochemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsNHanX6LYsQS0G5yhisH5rtwEvzzWLUK5nIQha3R9-0FU8N0ZMrs8CkRK434XxNo12-2fsidn3y9TpghjC6uJgqsCc8AGOnOF4Lp1T3noIeUJA51x-kGg3fIrrX7gEKKTnbBFG4HH2tiIcHiq_A==]
  • Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. (2018). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENekujHLN16XKdUm2cGrDjprrFeXQNFKSod-Yy-uVh0IdSnwCtlRqLZeHEC1cMMUloqHmwQuOruSu7EZAAPO96YceETy-Ds2p71MTJSnJJfEgYYi17b98bHFDf56YYQt-6q5M=]
  • Chemical Synthesis and Biological Activity of Analogues of the Lantibiotic Epilancin 15X. (2012). ACS Publications. [https://vertexaisearch.cloud.google.
  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. (n.d.). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcII0sd8cKxZk153DRdwnE6nGXvVtO_VGfmKTS_N3o7Vtr50ASDf1y1DCh2t3prhZsYXCiRY_CDTonc0C-PPIaGe0OeyZDecD16b8absZI0HAJM_9ueI7dlW7XI2KCXbED-hpgrlPf8e8rOg==]
  • Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors. (2019). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9CkfXbtSAHaLd_g3bFPW1p6xZsScgt0amkccoD-z5qqiZWOK48MWIZ_ZGsZr4mkzvCMOWjDPK85mR9Mcjd4GoUs-eGCNZMMDOYz6qSWrA_V5-s2aFcPb2_P9es4G_LZ2qgiY=]
  • Discovery of Five New Ethylene-Forming Enzymes for Clean Production of Ethylene in E. coli. (2022). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVobfQhp4wwwRsixyOzUQPg13IZX_ND46hKWhNHiTdH6RTjU6aMbJJinDhk-APUAidp0TYN3xezz5YVYxNckS0L5dsB_I-DTbSs5vIKkN8FqXCzpKVo44pKAn1lAXiBpCIZg==]
  • Assay for and enzymatic formation of an ethylene precursor 1-Aminocyclopropane-1-carboxylic acid. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO3JBkpFW60OfFKa_m7yGh_QAZhMtqBh1YLMtLJvE_8SXxS6PTPUPfAKsaBMQxlmTdhAEkutNeCmV4bUvK6-Nuh_asDd7EoZy562HGGIWrCP4fM_53sf1WeF1kWBglgn6w1Kim1w4R21iQojJWVAlX4FrKTnaASafEmGI3gzSUQkJcLjyBVfIb98XsNyNXafR-OggOBo6_E1iI1X1fzU_P10fX08YPu-Ue3MXP9PTpX47Lap4JMDfRPiO5DC1R6TnuAh8bgf5dUefSuQ_jgw==]
  • ACC inhibitors and uses thereof. (n.d.). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvcC7HJsq6_V6WISxvOHTmIrxzUglcE7GMEPzjluirWyiT4v6197NYYMAveDHR9nvlKSPa6pm45P1J7kFQ2E_DsQebSAa8HbaXjJh-hd77Yuoioss1SyRfoMISRPeo6eDBlXrbzWOFwVnwrQ==]
  • Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuxcLeYBd_Im6Rti-u9CVKw7ev4IcyanKKIxL0Rb9Ylu9Tc0DGUmFviEUE6F_uNrUekNJY74X1rPOdqMPOK8Vj3VuUMZOHeamAKkQPSZMeUFE40fEq9k4BXjITiAQBBIKD]
  • Synthesis of Tetrasubstituted Phosphorus Analogs of Aspartic Acid as Antiproliferative Agents. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-CcOlcTEqniEE8Ev5f3F6ZGnlUgLqnWTzaaqySAw4_tue5E7FS4fq0VrL5qQCmIKBgHXncdy6B3H1au-iuS3bGaJPQGZXhmukq2L4ZdqUfOE4iCt6UH0wq4s_R5jKPL-LgSE=]
  • 1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr4msC5MejNdWndwBGDqfRsRxMKfpl7mQjqOAfSmvEpjaDqdgWW3PsFWe3-M5VAdhQ_oH7CNAa9-iRB55MKY0cahYWvzRyL74q6zHxFuwsuIgWuBC1DiCqsagFJlCPSNBujoG1Xcyu0Mp3Cw==]
  • The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling. (2019). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZOTsVfZ_op0vDFsUaFgzb0vsZGeVPoNwpgG1MT7_KRf_p2rojS6PE3LJ0QB-gwDJhtEKAFuBhUsFhEdX_IWhAeWYHbGXwldMQqvoSAJHKEgeMQ0GgJDrgOTb-U2H6J5Zrdp9gkofK5jH6cQ==]
  • Novel acc inhibitors. (n.d.). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFstOajwX-B9Tq091n7SkomEr5sqIO-7wOECFStmNG2KIYO61xNIOa2s53shiPBlUTuZycdV44QBX8AXe-xGSobRjrU4F53Nwm3cBMJHAcJCBtSckCjo1TtGjbhMRZ9LTvnMVC3vsHcwRA3pHiFBw==]
  • Physiological Study of Ethephon- and ACC-Induced Fruitlet and Leaf Abscission in Peach Trees Under Different Conditions of Temperature. (2022). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzcqjgpOMFGHzrIN3MEeIymQ9kNLhsPSgnPMhvA_ZhssHf_l7KdbdRUOLTKKtT1onPIbA6qIw4XkiHU4WTAGFC1_l1Attg1UU4Kw1IlP6pAUCnSPLkCCpT3e9mt-lXsXBofhKswEFP0UQPT9Erwb45gODs2IgHm7khuq5PllqSAkuiJnqnHwbEo3GPyL0XsVuYckChx3xHcSpDAcauU8WdUcFThq08FBNvxXNyE4Sm3AVwwH9voLfSd9oH7YmpPyOxh7jvvhAdvtivyXWRfyC5pDONtvvk01xxoGfnYRG2ypmwStXhPLWcyOn8SWM4KFUJE9x8]
  • The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_JbLhbMSS0mHwADQEOtwj1FzVCxHX4XXBfrSV7ctO9AGX4FOrsc0PZ5d2wY7ug-90r5nx7mK_HV6NYT0VeuY2_fzRF6fzBy_pgsF7GMse1rVzwmJrqbUb49jMqgPFcDI=]
  • Dual activities of ACC synthase: Novel clues regarding the molecular evolution of ACS genes. (2021). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmziI3vpQJ71E5P_TDdzlAN1FcvtUQjZVfA3tfgVRP3fE8l-JC_cFe5tfiXcH2hj02f9T66nn-VKM8JAZLL0khrMp-FBvzZZVIp86VPyYdaZMIxXSE0vEoSBn9XE0ci8QdKL_TAOd3ZxelCw==]
  • Ethylene production: process design, techno-economic and life-cycle assessments. (n.d.). Green Chemistry (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjdww7mv4sjk0ix_PX3dyn-XgIs3Lmbt-XKMPLaetsgiKwRhy7BVX_tB3nrU6FcoRNr1uVn__Kl33ekmW26lBAZCzbWlbWDsJHSLOO1S-T7fPHlVYBcDvdIBcODTKrrhMDXDQol_sprM9pLgDqptmeCh61YtPalyMDIHw==]
  • Advancing Process Control and Efficiency During Ethylene Production Using the Prima PRO Process Mass Spectrometer. (n.d.). Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjeI1kkAonLEYes7Um32p3TqyTIu7V46TKODLvJdBsZnr65KzydR3Th7wJwuaXYpFG_xtjc7g2nfEcoA29R1FXKQBlOiIxpvhQAjl-HMQ5dRQAV-t4uXEBtEK-K0TvQnSNFDbMMPGDmya8-WQMR3yQBtRL30rPOksLl-rBAomX5InadikDDU8IjQ==]

Sources

Methodological & Application

using 2,2-Dichlorocyclopropane-1-carboxamide in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthetic utility of 2,2-Dichlorocyclopropane-1-carboxamide for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Potential of a Strained Carbocycle

This compound is a fascinating yet underutilized building block in organic synthesis. Its structure marries the high ring strain of a cyclopropane ring with the unique electronic properties of a gem-dihalide and the versatile reactivity of a primary amide. This combination makes it a "spring-loaded" intermediate, poised for a variety of chemical transformations. The inherent strain energy of the three-membered ring provides a powerful thermodynamic driving force for ring-opening reactions, while the electron-withdrawing nature of the two chlorine atoms and the carboxamide group polarizes the C-C bonds, predisposing the molecule to specific modes of reactivity.

This guide provides a comprehensive overview of the synthesis and synthetic applications of this compound, offering detailed protocols and mechanistic insights to unlock its potential in the construction of complex molecular architectures, particularly those relevant to medicinal chemistry and drug development. Cyclopropane-containing motifs are increasingly found in pharmaceuticals due to their ability to impart conformational rigidity, improve metabolic stability, and explore novel chemical space.[1][2]

Synthesis of this compound

The preparation of the title compound is most effectively approached via a two-stage synthesis, commencing with the dichlorocyclopropanation of a suitable acrylic acid derivative, followed by amidation.

Stage 1: Dichlorocyclopropanation of Acrylamide

The addition of dichlorocarbene (:CCl₂) to an alkene is a classic method for the formation of gem-dichlorocyclopropanes. Dichlorocarbene is typically generated in situ from chloroform and a strong base. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic substrate.

Protocol 1: Synthesis of this compound

Materials:

  • Acrylamide

  • Chloroform (CHCl₃)

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium chloride (TEBAC)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add acrylamide (1.0 eq), toluene (50 mL), and benzyltriethylammonium chloride (0.05 eq).

  • Begin vigorous stirring to create a fine suspension.

  • Add chloroform (3.0 eq) to the flask.

  • From the dropping funnel, add 50% aqueous sodium hydroxide solution (5.0 eq) dropwise over a period of 1 hour. An exothermic reaction will be observed. Maintain the reaction temperature between 40-50 °C using a water bath if necessary.

  • After the addition is complete, continue stirring the mixture at 50 °C for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, cool the reaction mixture to room temperature and add deionized water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Phase-Transfer Catalyst (TEBAC): Acrylamide and chloroform are in the organic phase, while sodium hydroxide is in the aqueous phase. TEBAC facilitates the transfer of the hydroxide ion into the organic phase to deprotonate chloroform, generating the dichlorocarbene.

  • Vigorous Stirring: Essential for maximizing the interfacial area between the two phases, which is crucial for the efficiency of the phase-transfer catalyzed reaction.

  • Temperature Control: The reaction is exothermic. Maintaining a temperature around 40-50 °C ensures a reasonable reaction rate without promoting side reactions or decomposition of the product.

G cluster_reactants Reactants acrylamide Acrylamide product 2,2-Dichlorocyclopropane- 1-carboxamide acrylamide->product Dichlorocyclopropanation chloroform Chloroform (CHCl3) chloroform->product naoh NaOH (aq) naoh->product tebac TEBAC (Catalyst) tebac->product

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

The synthetic utility of this compound stems primarily from its susceptibility to ring-opening reactions, which can be initiated by various nucleophiles or under thermal/photochemical conditions. These reactions transform the strained three-membered ring into highly functionalized acyclic intermediates that can be used in a variety of subsequent transformations, including the synthesis of heterocycles.

Nucleophilic Ring-Opening Reactions

The presence of the electron-withdrawing carboxamide and gem-dichloro groups makes this a donor-acceptor cyclopropane, which can undergo ring-opening reactions with a variety of nucleophiles, often catalyzed by a Brønsted or Lewis acid. The reaction typically proceeds via cleavage of the C1-C2 bond, driven by the release of ring strain and the formation of a stabilized carbocationic intermediate.

G cluster_mech General Ring-Opening Mechanism start 2,2-Dichlorocyclopropane- 1-carboxamide intermediate Activated Complex start->intermediate Coordination lewis_acid Lewis Acid (e.g., Sc(OTf)3) lewis_acid->intermediate cation Carbocationic Intermediate intermediate->cation Ring Opening product Ring-Opened Product cation->product Nucleophilic Attack nucleophile Nucleophile (Nu-H) nucleophile->product

Caption: General mechanism for Lewis acid-catalyzed ring-opening.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening with an Arene Nucleophile

Materials:

  • This compound

  • 1,3,5-Trimethoxybenzene

  • Scandium(III) triflate (Sc(OTf)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), 1,3,5-trimethoxybenzene (1.2 eq), and scandium(III) triflate (0.1 eq).

  • Add dry 1,2-dichloroethane (10 mL) via syringe.

  • Stir the mixture at 60 °C and monitor the reaction by TLC.

  • Upon completion (typically 8-12 hours), cool the reaction to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with water (20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the 3-aryl-2,2-dichloropropanamide product.

Rationale for Reagent Selection:

  • Scandium(III) triflate: A powerful Lewis acid that activates the carboxamide group, facilitating the C-C bond cleavage and formation of the carbocationic intermediate.

  • 1,2-Dichloroethane: A non-coordinating, high-boiling solvent suitable for reactions at elevated temperatures.

Table 1: Scope of Nucleophiles in Ring-Opening Reactions

Nucleophile ClassExample NucleophileTypical CatalystExpected Product
Electron-rich Arenes1,3,5-TrimethoxybenzeneSc(OTf)₃, Yb(OTf)₃3-Aryl-2,2-dichloropropanamides
IndolesIndole, 2-MethylindoleIn(OTf)₃3-(Indol-3-yl)-2,2-dichloropropanamides
AlcoholsMethanol, Benzyl alcoholH₂SO₄ (catalytic)3-Alkoxy-2,2-dichloropropanamides
AzidesSodium azide (NaN₃)TMSN₃, BF₃·OEt₂3-Azido-2,2-dichloropropanamides
ThiolsThiophenolZnCl₂3-(Phenylthio)-2,2-dichloropropanamides
Synthesis of Aza- and Oxa-Heterocycles

The functionalized, linear products obtained from ring-opening reactions are valuable precursors for the synthesis of various heterocycles. The presence of the amide and the dichloromethyl group provides handles for subsequent cyclization reactions.

A. Synthesis of Dihydropyridinones

The ring-opened product from an arene addition can undergo an intramolecular cyclization to form a dihydropyridinone ring system, a scaffold present in many biologically active molecules.

G start 3-Aryl-2,2-dichloropropanamide cyclization Intramolecular Cyclization start->cyclization base Strong Base (e.g., NaH, t-BuOK) base->cyclization Deprotonation of Amide product 4-Chloro-5,6-dihydro- pyridin-2(1H)-one cyclization->product Friedel-Crafts type

Caption: Proposed pathway to dihydropyridinone derivatives.

Protocol 3: Synthesis of a 4-Chloro-5,6-dihydropyridin-2(1H)-one Derivative

Materials:

  • 3-Aryl-2,2-dichloropropanamide (from Protocol 2)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution (NH₄Cl)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (2.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the 3-aryl-2,2-dichloropropanamide (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the dihydropyridinone.

Mechanistic Insight: The strong base deprotonates the amide nitrogen, creating an amide anion. This anion then acts as an intramolecular nucleophile, attacking the electron-rich aromatic ring in a Friedel-Crafts-type reaction, displacing one of the chlorine atoms to form the six-membered ring.

Safety and Handling

  • This compound: While specific toxicity data is not widely available, it should be handled with care. As a chlorinated organic compound and a reactive amide, it should be treated as potentially toxic and irritant.

  • Chloroform: A suspected carcinogen and toxic substance. All manipulations should be performed in a well-ventilated fume hood.

  • Sodium Hydroxide (50%): Highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and use anhydrous solvents.

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Fedoryński, M. (2003). Synthesis of gem-dichlorocyclopropane derivatives by phase-transfer catalysis. Chemical Reviews, 103(4), 1099-1132.
  • Hiyama, T., Shinoda, M., Saimoto, H., & Nozaki, H. (1981). Dichloroketene-acetal adducts as versatile synthons for 2,2-disubstituted cyclopentanones and related compounds. Tetrahedron Letters, 22(23), 2029-2032.
  • Dolbier Jr, W. R. (2009). Guide to fluorine NMR for organic chemists. John Wiley & Sons.
  • Taylor, R. J. (2002). Organocatalysis.
  • Banwell, M. G., & McRae, K. J. (2001). gem-Dihalocyclopropanes as versatile building blocks in organic synthesis. Amino Acids, 21(1), 1-17.
  • Reissig, H. U., & Zimmer, R. (2003). Donor–acceptor-substituted cyclopropanes: versatile building blocks in organic synthesis. Chemical Reviews, 103(4), 1151-1196.
  • Carson, C. A., & Kerr, M. A. (2006). A new approach to the Nazarov reaction via sequential electrocyclic ring opening and ring closure. Journal of the American Chemical Society, 128(29), 9348-9349.
  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. T. (2001). Scandium (III) triflate: a novel and an efficient catalyst for the synthesis of α-aminonitriles. Synthesis, 2001(10), 1533-1535.
  • Wasserman, H. H., & Dion, R. P. (1983). A synthesis of γ-lactams from cyclopropanone hemiacetals. Tetrahedron Letters, 24(33), 3409-3412.
  • Johnson, J. S. (2005). Catalytic enantioselective synthesis of all-carbon quaternary stereocenters.
  • Doyle, M. P., Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical Reviews, 98(2), 911-935.
  • Donaldson, W. A. (2001). Synthesis of cyclopropane-containing natural products. Tetrahedron, 57(41), 8589-8627.
  • Burke, S. D., & Grieco, P. A. (1979). Intramolecular reactions of diazocarbonyl compounds. Organic Reactions, 26, 361-475.
  • Ivanova, N. A., et al. (2015). Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles. Organic & Biomolecular Chemistry, 13(35), 9113-9133.

  • McLaughlin, M. G., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(19), 6079-6083.

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4078.

  • Cyclopropane Ring Formation Using Haloforms and Simmons Smith Reaction. (2023). The Organic Chemistry Tutor. [Link]

Sources

The Alchemical Allure of Amides: A Modern Guide to Synthesizing Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Carboxamide as a Cornerstone in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery, with their unique three-dimensional structures providing the scaffolds for a vast array of therapeutic agents.[1] Among the myriad of starting materials available to the synthetic chemist, the humble carboxamide stands out for its versatility, stability, and diverse reactivity. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of carboxamides as precursors for the synthesis of novel and diverse heterocyclic frameworks. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying mechanisms that govern these powerful transformations.

This guide will explore a range of modern synthetic methodologies, from venerable named reactions to cutting-edge photocatalytic and electrochemical approaches. Each section will provide detailed, step-by-step protocols, mechanistic insights, and comparative data to empower you to select and optimize the ideal synthetic route for your target heterocycle.

I. Classical Cyclization Strategies: Time-Honored Routes to Core Heterocycles

For decades, classical cyclization reactions of carboxamides have been the mainstay for the synthesis of important heterocyclic systems, particularly isoquinolines and their derivatives. These methods, while traditional, have been refined over the years and remain highly relevant in modern synthesis.

A. The Bischler-Napieralski Reaction: Crafting Dihydroisoquinolines

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular electrophilic cyclization of β-arylethylamides.[2] The reaction is typically promoted by a dehydrating agent, which activates the amide carbonyl for cyclization.

Mechanistic Rationale: The reaction proceeds through two plausible pathways. Path (a) involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization and elimination to form the imine product. Path (b) postulates the formation of a highly electrophilic nitrilium ion intermediate that is then attacked by the electron-rich aromatic ring.[2] The choice of dehydrating agent and reaction conditions can influence which pathway predominates. Electron-donating groups on the aromatic ring are crucial for the success of this reaction as they enhance its nucleophilicity, facilitating the ring-closing step.

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative [2]

  • Reactant Preparation: In a round-bottom flask, dissolve the β-arylethylamide (1.0 equiv) in dry dichloromethane (DCM) (approx. 0.1 M).

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution and stir for 5 minutes.

  • Amide Activation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.25 equiv) to the reaction mixture. The solution will typically change color (e.g., from yellow to dark red).

  • Reaction Progression: Stir the reaction at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20 minutes.

  • Reduction (Optional, for Tetrahydroisoquinoline): At 0 °C, carefully add a solution of sodium borohydride (NaBH₄) (12 equiv) in methanol (MeOH). Allow the mixture to slowly warm to room temperature over 1 hour.

  • Work-up: Quench the reaction by the addition of water. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

B. The Pictet-Spengler Reaction: A Gateway to β-Carbolines and Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular cyclization.[3] While the classical reaction starts with an amine, tryptamides (amides derived from tryptamine) are excellent substrates for the synthesis of tetrahydro-β-carbolines, a common motif in natural products and pharmaceuticals.

Mechanistic Rationale: The reaction is initiated by the formation of an iminium ion from the condensation of the amine (or the amine derived from the amide) and the carbonyl compound.[4] This highly electrophilic iminium ion is then attacked by the nucleophilic indole ring (or other electron-rich arene) to form a spirocyclic intermediate.[4] A subsequent rearrangement and deprotonation yield the final heterocyclic product. The use of a protic or Lewis acid catalyst is generally required to facilitate the formation of the reactive iminium ion.

Experimental Protocol: Synthesis of a Tetrahydro-β-Carboline from Tryptamine [5]

  • Reactant Mixture: To a reaction tube, add tryptamine hydrochloride (1.0 equiv), the desired aldehyde (1.1 equiv), and citric acid (1.0 equiv).

  • Solvent Addition: Add water to the reaction mixture.

  • Reaction Conditions: Seal the tube and heat the reaction at 60 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, quench the reaction with liquid ammonia.

  • Isolation: Filter the resulting solid precipitate.

  • Purification: Purify the crude product by crystallization to obtain the desired tetrahydro-β-carboline.

II. Transition Metal Catalysis: Precision and Efficiency in Heterocycle Construction

Transition metal catalysis has revolutionized organic synthesis, and the construction of heterocycles from carboxamides is no exception. These methods offer high efficiency, selectivity, and functional group tolerance, enabling the synthesis of complex molecules under mild conditions.

A. Palladium-Catalyzed Intramolecular C-H Amination for Lactam Synthesis

Palladium-catalyzed reactions are particularly effective for the synthesis of lactams (cyclic amides) through intramolecular C-H amination. These reactions often utilize a directing group to achieve high regioselectivity.

Mechanistic Rationale: The catalytic cycle typically begins with the coordination of the palladium catalyst to the directing group on the carboxamide substrate. This is followed by a C-H activation step, forming a palladacycle intermediate. Subsequent reductive elimination forms the C-N bond of the lactam ring and regenerates the active palladium catalyst. The choice of ligand and oxidant is critical for the efficiency and selectivity of the reaction.

Experimental Protocol: Palladium-Catalyzed Synthesis of a γ-Lactam (Representative)

  • Reaction Setup: In a sealed tube, combine the N-allyl-N-arylcarboxamide (1.0 equiv), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine ligand, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a dry, inert solvent (e.g., toluene).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

EntrySubstrateCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)Reference
1N-allyl-N-phenylbenzamidePd(OAc)₂ / P(o-tol)₃Toluene1002485[6]
2N-allyl-N-(4-methoxyphenyl)acetamidePdCl₂(PPh₃)₂DMF1201878[6]
3N-allyl-N-(3-chlorophenyl)propionamidePd₂(dba)₃ / XantphosDioxane1101691[6]

Table 1: Representative examples of palladium-catalyzed γ-lactam synthesis.

III. The Rise of Modern Synthetic Tools: Photocatalysis and Electrochemistry

In recent years, photocatalysis and electrochemistry have emerged as powerful and sustainable alternatives to traditional synthetic methods. These techniques often proceed under mild conditions, avoiding the need for harsh reagents and high temperatures.

A. Visible-Light Photocatalysis for Oxindole Synthesis

Visible-light photocatalysis has proven to be a highly effective method for the synthesis of oxindoles from N-arylacrylamides. This approach typically involves the generation of radical intermediates that undergo cyclization to form the desired heterocyclic core.

Mechanistic Rationale: The reaction is initiated by the photoexcitation of a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) process with the N-arylacrylamide or another reaction component to generate a radical intermediate. This radical then undergoes an intramolecular cyclization onto the aromatic ring, followed by a subsequent oxidation and deprotonation to afford the oxindole product.

Experimental Protocol: Photocatalytic Synthesis of a Sulfonated Oxindole

  • Reaction Setup: In a reaction vial, combine the N-arylacrylamide (1.0 equiv), an aryl sulfinic acid (1.5 equiv), and a photocatalyst (e.g., Eosin Y, 2 mol%) in water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Irradiation: Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature.

  • Reaction Time: Stir the reaction for the required time (e.g., 8-12 hours), monitoring by TLC.

  • Work-up: After completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

EntryN-ArylacrylamideAryl Sulfinic AcidPhotocatalystSolventYield (%)Reference
1N-phenylacrylamideBenzenesulfinic acidEosin YWater92
2N-(4-methylphenyl)acrylamide4-Toluenesulfinic acidRose BengalWater88
3N-(4-chlorophenyl)acrylamide4-Chlorobenzenesulfinic acidRu(bpy)₃Cl₂Water85

Table 2: Substrate scope for the photocatalytic synthesis of sulfonated oxindoles.

B. Electrochemical Synthesis of Benzothiazoles

Electrosynthesis offers a green and efficient pathway for the construction of heterocyclic compounds by avoiding the use of chemical oxidants or reductants.[7] The synthesis of benzothiazoles from thiobenzanilides is a prime example of the power of this technique.

Mechanistic Rationale: The electrochemical synthesis of benzothiazoles from N-aryl thioamides proceeds via an intramolecular dehydrogenative C–S bond formation.[8] At the anode, the thioamide undergoes oxidation to generate a radical cation, which then undergoes intramolecular cyclization onto the aryl ring. Subsequent oxidation and deprotonation lead to the aromatic benzothiazole product. This method avoids the need for external oxidants, with the electrode serving as the "traceless" oxidizing agent.

Experimental Protocol: Electrochemical Synthesis of a Benzothiazole Derivative [8]

  • Electrochemical Cell Setup: Assemble an undivided electrochemical cell equipped with a carbon anode and a platinum cathode.

  • Reaction Mixture: In the cell, dissolve the N-aryl thioamide (1.0 equiv) and a supporting electrolyte (e.g., n-Bu₄NBF₄) in a suitable solvent (e.g., acetonitrile). Add a base (e.g., DBU) to the mixture.

  • Electrolysis: Apply a constant current to the cell and conduct the electrolysis at room temperature for the specified duration.

  • Monitoring: Monitor the consumption of the starting material by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the benzothiazole product.

IV. Convergent Strategies: The Power of Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials, are highly efficient for generating molecular diversity. The Ugi reaction is a cornerstone of MCR chemistry and can be adapted for the synthesis of complex heterocyclic structures.

A. The Ugi Reaction for Piperazine Synthesis

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By employing a diamine, such as a derivative of piperazine, the Ugi reaction can be used to construct complex piperazine-based scaffolds.

Mechanistic Rationale: The reaction is believed to commence with the formation of an imine from the aldehyde and the primary amine. The isocyanide then inserts into the O-H bond of the carboxylic acid and the C=N bond of the imine. This is followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield the final stable α-acylamino amide product. The convergence of four different starting materials in a single step allows for the rapid generation of a library of diverse molecules.

Experimental Protocol: Ugi Synthesis of a Piperazine Derivative

  • Reactant Preparation: To a solution of the piperazine-derived diamine (1.0 equiv) in methanol, add the aldehyde (1.0 equiv) and stir for 30 minutes at room temperature.

  • Component Addition: Add the carboxylic acid (1.0 equiv) to the mixture, followed by the isocyanide (1.0 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up: Upon completion (monitored by TLC), concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired piperazine-containing Ugi product.

Visualizing the Pathways: Reaction Workflow Diagrams

To better illustrate the flow of the synthetic protocols, the following diagrams are provided in Graphviz DOT language.

Bischler_Napieralski cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amide β-arylethylamide in DCM Cool Cool to -20 °C Amide->Cool Add_Reagents Add 2-chloropyridine and Tf₂O Cool->Add_Reagents Stir Stir at -20 °C then 0 °C Add_Reagents->Stir Quench Quench with H₂O Stir->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product Product Purify->Product Dihydroisoquinoline

Caption: Workflow for the Bischler-Napieralski Reaction.

Photocatalysis_Oxindole cluster_setup Setup cluster_reaction Photoreaction cluster_isolation Isolation Mix Mix N-arylacrylamide, sulfinic acid, photocatalyst in water Degas Degas with Ar/N₂ Mix->Degas Irradiate Irradiate with visible light Degas->Irradiate Stir Stir at RT Irradiate->Stir Extract Extract with EtOAc Stir->Extract Purify Column Chromatography Extract->Purify Product Product Purify->Product Sulfonated Oxindole

Caption: Workflow for Photocatalytic Oxindole Synthesis.

Conclusion: A New Era of Heterocyclic Synthesis from Carboxamides

The synthetic utility of carboxamides as precursors for heterocyclic compounds is more potent than ever. By understanding the mechanistic underpinnings of both classical and modern synthetic methods, researchers can strategically design and execute the synthesis of novel and complex heterocyclic architectures. The protocols and insights provided in this application note are intended to serve as a practical guide and a source of inspiration for the development of the next generation of therapeutic agents and advanced materials. The continued innovation in areas such as photocatalysis and electrochemistry promises an even more exciting future for the humble yet powerful carboxamide in the world of heterocyclic chemistry.

References

  • Recent progress towards transition metal-catalyzed synthesis of γ-lactams. Scilit. [Link]

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]

  • Transition-Metal-Free C-N Cross-Coupling of Benzamide and Sulfonamide at Room Temperature. ChemRxiv. [Link]

  • Recent progress towards transition metal-catalyzed synthesis of γ-lactams. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Photoinduced Cascade Synthesis of Oxindoles and Isoquinolinediones. ACS Publications. [Link]

  • Oxindole synthesis. Organic Chemistry Portal. [Link]

  • Photocatalytic Synthesis of Oxindoles. ChemistryViews. [Link]

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. [Link]

  • Eelectrosynthesis of benzothiazole derivatives via C–H thiolation. ResearchGate. [Link]

  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. Synfacts. [Link]

  • The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. ResearchGate. [Link]

  • Substrate scope for the photoredox synthesis of silylated oxindoles... ResearchGate. [Link]

  • Synthesis of β‐carboline through Pictet‐Spengler reaction. ResearchGate. [Link]

  • Evaluation of the Substrate Scope a | Download Table. ResearchGate. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • ChemInform Abstract: Synthesis of β-Lactams by Transition Metal Promoted Staudinger Reactions: Alternative Synthetic Approaches from Transition Metal Enhanced Organocatalysis to in situ, Highly Reactive Intermediate Synthesis and Catalytic Tandem Reaction. ResearchGate. [Link]

  • Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Electrochemical intramolecular dehydrogenative C–S bond formation for the synthesis of benzothiazoles. Green Chemistry (RSC Publishing). [Link]

  • A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid. Eurasian Chemical Communications. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH. [Link]

  • Eelectrosynthesis of benzothiazole derivatives via C–H thiolation. OUCI. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

  • A FACILE SYNTHESIS OF N-ALKYLATED DAIBUCARBOLINE A DERIVATIVES VIA PICTET-SPENGLER CONDENSATION OF TRYPTAMINE. Malaysian Journal of Analytical Sciences. [Link]

  • Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. ResearchGate. [Link]

  • Electrochemical method for the synthesis of disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzenethiol. PubMed. [Link]

  • Split- Ugi Reaction with Chiral Compounds: Synthesis of Piperazine- and Bispidine-Based Peptidomimetics. ResearchGate. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

Sources

Application Note: Analytical Techniques for the Characterization of Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenge of the Cyclopropyl Moiety

Cyclopropane derivatives are a fascinating and increasingly important class of molecules in organic chemistry, medicinal chemistry, and materials science.[1][2] The three-membered ring is a privileged motif found in numerous natural products and pharmaceuticals, valued for the conformational rigidity and unique electronic properties it imparts.[3] However, the very features that make cyclopropanes synthetically valuable—high ring strain and nuanced stereochemistry—also present distinct challenges for analytical characterization. The strained C-C bonds and the specific spatial arrangement of substituents demand a multi-faceted analytical approach to unambiguously determine structure, purity, and stereoconfiguration.

This comprehensive guide provides an in-depth overview of the core analytical techniques and workflows essential for the robust characterization of cyclopropane derivatives. It is designed to move beyond a simple listing of methods, instead offering insights into the causality behind experimental choices and providing validated protocols for practical application.

Core Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization. For cyclopropane derivatives, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a foundational understanding of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of cyclopropane derivatives. The strained ring creates a unique electronic environment that gives rise to characteristic and diagnostic signals.

Causality Behind the Chemical Shifts: The high degree of s-character in the C-H bonds of the cyclopropane ring leads to a pronounced upfield shift for the ring protons in ¹H NMR spectroscopy.[4] This shielding effect, sometimes attributed to a weak ring current, causes cyclopropyl protons to appear in a region (typically 0.2-1.5 ppm) often distinct from other aliphatic protons, making them readily identifiable.[4][5] Similarly, the cyclopropyl carbons exhibit a characteristic upfield shift in ¹³C NMR spectra, often appearing between -5 and 20 ppm.[6]

Key Diagnostic Features in NMR:

  • ¹H NMR: Protons on the cyclopropane ring typically resonate at δ 0.2-1.5 ppm. Substituents can shift these signals, but they generally remain in the high-field region.

  • ¹³C NMR: The carbon atoms of the cyclopropane ring are highly shielded, with chemical shifts often appearing at δ -5 to 20 ppm.[6]

  • Coupling Constants (J-values): The geometric constraints of the ring result in distinct coupling constants. Typically, the cis vicinal coupling (³Jcis) is larger (6-12 Hz) than the trans vicinal coupling (³Jtrans) (2-9 Hz).[7] The geminal coupling (²Jgem) is often opposite in sign to the vicinal couplings.[7][8] These relationships are invaluable for determining the relative stereochemistry of substituents.

NMR Feature Typical Range / Value Significance for Cyclopropane Characterization
¹H Chemical Shift (δ) 0.2 - 1.5 ppmHighly shielded region, diagnostic for cyclopropyl protons.[5]
¹³C Chemical Shift (δ) -5 - 20 ppmDiagnostic upfield region for cyclopropyl carbons.[6]
Vicinal Coupling (³Jcis) 6 - 12 HzLarger value helps assign cis relationships between protons.[7]
Vicinal Coupling (³Jtrans) 2 - 9 HzSmaller value helps assign trans relationships between protons.[7]
Geminal Coupling (²Jgem) Opposite sign to vicinalConfirms assignments through advanced NMR analysis.[8]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the derivative and offers structural clues through its fragmentation patterns. While acyclic alkanes fragment readily, the cyclopropane ring is comparatively stable, often resulting in an observable molecular ion peak ([M]⁺).[9]

Characteristic Fragmentation: The primary fragmentation pathway for many cyclopropane derivatives involves the cleavage of a C-C bond within the ring, leading to an open-chain radical cation.[9][10] Subsequent fragmentation can involve the loss of neutral molecules like ethene. For substituted cyclopropanes, the cleavage of the side chain is a common pathway.[9] For instance, an ethylcyclopropane might show a significant peak corresponding to the loss of an ethyl radical (M-29), resulting in a stable cyclopropyl cation.[9]

Common Fragment Ions:

  • [M]⁺: The molecular ion peak is often more intense for cyclopropanes than for their isomeric alkenes or acyclic alkanes.[9][10]

  • [M-28]⁺: Loss of ethene (C₂H₄) is a characteristic fragmentation for the parent cyclopropane and some derivatives, often leading to a prominent ion at m/z 42 for the parent compound.[10][11]

  • [C₃H₅]⁺: The cyclopropyl or allyl cation at m/z 41 is a common and stable fragment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule and to confirm the presence of the cyclopropane ring itself.

Diagnostic Vibrational Modes:

  • C-H Stretching: The C-H bonds of the cyclopropane ring have characteristic stretching frequencies that appear at a higher wavenumber (typically 3040-3080 cm⁻¹) than the C-H stretches of typical alkanes (which are below 3000 cm⁻¹).[12][13] This is a direct result of the increased s-character of the carbon orbitals.

  • Ring Deformation: The cyclopropane ring exhibits a characteristic "breathing" or symmetric deformation mode near 1000-1020 cm⁻¹.[12][14]

Vibrational Mode Typical Wavenumber (cm⁻¹) Notes
C-H Stretch 3040 - 3080Appears just above the typical alkane C-H region.[13]
-CH₂- Deformation 1440 - 1480Methylene scissoring vibration.[12]
Ring Deformation 1000 - 1020Often referred to as a "ring breathing" mode.[14]

Chromatographic Techniques for Separation and Purification

Chromatography is essential for isolating cyclopropane derivatives from reaction mixtures and, crucially, for separating stereoisomers.

Gas Chromatography (GC)

For volatile and thermally stable cyclopropane derivatives, GC is an effective technique for assessing purity and separating diastereomers. Chiral stationary phases, such as those based on cyclodextrins (e.g., Chirasil-β-Dex), can be used for the enantioselective analysis of chiral cyclopropanes.[15]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most versatile chromatographic method for both purification and analysis, especially for non-volatile or thermally sensitive derivatives. The separation of enantiomers is a critical application.

Chiral HPLC: The resolution of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralcel OJ) are widely effective for a broad range of cyclopropane derivatives.[16][17] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies and thus different retention times.[18] The choice of mobile phase, typically a mixture of hexane and an alcohol like 2-propanol, is critical for achieving optimal resolution.[16]

Advanced Techniques for Absolute Configuration

While NMR and chromatography can define relative stereochemistry, determining the absolute configuration of a chiral center requires specialized techniques.

X-ray Crystallography

When a single crystal of sufficient quality can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[19][20] It remains the "gold standard" for structural validation.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light.[21] It is a powerful technique for determining the absolute configuration of chiral molecules in solution, making it an excellent alternative when crystallization is not feasible.[22] The experimental VCD spectrum is compared to a spectrum predicted by ab initio or density functional theory (DFT) calculations for a known enantiomer. A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[21][23]

Integrated Analytical Workflow

The robust characterization of a novel cyclopropane derivative rarely relies on a single technique. Instead, a logical, integrated workflow is employed to build a complete and validated structural picture.

G cluster_0 Initial Characterization cluster_1 Purification & Purity cluster_2 Detailed Structure Elucidation cluster_3 Absolute Configuration (if chiral) A Crude Product B Mass Spec (LC-MS) A->B Confirm MW C ¹H NMR A->C Confirm Structure D HPLC / GC C->D E Purity Check (>95%) D->E F Purified Compound E->F G ¹³C, COSY, HSQC, HMBC, NOESY NMR F->G Connectivity & Relative Stereochem. H High-Res MS F->H Exact Mass I IR Spectroscopy F->I Functional Groups J Chiral HPLC / SFC G->J M Final Validated Structure J->M K X-ray Crystallography K->M Definitive L VCD Spectroscopy L->M In Solution

Caption: Integrated workflow for cyclopropane characterization.

Protocols

Protocol 1: High-Resolution NMR Analysis for Structural Elucidation

Objective: To obtain detailed structural information, including connectivity and relative stereochemistry, for a purified cyclopropane derivative.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate resolution to observe fine splitting patterns. Note the characteristic upfield signals (0.2-1.5 ppm) of the cyclopropyl protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Note the upfield signals (-5 to 20 ppm) of the cyclopropyl carbons.

  • 2D NMR - COSY: Acquire a Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H coupling networks. This will confirm which protons are vicinal and geminal to each other on the ring.

  • 2D NMR - HSQC: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded protons and carbons. This definitively assigns the proton signals to their respective carbon atoms on the ring.

  • 2D NMR - HMBC: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to observe long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting substituents to the cyclopropane ring.

  • Data Analysis: Integrate the spectra to determine proton ratios. Analyze the coupling constants in the ¹H spectrum to infer stereochemistry (Jcis > Jtrans). Use the 2D spectra to build the complete molecular framework.

Protocol 2: Chiral HPLC for Enantiomeric Separation

Objective: To separate the enantiomers of a chiral cyclopropane derivative and determine the enantiomeric excess (ee).

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns like Chiralcel OD-H or OJ-H are excellent starting points.

  • Mobile Phase Screening: Prepare a series of mobile phases, typically mixtures of hexane and 2-propanol (IPA) (e.g., 99:1, 95:5, 90:10 Hexane:IPA).

  • System Suitability: Inject a racemic standard of the compound to be analyzed. The goal is to achieve baseline resolution (Rₛ > 1.5) between the two enantiomer peaks.

  • Method Optimization:

    • Causality: The polarity of the mobile phase is the primary driver of retention and selectivity. Increasing the percentage of alcohol (the polar modifier) will generally decrease retention time. The optimal resolution is often a balance between selectivity and peak broadening.

    • Adjust the mobile phase composition to achieve the desired resolution and run time. Lowering the flow rate can sometimes improve resolution at the cost of a longer analysis.

  • Sample Analysis: Once the method is optimized, inject the sample solution.

  • Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

References

  • Vertex AI Search. infrared spectrum of cyclopropane C3H6.
  • PubMed. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography].
  • SYNLETT. Recent Applications of Cyclopropane-Based Strategies to Natural Product Synthesis.
  • ResearchGate. Overview of cyclopropane reactivity, synthesis, structure, and applications.
  • Vertex AI Search. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane.
  • J. Am. Chem. Soc. The Infrared Spectra of Some Cyclopropanes.
  • Beilstein Journal of Organic Chemistry. Cyclopropanes and cyclopropenes: synthesis and applications.
  • Organic Chemistry Frontiers (RSC Publishing). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions.
  • ResearchGate. Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.
  • ResearchGate. Analysis of the High-Resolution Infrared Spectrum of Cyclopropane.
  • Vertex AI Search. The features of IR spectrum.
  • DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
  • University of Rochester. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.
  • ResearchGate. PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES.
  • Vertex AI Search. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane.
  • PubMed. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study.
  • ResearchGate. Chem3D representation of the X-ray structure of cyclopropane 8a.
  • Vertex AI Search. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm.
  • BenchChem. Spectroscopic Analysis of Cyclopropene and Its Derivatives: A Technical Guide.
  • PubMed Central. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.
  • ResearchGate. Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
  • ResearchGate. Scheme 2. Proposed fragmentation pathway for the fragments formed by the cleavage of ring C.
  • ResearchGate. (a) Schematic and (b) X-ray structure of the cyclopropane derivative 2.
  • Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.
  • PubMed. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products.
  • Digital Commons@ETSU. Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl.
  • YouTube. Mass Spectrometry of Cycloalkanes.
  • American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Vertex AI Search. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane.
  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
  • National Institute of Standards and Technology. Cyclopropane - the NIST WebBook.
  • Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • The Journal of Physical Chemistry B. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides.
  • PMC (NIH). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
  • Phenomenex. Chiral HPLC Separations.
  • Sigma-Aldrich. Basics of chiral HPLC.
  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Chiralpedia. Chiral HPLC separation: strategy and approaches.
  • Molecules. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.

Sources

Application Notes and Protocols: 2,2-Dichlorocyclopropane-1-carboxamide as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating challenge of fungicide resistance necessitates the exploration of novel chemical scaffolds for the development of effective agrochemicals. The strained three-membered ring and unique electronic properties of the cyclopropane moiety have made it an attractive pharmacophore in medicinal and agrochemical research. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2,2-dichlorocyclopropane-1-carboxamide as a key building block for the synthesis of next-generation fungicides. We present detailed, field-proven protocols for the synthesis of the core building block and its derivatization into potent fungicidal agents. Furthermore, we elucidate the primary mechanism of action for this class of compounds – the inhibition of succinate dehydrogenase (SDH) – and provide a robust protocol for in vitro validation of antifungal activity.

Introduction: The Strategic Importance of the Dichlorocyclopropane Moiety

The cyclopropane ring, due to its inherent ring strain and pseudo-π character, offers a rigid conformational scaffold that can enhance binding affinity to target enzymes and improve metabolic stability. The introduction of geminal dichloro substituents on the cyclopropane ring further modulates the electronic properties of the molecule, influencing its reactivity and biological activity. This compound serves as a versatile starting material, allowing for diverse functionalization at the amide nitrogen to generate extensive libraries of candidate agrochemicals. The unique structural features of this building block have led to the discovery of potent fungicides, particularly those targeting the mitochondrial respiratory chain.

Synthetic Pathways: From Basic Precursors to Bioactive Molecules

The synthesis of agrochemicals based on the this compound scaffold is a multi-step process that begins with the formation of the cyclopropane ring, followed by amidation and subsequent derivatization.

Synthesis of the Core Building Block: this compound

The synthesis of the title building block can be efficiently achieved in a two-step sequence starting from acrylic acid. The first step involves the dichlorocyclopropanation of acrylic acid to yield 2,2-dichlorocyclopropane-1-carboxylic acid. This is followed by the amidation of the carboxylic acid to afford the desired carboxamide.

Synthesis_of_Core_Building_Block AcrylicAcid Acrylic Acid CarboxylicAcid 2,2-Dichlorocyclopropane- 1-carboxylic Acid AcrylicAcid->CarboxylicAcid [1+2] Cycloaddition Dichlorocarbene Dichlorocarbene (from Chloroform and Base) Dichlorocarbene->CarboxylicAcid Carboxamide 2,2-Dichlorocyclopropane- 1-carboxamide CarboxylicAcid->Carboxamide Amidation Amidation (e.g., SOCl2, NH3) Amidation->Carboxamide

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of 2,2-Dichlorocyclopropane-1-carboxylic Acid

This protocol is based on the well-established method of dichlorocarbene generation from chloroform and a strong base, followed by its addition to an alkene.

Materials:

  • Acrylic acid

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Toluene

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated and 1M

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl), saturated solution (brine)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve acrylic acid (1.0 eq) and the phase-transfer catalyst (0.05 eq) in toluene.

  • Prepare a 50% (w/v) aqueous solution of sodium hydroxide.

  • With vigorous stirring, add chloroform (1.5 eq) to the reaction mixture.

  • Slowly add the sodium hydroxide solution via the dropping funnel over 1-2 hours, maintaining the reaction temperature between 20-30°C using an ice bath. The reaction is exothermic.

  • After the addition is complete, continue stirring at room temperature for an additional 4-6 hours.

  • Cool the reaction mixture to 0-5°C and slowly acidify with concentrated HCl to pH ~1.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude 2,2-dichlorocyclopropane-1-carboxylic acid, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the carboxylic acid to the primary amide via an acid chloride intermediate.

Materials:

  • 2,2-Dichlorocyclopropane-1-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

  • Sodium bicarbonate (NaHCO₃), saturated solution

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, suspend 2,2-dichlorocyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.2 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then reflux for 2-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.

  • Slowly add the ammonia solution (2.5 eq) and stir at 0°C for 1 hour, then at room temperature for 2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography.

Derivatization to a Representative Fungicide: N-aryl-2,2-dichlorocyclopropane-1-carboxamide

The primary amide serves as a versatile intermediate for the synthesis of N-substituted derivatives. A common strategy in agrochemical design is the introduction of a substituted aryl group to enhance biological activity.

Derivative_Synthesis CarboxylicAcid 2,2-Dichlorocyclopropane- 1-carboxylic Acid Fungicide N-aryl-2,2-dichlorocyclopropane- 1-carboxamide (Fungicide Candidate) CarboxylicAcid->Fungicide Coupling Amide Coupling (e.g., EDC, HOBt) Coupling->Fungicide ArylAmine Substituted Aniline ArylAmine->Fungicide

Caption: Synthesis of a candidate fungicidal N-aryl-2,2-dichlorocyclopropane-1-carboxamide.

Protocol 3: Synthesis of N-(4-chlorophenyl)-2,2-dichlorocyclopropane-1-carboxamide

This protocol details the direct coupling of the carboxylic acid with a substituted aniline to form the target fungicidal compound.

Materials:

  • 2,2-Dichlorocyclopropane-1-carboxylic acid

  • 4-Chloroaniline

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2,2-dichlorocyclopropane-1-carboxylic acid (1.0 eq), 4-chloroaniline (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-(4-chlorophenyl)-2,2-dichlorocyclopropane-1-carboxamide.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

A significant number of carboxamide fungicides exert their biological activity by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][2] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the respiratory chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain.[3]

By binding to the ubiquinone-binding site of the SDH enzyme complex, these carboxamide fungicides block the electron transfer from succinate to ubiquinone.[3][4] This disruption of the electron transport chain leads to the cessation of ATP synthesis, depriving the fungal cells of their primary energy source and ultimately causing cell death.

SDH_Inhibition cluster_Mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA_Cycle->SDH Succinate ETC Electron Transport Chain (Complexes III, IV) SDH->ETC Electrons ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP (Cellular Energy) ATP_Synthase->ATP Fungicide Dichlorocyclopropane Carboxamide Fungicide Fungicide->SDH Inhibition

Sources

Application Notes & Protocols: The Strategic Incorporation of Cyclopropane Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile building block in contemporary drug design. Its unique stereoelectronic properties—namely, high s-character of its C-C bonds, bond-angle strain, and rigid conformation—are exploited by medicinal chemists to overcome significant challenges in drug development, including metabolic instability, poor selectivity, and undesirable off-target effects. This guide provides an in-depth exploration of the strategic applications of cyclopropane derivatives, offering detailed protocols for their synthesis and incorporation, and explaining the mechanistic rationale behind their use.

The Unique Physicochemical Profile of the Cyclopropyl Group

The utility of the cyclopropane motif in medicinal chemistry stems from its distinct electronic and conformational properties, which differ significantly from other cyclic or acyclic alkyl groups.

  • Electronic Nature: The C-C bonds of a cyclopropane ring possess a high degree of p-character, making them behave somewhat like a double bond. This allows for electronic conjugation with adjacent π-systems, influencing the electronics of a molecule in a predictable manner.

  • Metabolic Stability: The cyclopropyl group is often used to enhance metabolic stability. Its strained ring system is resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of drug clearance. By replacing a metabolically vulnerable group (e.g., an isopropyl or gem-dimethyl group) with a cyclopropyl moiety, chemists can effectively "shield" the molecule from degradation, thereby improving its pharmacokinetic profile.

  • Conformational Rigidity: The rigid, planar nature of the cyclopropane ring serves as a powerful conformational constraint. It can be used to lock a flexible molecule into a specific bioactive conformation, which can lead to a significant increase in binding affinity and selectivity for its biological target. This is because the entropic penalty of binding is reduced when the ligand is pre-organized in its bound-like state.

Application I: Cyclopropane as a Metabolic Blocker

One of the most impactful applications of the cyclopropyl group is its use as a metabolic shield. A classic example is the replacement of a gem-dimethyl group, which is prone to hydroxylation, with a cyclopropyl group.

Case Study: Simeprevir (Hepatitis C Protease Inhibitor)

Simeprevir, an NS3/4A protease inhibitor, incorporates a cyclopropyl group adjacent to a sulfonamide. This strategic placement prevents the oxidative metabolism that would otherwise occur at that position, significantly enhancing the drug's half-life and oral bioavailability.

Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol details a widely used method for installing a cyclopropyl group. The Simmons-Smith reaction involves an organozinc carbenoid, which reacts with an alkene to form the cyclopropane ring stereospecifically.

Materials:

  • Allylic alcohol substrate (1.0 eq)

  • Diethylzinc (ZnEt₂, 1.1 M solution in toluene, 2.2 eq)

  • Diiodomethane (CH₂I₂, 2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere setup.

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Dissolve the allylic alcohol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Carbenoid Formation: To the stirred solution, add diethylzinc (2.2 eq) dropwise via syringe. Following this, add diiodomethane (2.2 eq) dropwise via the dropping funnel over 30 minutes. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Work-up: Dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropyl derivative.

Application II: Cyclopropane as a Conformational Restraint

The rigid nature of the cyclopropane ring is invaluable for locking flexible molecules into a specific, biologically active conformation. This pre-organization reduces the entropic penalty of binding to the target protein, often leading to a substantial increase in potency.

Case Study: GSK's Aminopiperidine-based CXCR2 Antagonists

In the development of CXCR2 antagonists, researchers at GlaxoSmithKline introduced a spiro-cyclopropane moiety to constrain the conformation of a flexible aminopiperidine core. This modification resulted in a significant improvement in binding affinity and selectivity.

Application III: Cyclopropane as a Bioisostere

A bioisostere is a chemical substituent that can be interchanged with another substituent without significantly altering the biological activity of the molecule. The cyclopropyl group is often used as a bioisostere for a variety of functional groups.

Bioisosteric Replacement of a Carbonyl Group

The cyclopropyl ring can mimic the steric and electronic properties of a carbonyl group. This can be advantageous in cases where the carbonyl group is susceptible to metabolic reduction or contributes to poor pharmacokinetic properties.

Bioisosteric Replacement of an Alkene

The cyclopropyl group can also serve as a bioisostere for an alkene. Both groups have a planar geometry and can participate in electronic conjugation. However, the cyclopropyl group is generally more stable and less prone to unwanted side reactions.

Protocol: Kulinkovich-de Meijere Reaction for Aminocyclopropane Synthesis

This protocol describes the synthesis of aminocyclopropanes from esters and Grignard reagents in the presence of a titanium catalyst. These products can be valuable building blocks in drug discovery.

Materials:

  • Ester substrate (1.0 eq)

  • Ethylmagnesium bromide (EtMgBr, 3.0 M solution in diethyl ether, 2.5 eq)

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄, 0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringe, nitrogen atmosphere setup.

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Catalyst and Substrate: Add the ester substrate (1.0 eq) and anhydrous THF to the flask. Add titanium(IV) isopropoxide (0.1 eq) via syringe.

  • Grignard Addition: Cool the solution to room temperature and add ethylmagnesium bromide (2.5 eq) dropwise over 20 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Work-up: Dilute the mixture with diethyl ether and wash with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary and Visualization

Table 1: Physicochemical Properties of Cyclopropane vs. Other Alkyl Groups
PropertyCyclopropaneIsopropyltert-Butyl
C-C-C Bond Angle60°~112°~109.5°
C-H Bond Energy (kcal/mol)~106~98~96
Lipophilicity (clogP)Higher than linear propaneLower than cyclopropaneHigher than isopropyl
Metabolic StabilityHighModerate to LowModerate
Diagram 1: Workflow for Incorporating Cyclopropane Moieties

G cluster_design Design Phase cluster_synthesis Synthesis Phase cluster_testing Evaluation Phase A Identify Metabolically Labile Site C Propose Cyclopropyl Analogs (Bioisosterism) A->C B Identify Need for Conformational Constraint B->C D Select Appropriate Cyclopropanation Protocol (e.g., Simmons-Smith) C->D E Synthesize and Purify Target Compounds D->E F In Vitro Metabolic Stability Assays (Microsomes, S9) E->F G In Vitro Potency and Selectivity Assays E->G H In Vivo PK/PD Studies F->H G->H I Lead Optimization H->I

Caption: A generalized workflow for the strategic use of cyclopropanes in lead optimization.

Diagram 2: Rationale for Cyclopropane as a Metabolic Shield

G cluster_0 Metabolically Labile Group cluster_1 Metabolically Robust Bioisostere A Isopropyl Group C-H bonds susceptible to CYP450-mediated oxidation B Hydroxylated Metabolite Increased polarity Rapid clearance A:f1->B:f0 CYP450 Oxidation C Cyclopropyl Group Strained C-C bonds Resistant to oxidation D Parent Drug Reduced metabolic clearance Improved half-life C:f1->D:f0 Blocks Metabolism

Caption: Comparison of metabolic fates for a labile isopropyl group versus a stable cyclopropyl group.

Conclusion and Future Outlook

The cyclopropyl group has solidified its place as a valuable tool in the medicinal chemist's armamentarium. Its ability to confer metabolic stability, enforce conformational rigidity, and serve as a versatile bioisostere makes it a highly attractive motif in modern drug design. As synthetic methodologies for the construction of complex, substituted cyclopropanes continue to advance, we can expect to see even more innovative applications of this small but powerful ring system in the development of next-generation therapeutics. The strategic incorporation of cyclopropane derivatives will undoubtedly continue to play a crucial role in addressing the multifaceted challenges of drug discovery and development.

References

  • Title: The Use of Cyclopropyl Groups as Conformationally Restricting Elements in Drug Design. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Cyclopropanes in Drug Discovery. Source: Chemical Reviews URL: [Link]

  • Title: The Simmons-Smith Reaction. Source: Organic Reactions URL: [Link]

  • Title: The Kulinkovich Reaction. Source: Organic Syntheses URL: [Link]

  • Title: Bioisosteres in Medicinal Chemistry. Source: Wiley-VCH URL: [Link]

Application Note & Protocols: A Framework for the In Vitro Antimicrobial Screening of Novel Cyclopropane Dicarbamates

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in antimicrobial discovery.

Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Cyclopropane derivatives, particularly dicarbamates, have emerged as a promising class of compounds, with preliminary studies indicating significant activity, especially against resilient Gram-positive pathogens[1][2]. This guide provides a comprehensive framework for the initial in vitro screening of cyclopropane dicarbamates. It moves beyond simple procedural lists to explain the causality behind experimental design, ensuring that the protocols form a self-validating system for generating reliable, high-quality data. We detail standardized methods for determining antimicrobial potency (MIC) and characterizing bactericidal versus bacteriostatic activity (Time-Kill Kinetics), grounded in the guidelines of the Clinical and Laboratory Standards Institute (CLSI)[3].

Part 1: Foundational Concepts & Experimental Design

The Rationale: Beyond Simple Inhibition

The primary goal of an antimicrobial screening campaign is twofold: to quantify the potency of a novel compound and to understand its fundamental effect on microbial viability. For a new chemical class like cyclopropane dicarbamates, it is insufficient to merely observe inhibition. We must determine the Minimum Inhibitory Concentration (MIC) , the foundational metric of potency, and subsequently discern whether the compound is bacteriostatic (inhibits growth) or bactericidal (actively kills the bacteria)[4]. This distinction is critical for the compound's developmental trajectory and potential therapeutic application.

Hypothesized Mechanism of Action: A Focus on the Bacterial Membrane

While the precise antimicrobial mechanism of cyclopropane dicarbamates is an active area of investigation, their structure provides clues for a rational hypothesis. Bacteria expertly modify their cell membranes to survive environmental stress. One key mechanism is the enzymatic conversion of unsaturated fatty acids within the membrane phospholipids into cyclopropane fatty acids (CFAs) by CFA synthase[5][6]. This modification increases membrane rigidity and reduces permeability, protecting the cell from challenges like acid stress[5][7].

Given their core cyclopropane structure, it is plausible that cyclopropane dicarbamates act by disrupting membrane integrity or function. They may act as structural mimics that interfere with the lipid bilayer, or they could potentially inhibit key enzymes like CFA synthase, thereby compromising the bacterium's ability to respond to stress. This hypothesis informs our screening strategy, prioritizing a thorough characterization of the compound's impact on bacterial viability over time.

The Screening Cascade: A Self-Validating Workflow

A robust screening protocol must be a self-validating system. This is achieved by integrating standardized methodologies with rigorous quality controls at every stage. The workflow for assessing novel cyclopropane dicarbamates should follow a logical progression from broad potency screening to more detailed mechanistic characterization.

G cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Dynamic Characterization cluster_2 Quality Control (Continuous) MIC_Determination Primary Screening: Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Agar_Dilution Reference Method: Agar Dilution MIC (Optional) MIC_Determination->Agar_Dilution Confirm/Compare Time_Kill Secondary Screening: Time-Kill Kinetics Assay (Bactericidal vs. Bacteriostatic) MIC_Determination->Time_Kill Select 'Hit' Compounds (Potent MICs) QC_Strains Reference QC Strains (e.g., ATCC 25922, ATCC 29213) QC_Strains->MIC_Determination Validate Assay Performance QC_Strains->Time_Kill Validate Assay Performance

Caption: High-level workflow for antimicrobial screening of novel compounds.

The Cornerstone of Trustworthiness: Quality Control (QC)

Every experiment must include internal controls to validate the results. The use of internationally recognized QC strains from collections like the American Type Culture Collection (ATCC) is non-negotiable[8][9]. These strains have well-documented susceptibility profiles, and the results obtained for them must fall within established ranges to confirm that the assay was performed correctly[10].

Standard QC Strains for Routine Screening:

  • Escherichia coli ATCC 25922: Representative for non-fastidious Gram-negative bacteria.

  • Staphylococcus aureus ATCC 29213: Representative for Gram-positive cocci, used for broth dilution methods.

  • Pseudomonas aeruginosa ATCC 27853: Representative for non-fermenting Gram-negative bacteria.

Failure of the QC strain to produce a result within its acceptable range invalidates the entire experiment, and the data for the novel compounds cannot be reported.

Part 2: Core Protocols - Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an overnight culture[11]. It is the most critical single metric for assessing antimicrobial potency.

Method 1: Broth Microdilution Protocol

This method is the standard for determining MICs in a high-throughput format and is aligned with CLSI guidelines[3][12].

Principle: A standardized bacterial inoculum is added to wells of a 96-well microtiter plate containing serial two-fold dilutions of the test compound. Following incubation, the wells are visually inspected for bacterial growth. The lowest concentration that inhibits growth is the MIC.

Detailed Step-by-Step Protocol:

  • Preparation of Compound Stock:

    • Dissolve the cyclopropane dicarbamate compound in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL). Causality: A high concentration stock minimizes the amount of solvent carried over into the assay, reducing potential solvent-induced toxicity.

    • Prepare a working stock solution by diluting the primary stock in cation-adjusted Mueller-Hinton Broth (MHB), the standard medium for susceptibility testing[13].

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. Trustworthiness: Standardizing the inoculum is the most critical step for reproducibility. An incorrect inoculum density will lead to false MIC values.

    • Dilute this standardized suspension into MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Setup and Serial Dilution:

    • Dispense 50 µL of MHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound (in MHB) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 serves as the Growth Control (broth and bacteria, no compound).

    • Well 12 serves as the Sterility Control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. The final volume in each well will be 100 µL.

    • The final concentration of bacteria in each well should be approximately 5 x 10⁵ CFU/mL.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air[14].

  • Reading and Interpreting Results:

    • Visually inspect the plate from the bottom using a reading mirror.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well)[11]. Growth in the control well (well 11) must be robust, and the sterility control (well 12) must be clear.

Data Presentation: Sample MIC Table

Compound IDS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)QC Control: Gentamicin vs. E. coli ATCC 25922 (µg/mL)QC Expected Range (µg/mL)
CD-0014>1280.50.25 - 1.0
CD-0028640.50.25 - 1.0
CD-003>128>1280.50.25 - 1.0

Note: The results for the test compounds are only considered valid if the QC control falls within its expected range.

Method 2: Agar Dilution (Reference Method)

This method is considered a reference or "gold standard" and is particularly useful for testing multiple bacterial isolates simultaneously[15][16].

Principle: The antimicrobial compound is incorporated directly into molten agar at various concentrations. Standardized bacterial inocula are then spotted onto the surface of the plates. The MIC is the lowest concentration that inhibits growth on the agar surface.

Detailed Step-by-Step Protocol:

  • Preparation of Antimicrobial-Agar Plates:

    • Prepare a series of stock solutions of the cyclopropane dicarbamate at 10 times the desired final concentrations.

    • Melt and cool Mueller-Hinton Agar (MHA) to 45-50°C.

    • Add 2 mL of a 10x compound stock to 18 mL of molten MHA to create a plate with the desired final concentration. Mix by inverting gently but thoroughly to avoid bubbles.

    • Pour the agar into sterile petri dishes and allow them to solidify on a level surface. Expertise: The temperature of the agar is crucial. If too hot, it may degrade the compound; if too cool, it will solidify before proper mixing.

  • Inoculum Preparation:

    • Prepare bacterial suspensions to a 0.5 McFarland standard as described for broth microdilution.

  • Inoculation:

    • Using a multipoint replicator (e.g., a Steers replicator), spot-inoculate the prepared bacterial suspensions onto the surface of each agar plate, from the lowest to the highest concentration. Include a compound-free control plate.

    • Each spot should deliver approximately 10⁴ CFU.

  • Incubation and Interpretation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits bacterial growth. A single colony or a faint haze is generally disregarded[11].

Part 3: Advanced Protocol - Characterizing Antimicrobial Dynamics

Once a compound shows promising potency (a low MIC), the next critical question is whether it is bactericidal or bacteriostatic. This is answered with a time-kill kinetics assay.

Time-Kill Kinetics Assay

Principle: This dynamic assay measures the reduction in viable bacterial cell count (CFU/mL) over time after exposure to an antimicrobial agent[17]. A compound is typically considered bactericidal if it produces a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum within a 24-hour period[4]. Anything less is considered bacteriostatic .

G cluster_0 Setup cluster_1 Sampling & Plating cluster_2 Analysis Culture Prepare Log-Phase Bacterial Culture (~10^6 CFU/mL) Add_Compound Add Cyclopropane Dicarbamate (e.g., at 1x, 2x, 4x MIC) Culture->Add_Compound Sampling Sample at Time Points (0, 2, 4, 8, 24 hr) Add_Compound->Sampling Dilution Perform 10-fold Serial Dilutions Sampling->Dilution Plating Plate Dilutions on Agar Dilution->Plating Incubate Incubate Plates (18-24 hr) Plating->Incubate Count Count Colonies (CFU) Incubate->Count Plot Plot log10(CFU/mL) vs. Time Count->Plot

Caption: Workflow for a time-kill kinetics experiment.

Detailed Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Prepare an overnight culture of the test organism in MHB.

    • Dilute the overnight culture into fresh, pre-warmed MHB and incubate until it reaches the early- to mid-logarithmic phase of growth. Causality: Using log-phase bacteria ensures the cells are metabolically active and provides a more accurate representation of a compound's activity against a growing infection.

    • Adjust the final inoculum to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in multiple flasks.

  • Assay Setup:

    • To the prepared flasks, add the cyclopropane dicarbamate compound to achieve final concentrations that are multiples of its predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC).

    • Include a "growth control" flask containing only the bacterial inoculum with no compound.

    • Incubate all flasks at 37°C with shaking.

  • Time-Point Sampling and Viability Counting:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask[18].

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis and Interpretation:

    • Count the number of colonies on the plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and treatment condition.

    • Plot the results on a semi-logarithmic graph with time on the x-axis and log₁₀ CFU/mL on the y-axis.

    • Analyze the resulting curves:

      • Bactericidal Activity: A ≥3-log₁₀ reduction in CFU/mL compared to the starting inoculum.

      • Bacteriostatic Activity: Little to no change in CFU/mL over 24 hours, but significantly less growth compared to the growth control curve.

      • Ineffective: The curve for the compound closely follows the growth control curve.

Data Presentation: Sample Time-Kill Curve Data

Time (hr)Growth Control (log₁₀ CFU/mL)Compound CD-001 at 4x MIC (log₁₀ CFU/mL)
06.056.03
26.854.51
47.913.15
88.82<2.0 (Bactericidal)
249.10<2.0

Conclusion

The systematic in vitro screening of novel cyclopropane dicarbamates requires a multi-step, validated approach. By first establishing potency through standardized MIC determination methods and then characterizing the dynamics of antimicrobial action with time-kill assays, researchers can build a robust data package. Adherence to rigorous quality control, including the consistent use of reference strains, is paramount for ensuring the integrity and reproducibility of the findings. This structured approach provides the necessary foundation for identifying promising lead compounds and advancing the fight against antimicrobial resistance.

References

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. Retrieved from [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]

  • Taylor & Francis eBooks. (2007). Agar Dilution Susceptibility Testing. Retrieved from [Link]

  • Fuchs, P. C., & Barry, A. L. (1974). Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 6(5), 697-701. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]

  • Haltalin, K. C., Markley, A. H., & Woodman, E. (1973). Agar plate dilution method for routine antibiotic susceptibility testing in a hospital laboratory. American Journal of Clinical Pathology, 60(3), 384-394. Retrieved from [Link]

  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Retrieved from [Link]

  • Jan, A. T., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(4), e25955. Retrieved from [Link]

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Wikipedia. (n.d.). Agar dilution. Retrieved from [Link]

  • Kailani, M. (2012). Preparation and Antimicrobial Screening of Novel 2, 2-dichloro-cyclopropane–cis-dicarbamates and Comparison to their Alkane and cis-Alkene Analogs. Jordan Journal of Chemistry (JJC), 7(3), 239-252. Retrieved from [Link]

  • Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

  • Kim, J., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(6), 557-562. Retrieved from [Link]

  • Cronan, J. E., & Luk, T. (2022). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. Microbiology and Molecular Biology Reviews, 86(2), e0001322. Retrieved from [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. Retrieved from [Link]

  • Kothari, A., et al. (2013). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 57(12), 6111-6116. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1993-1999. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Jordan Journal of Chemistry (JJC). (2021). View of Preparation and Antimicrobial Screening of Novel 2, 2-dichloro-cyclopropane–cis-dicarbamates and Comparison to their Alkane and cis-Alkene Analogs. Retrieved from [Link]

  • Wang, X., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5585. Retrieved from [Link]

  • Kumar, M., et al. (2019). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Current Topics in Medicinal Chemistry, 19(20), 1786-1801. Retrieved from [Link]

  • Cronan, J. E., & Luk, T. (2022). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. Microbiology and Molecular Biology Reviews, 86(2), e0001322. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(6), 1820-1824. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Osei, K., et al. (2020). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International, 2020, 8863807. Retrieved from [Link]

  • ResearchGate. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • ResearchGate. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions. Retrieved from [Link]

  • Chen, L., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 730695. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

Sources

Application Note: Synthesis and Evaluation of Cyclopropane-Containing Amide Derivatives for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent antibacterial and antifungal properties. Cyclopropane-containing compounds represent a promising class of molecules in medicinal chemistry.[1] The cyclopropane ring, a three-membered carbocycle, is a unique structural motif that can act as a bioisostere for double bonds or phenyl groups.[2] Its incorporation into molecular structures can enhance metabolic stability, improve binding affinity to target receptors, reduce off-target effects, and introduce conformational rigidity, which can be advantageous for optimizing pharmacological activity.[2][3] This application note details robust synthetic strategies for creating a library of amide derivatives containing a cyclopropane core and provides standardized protocols for evaluating their antimicrobial efficacy.

Scientific Rationale

The core hypothesis is that combining the structurally rigid and metabolically stable cyclopropane moiety with the versatile amide functional group can lead to the development of novel antimicrobial agents.[2] The amide bond is a cornerstone of peptide and protein structure and is present in numerous pharmaceuticals. By systematically modifying the substituents on both the cyclopropane ring and the amide nitrogen, a diverse chemical library can be generated, allowing for a thorough investigation of structure-activity relationships (SAR).[2][4]

Part 1: Synthetic Strategies and Protocols

Two primary and reliable strategies for the synthesis of cyclopropane-containing amides are presented below. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Strategy A: Amide Coupling of Cyclopropanecarboxylic Acid

This is the most direct approach, involving the coupling of a commercially available or synthesized cyclopropanecarboxylic acid with a primary or secondary amine. The use of modern coupling reagents is crucial for achieving high yields and minimizing side reactions, particularly racemization if chiral centers are present.[5][6]

This protocol describes the synthesis of a model compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) and Hydroxybenzotriazole (HOBt) as the coupling system. This system is widely used due to its efficiency in forming an active ester intermediate, which then readily reacts with the amine.[2]

Materials:

  • Cyclopropanecarboxylic acid

  • Benzylamine

  • EDCI (EDC)

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanecarboxylic acid (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Acid Activation: Cool the solution to 0 °C using an ice bath. Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution. Stir the mixture at 0 °C for 30 minutes. The formation of the HOBt active ester is critical for a clean reaction.

  • Amine Addition: Add DIPEA (1.5 eq) to the reaction mixture, followed by the dropwise addition of benzylamine (1.1 eq). DIPEA acts as a non-nucleophilic base to neutralize the HCl salt formed during the reaction without competing with the primary amine.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzylcyclopropanecarboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow_A cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process CPA Cyclopropanecarboxylic Acid Coupling Amide Coupling Reaction CPA->Coupling Amine Primary/Secondary Amine Amine->Coupling Reagents EDCI, HOBt, DIPEA in Anhydrous DCM Reagents->Coupling Conditions 0 °C to RT, 12-18h Conditions->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Product Pure Cyclopropane Amide Derivative Purification->Product Purified Product

Caption: Workflow for Strategy A: Amide Coupling.
Strategy B: Cyclopropanation of an α,β-Unsaturated Amide

This strategy is useful when substituted cyclopropanes are desired and the corresponding unsaturated amide is readily available. The Simmons-Smith reaction or its modifications are classic methods for converting alkenes to cyclopropanes.

This protocol outlines the cyclopropanation of N-benzylcinnamamide.

Materials:

  • N-benzylcinnamamide (α,β-unsaturated amide)

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In an oven-dried flask under a strict inert atmosphere, dissolve N-benzylcinnamamide (1.0 eq) in anhydrous DCM.

  • Reagent Preparation: Cool the solution to 0 °C. In a separate flask, also under an inert atmosphere, add anhydrous DCM and cool to 0 °C. To this flask, slowly add diethylzinc (2.2 eq) followed by the dropwise addition of diiodomethane (2.2 eq). Stir for 30 minutes at 0 °C. This forms the active zinc carbenoid species.

    • Expert Insight: The pre-formation of the Simmons-Smith reagent is crucial for efficiency. Diethylzinc is pyrophoric and diiodomethane is light-sensitive; handle both with extreme care under inert conditions.

  • Cyclopropanation: Slowly add the solution of N-benzylcinnamamide to the freshly prepared Simmons-Smith reagent at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated NH₄Cl solution.

    • Once gas evolution ceases, add more NH₄Cl solution and stir vigorously for 15 minutes.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification & Characterization: Purify the crude product via flash column chromatography and characterize as described in Protocol 1.

Part 2: Antimicrobial Activity Screening

Once a library of compounds is synthesized and purified, their biological activity must be assessed. The standard method for determining the antimicrobial potency of new compounds is the broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).[7][8]

Protocol 3: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11]

Materials:

  • Synthesized cyclopropane amide derivatives (dissolved in DMSO to a stock concentration, e.g., 10 mg/mL)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

Procedure:

  • Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar plates. Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of a test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a concentration gradient of the test compound.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well (except the sterility control well). The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: A well containing CAMHB and inoculum, but no compound.

    • Sterility Control: A well containing only CAMHB to check for contamination.[12]

    • Positive Control: A row with a known antibiotic (e.g., Ciprofloxacin) to validate the assay.

    • Solvent Control: A well with the highest concentration of DMSO used to ensure the solvent has no antimicrobial effect.

  • Incubation: Cover the plate and incubate at 35-37 °C for 18-24 hours in ambient air.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12] This can be determined by visual inspection or by reading the optical density (OD) at 600 nm.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacteria (5x10^5 CFU/mL) Inoculum->Inoculate Dilution Serially Dilute Test Compounds in 96-Well Plate Dilution->Inoculate Controls Include Growth, Sterility, & Positive Controls Inoculate->Controls Incubate Incubate at 37°C for 18-24h Controls->Incubate Read Visually Inspect or Read OD600 Incubate->Read Determine Determine MIC Value Read->Determine Result MIC Value (µg/mL) Determine->Result

Caption: Workflow for MIC Determination.

Part 3: Data Interpretation and Structure-Activity Relationship (SAR)

The results from the MIC assays can be compiled to understand how chemical structure influences antimicrobial activity. The goal is to identify which structural modifications lead to increased potency.

Table 1: Hypothetical MIC Data for a Series of Cyclopropane Amide Derivatives
Compound IDR¹ Group (on Cyclopropane)R² Group (on Amide)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
CP-01 -H-Benzyl64>128
CP-02 -H-4-Chlorobenzyl1664
CP-03 -H-4-Methoxybenzyl128>128
CP-04 -H-n-Hexyl>128>128
CP-05 -Phenyl-4-Chlorobenzyl832

SAR Insights (Based on Hypothetical Data):

  • Effect of Amide Substituent (R²): Comparing CP-01, CP-02, and CP-03 suggests that electron-withdrawing groups on the benzyl ring (like chloro in CP-02) enhance activity against S. aureus, while electron-donating groups (like methoxy in CP-03) decrease it. This points to a potential electronic requirement for the interaction with the biological target.

  • Aryl vs. Alkyl Amides: The data shows that aryl amides generally exhibit higher activity than fatty amides (compare CP-02 vs. CP-04).[2]

  • Effect of Cyclopropane Substituent (R¹): The addition of a phenyl group to the cyclopropane ring (CP-05) further increased the potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to its unsubstituted counterpart (CP-02). This suggests that extending the hydrophobic surface of the molecule may be beneficial for activity.

Conclusion

This application note provides a comprehensive framework for the synthesis and antimicrobial evaluation of novel amide derivatives containing a cyclopropane scaffold. The detailed protocols for chemical synthesis and microbiological testing are designed to be robust and reproducible. By systematically applying these methods and analyzing the resulting SAR data, researchers can efficiently navigate the chemical space to identify and optimize new lead compounds in the critical fight against infectious diseases.

References

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Royal Society of Chemistry.
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005).
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.).
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2005). Journal of Clinical Microbiology.
  • Amide bond formation: Beyond the myth of coupling reagents. (2009).
  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.).
  • Scheme 3. Synthesis of amide-substituted cyclopropanes through... (n.d.).
  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.).
  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.).
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.).
  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI.
  • Methods of screening for antimicrobial compounds. (2003).
  • Broth Microdilution. (n.d.). MI - Microbiology.
  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.).
  • Spatial Structure and Antimicrobial Activity of Cyclopropane Derivative of Limonene. (2018).
  • M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. (n.d.).
  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA.

Sources

Cyclopropanecarboxamides: A Dual-Threat Strategy in Crop Protection

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Cyclopropanecarboxamides represent a significant class of molecules in modern agrochemistry, uniquely possessing potent fungicidal and insecticidal activities. Their value lies in their specific modes of action, targeting vital biological processes in both fungi and insects. The cyclopropyl moiety is not merely a structural placeholder; it imparts conformational rigidity to the molecule, which can enhance binding affinity to the target site by reducing the entropic penalty upon binding.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action and detailed protocols for evaluating their efficacy.

Part 1: Fungicidal Mechanism of Action - Targeting Fungal Respiration

The fungicidal activity of cyclopropanecarboxamides stems from their role as Succinate Dehydrogenase Inhibitors (SDHIs).[2][3] They act on Complex II of the mitochondrial respiratory chain, a critical juncture for both the tricarboxylic acid (TCA) cycle and the electron transport chain.[4][5]

Mechanism Deep Dive: The Succinate Dehydrogenase (SDH) enzyme is a heterotetrameric protein complex composed of four subunits: SdhA, SdhB, SdhC, and SdhD.[4][5] Cyclopropanecarboxamides, like other SDHIs, specifically bind to the ubiquinone (UQ) binding site, also known as the Q-site.[2][6] This binding pocket is formed by residues from the SdhB, SdhC, and SdhD subunits.[5][6] By occupying this site, the fungicide physically obstructs the binding of the natural substrate, ubiquinone. This blockage halts the transfer of electrons from succinate to ubiquinone, thereby inhibiting the oxidation of succinate to fumarate.[3][6] The ultimate consequence is a complete shutdown of mitochondrial respiration, leading to a catastrophic energy deficit and subsequent death of the fungal cell.[3][5]

Fungicidal_Mechanism cluster_Mitochondrion Fungal Mitochondrion cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH SDH Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (UQ) SDH->UQ e- transfer ComplexIII Complex III UQ->ComplexIII e- transfer ATP_Prod ATP Production ComplexIII->ATP_Prod Cyclopropanecarboxamide Cyclopropanecarboxamide (SDHI Fungicide) Cyclopropanecarboxamide->SDH Binds to UQ Site & BLOCKS e- transfer

Caption: Fungicidal mechanism of Cyclopropanecarboxamides as SDHIs.

Part 2: Insecticidal Mechanism of Action - Disrupting Calcium Homeostasis

In insects, certain cyclopropanecarboxamides function as potent modulators of the ryanodine receptor (RyR).[7][8] The RyR is a massive intracellular calcium channel located on the sarcoplasmic and endoplasmic reticulum membranes, crucial for regulating muscle contraction.[8][9][10]

Mechanism Deep Dive: Diamide insecticides, a class that includes some cyclopropanecarboxamides, activate the insect RyR.[7][11] This binding locks the channel in a partially or fully open state, causing an uncontrolled and continuous release of stored calcium (Ca2+) from the sarcoplasmic reticulum into the cytoplasm.[7][9] The resulting elevated intracellular Ca2+ concentration leads to tonic muscle contraction, paralysis, cessation of feeding, and ultimately, the death of the insect.[7] The high selectivity for insect RyRs over their mammalian counterparts is a key advantage of these insecticides, contributing to their favorable safety profile for non-target organisms.[11]

Insecticidal_Mechanism cluster_Muscle_Cell Insect Muscle Cell cluster_Action Insecticide Action SR Sarcoplasmic Reticulum (SR) (High Ca2+ Store) RyR Ryanodine Receptor (RyR) (Closed State) SR->RyR Location RyR_Open Ryanodine Receptor (RyR) (Locked Open State) SR->RyR_Open Uncontrolled Ca2+ Release Cytoplasm Cytoplasm (Low Ca2+) RyR->Cytoplasm Normal Ca2+ Leak Contraction Muscle Contraction Cytoplasm->Contraction Regulated Release Paralysis Paralysis & Death Compound Cyclopropanecarboxamide (Insecticide) Compound->RyR_Open Binds & Activates Cytoplasm_High_Ca Cytoplasm (High Ca2+) Cytoplasm_High_Ca->Paralysis Tonic Contraction

Caption: Insecticidal mechanism via Ryanodine Receptor activation.

Part 3: Application Notes and Protocols

The following protocols are designed as foundational templates. Researchers must optimize concentrations, incubation times, and specific reagents based on the target organism and the physicochemical properties of the test compound.

Protocol 1: Fungicidal Efficacy - In Vitro SDH Inhibition Assay

This assay provides a direct measure of a compound's ability to inhibit the target enzyme, isolated from a fungus of interest.

  • Causality: Measuring direct enzyme inhibition isolates the compound's activity at the target site from other factors like cell penetration or metabolism, providing a clean IC50 value for structure-activity relationship (SAR) studies.[12][13]

Materials:

  • Mitochondrial fraction isolated from the target fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum).

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.2), 1 mM EDTA.

  • Substrate: Succinate.

  • Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP).

  • Electron Transfer Mediator: Phenazine methosulfate (PMS).

  • Test Compound Stock: 10 mM in DMSO.

  • Positive Control: Boscalid or another known SDHI fungicide.

  • 96-well microplate and spectrophotometer.

Procedure:

  • Prepare Reagents: Prepare fresh solutions of succinate, DCPIP, and PMS in the assay buffer.

  • Compound Dilution: Perform a serial dilution of the test cyclopropanecarboxamide in the assay buffer to create a range of concentrations (e.g., 0.01 nM to 100 µM). Include a DMSO-only control (negative control) and a positive control dilution series.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of Assay Buffer.

    • 10 µL of the diluted test compound or control.

    • 20 µL of the fungal mitochondrial fraction.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add 20 µL of the succinate/DCPIP/PMS reaction mix to each well to start the reaction.

  • Data Acquisition: Immediately measure the decrease in absorbance at 600 nm kinetically for 10-15 minutes. The rate of DCPIP reduction is proportional to SDH activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Normalize the data to the negative (100% activity) and positive (0% activity) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2: Fungicidal Efficacy - In Vivo Mycelial Growth Inhibition Assay

This whole-organism assay determines a compound's ability to inhibit fungal growth, incorporating factors like cell uptake and stability.

  • Self-Validation: The inclusion of a solvent control (e.g., DMSO) ensures that the vehicle used to dissolve the compound does not inhibit fungal growth. A positive control with a known fungicide validates that the assay conditions are suitable for detecting growth inhibition.

Materials:

  • Target fungus (e.g., Fusarium graminearum).

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Test Compound Stock: 10 mM in a suitable solvent (e.g., acetone or DMSO).

  • Petri dishes (90 mm).

  • Sterile cork borer (5 mm).

Procedure:

  • Media Preparation: Autoclave the PDA medium. As it cools to ~50-55°C, add the test compound to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare control plates with solvent only.[14] Pour the amended media into petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm plug of mycelium from the edge of an actively growing culture of the target fungus.[14]

  • Incubation: Place the mycelial plug, mycelium-side down, in the center of each prepared petri dish.

  • Growth Measurement: Incubate the plates at an optimal temperature (e.g., 25°C) in the dark.[14] Measure the diameter of the fungal colony in two perpendicular directions at set time points (e.g., 48, 72 hours) until the colony in the control plate reaches the edge.

  • Data Analysis:

    • Calculate the average colony diameter for each concentration.

    • Determine the percentage of growth inhibition relative to the solvent control.

    • Calculate the EC50 value (Effective Concentration to inhibit 50% of growth) by plotting percent inhibition against the log of the compound concentration.

Compound Example Target Organism Assay Type Result (EC50/IC50)
PydiflumetofenFusarium fujikuroiMycelial GrowthStrong Inhibitory Activity[5]
BoscalidBotrytis cinereaMycelial GrowthVaries by Isolate Sensitivity[15]
FluxapyroxadBroad SpectrumMycelial GrowthHigh Antifungal Activity[15]
Protocol 3: Insecticidal Efficacy - In Vitro [3H]-Ryanodine Binding Assay

This radioligand binding assay quantifies the interaction of a test compound with the ryanodine receptor. It is a standard method for assessing RyR modulators.[16]

  • Expertise Insight: The use-dependent nature of ryanodine binding means the channels must be in an activated state for optimal ligand interaction.[9] Therefore, assay conditions (e.g., Ca2+ concentration) are optimized to favor the open conformation of the RyR, ensuring a robust signal for detecting compound modulation.[17]

Materials:

  • Microsomal fractions containing RyRs, isolated from insect tissue (e.g., thoracic muscle of houseflies) or an expression system.

  • Binding Buffer: e.g., 20 mM HEPES, 200 mM KCl, pH 7.4.[17]

  • [3H]-Ryanodine (radiolabeled ligand).

  • Test Compound Stock: 10 mM in DMSO.

  • Unlabeled Ryanodine or a known diamide insecticide for non-specific binding determination.

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup: In microcentrifuge tubes, combine:

    • Microsomal protein (50-100 µg).[17]

    • Binding buffer with a specific free Ca2+ concentration (e.g., 10 µM) to activate the channel.[17]

    • A fixed concentration of [3H]-Ryanodine (e.g., 5 nM).[17]

    • Varying concentrations of the test cyclopropanecarboxamide.

    • For non-specific binding, add a high concentration of unlabeled ryanodine (e.g., 10 µM).

  • Incubation: Incubate the mixture for 2-3 hours at 37°C to reach binding equilibrium.[18]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to get specific binding.

    • Plot the specific binding as a function of test compound concentration to determine the IC50 or EC50 for displacing or enhancing [3H]-ryanodine binding.

Part 4: Considerations for Development

  • Structure-Activity Relationships (SAR): The development of effective cyclopropanecarboxamides relies heavily on understanding SAR. Minor modifications to the molecule's structure can significantly alter its binding affinity, spectrum of activity, and metabolic stability.[13][19] The rigid cyclopropane ring is a key feature that often enhances activity by pre-organizing the molecule into a bioactive conformation.[1]

  • Resistance Management: Due to their highly specific mode of action, both SDHI fungicides and diamide insecticides are at a medium-to-high risk for resistance development.[5][15] Resistance typically arises from point mutations in the target protein (SdhB/C/D for fungi, RyR for insects) that reduce the binding affinity of the compound.[20] Therefore, resistance monitoring and integrated pest management strategies are crucial for the long-term viability of these chemistries.[21]

References

  • University of Guyana. The Succinate Dehydrogenase Inhibitor Fungicides: Fungal Resistance and its Management. UGD Publishing System. Available from: [Link]

  • Yuan, H., et al. (2023). Study on Mechanisms of Resistance to SDHI Fungicide Pydiflumetofen in Fusarium fujikuroi. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides. Crop Protection. Available from: [Link]

  • Fungicide Resistance Action Committee (FRAC). (2022). Succinate Dehydrogenase Inhibitor (SDHI) Working Group. FRAC.info. Available from: [Link]

  • Wikipedia. Ryanodine receptor. Available from: [Link]

  • Trade Science Inc. (2016). Genetic Polymorphisms Associated to SDHI Fungicides Resistance. Current Trends in Biotechnology and Chemical Research. Available from: [Link]

  • Bénit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Metabolites. Available from: [Link]

  • ResearchGate. (Request PDF). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. Available from: [Link]

  • Li, X., et al. (2020). A method for the examination of SDHI fungicide resistance mechanisms in phytopathogenic fungi using a heterologous expression system in Sclerotinia sclerotiorum. Phytopathology. Available from: [Link]

  • American Phytopathological Society. (2021). A Method for the Examination of SDHI Fungicide Resistance Mechanisms in Phytopathogenic Fungi Using a Heterologous Expression System in Sclerotinia sclerotiorum. Phytopathology. Available from: [Link]

  • Khan, M., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. Scientific Reports. Available from: [Link]

  • Murayama, T., & Kurebayashi, N. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. Current Protocols in Pharmacology. Available from: [Link]

  • ResearchGate. (2015). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. Available from: [Link]

  • Ma, R., et al. (2021). Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance. Nature Communications. Available from: [Link]

  • Novakov, O., et al. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin. Available from: [Link]

  • ResearchGate. (2021). Ryanodine Receptors for Drugs and Insecticides: An Overview. Available from: [Link]

  • Murayama, T., & Kurebayashi, N. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. researchmap. Available from: [Link]

  • Marks, A.R., et al. (2022). A drug and ATP binding site in type 1 ryanodine receptor. Journal of General Physiology. Available from: [Link]

  • Cheméo. Cyclopropanecarboxamide (CAS 6228-73-5) - Chemical & Physical Properties. Available from: [Link]

  • Lin, H., et al. (2021). Ryanodine Receptor as Insecticide Target. Current Drug Targets. Available from: [Link]

  • Drug-Design.org. Structure Activity Relationships. Available from: [Link]

  • Yin, Y., et al. (2018). Development of a LAMP Method for Detecting SDHI Fungicide Resistance in Botrytis cinerea. Plant Disease. Available from: [Link]

  • MDPI. (2020). A Comparative Perspective on Functionally-Related, Intracellular Calcium Channels: The Insect Ryanodine and Inositol 1,4,5-Trisphosphate Receptors. Insects. Available from: [Link]

  • Fauconnier, A., et al. (2023). Cryo-EM analysis of scorpion toxin binding to Ryanodine Receptors reveals subconductance that is abolished by PKA phosphorylation. Journal of General Physiology. Available from: [Link]

  • Guha, R. (2013). On Exploring Structure Activity Relationships. Methods in Molecular Biology. Available from: [Link]

  • Kishan Classes. (2023). Physiology: Muscle Contraction Cycle (Part 1) (DHP Receptor, Ryanodine Receptor, SERCA Pump, etc.). YouTube. Available from: [Link]

  • MDPI. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules. Available from: [Link]

Sources

Application Notes & Protocols for the Development of Novel Carboxamide Scaffolds with Antimalarial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of infectious disease and medicinal chemistry.

Abstract: The persistent threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the urgent discovery of novel therapeutics with new mechanisms of action.[1][2][3] Carboxamide-containing scaffolds have emerged as a highly promising chemotype, yielding potent inhibitors against various stages of the parasite's lifecycle. This guide provides an in-depth technical overview and detailed protocols for the identification, optimization, and preclinical evaluation of novel carboxamide-based antimalarial candidates. We will delve into the rationale behind target selection, principles of scaffold design, and a step-by-step cascade of validated in vitro and in vivo assays.

Part 1: The Rationale for Carboxamides and Target Identification

The carboxamide functional group is a privileged motif in medicinal chemistry due to its ability to form robust hydrogen bonds with biological targets, its metabolic stability, and its synthetic tractability. In antimalarial drug discovery, carboxamide scaffolds have been successfully optimized against several key parasite targets.

Key Molecular Target: PfATP4

A prominent and clinically validated target for several carboxamide series is the Plasmodium falciparum cation-transporting P-type ATPase 4 (PfATP4).[4][5][6][7]

  • Mechanism of Action: PfATP4 is an essential ion pump on the parasite's plasma membrane responsible for maintaining low cytosolic Na+ concentrations by effluxing Na+ in exchange for H+.[4][5][7] Inhibition of PfATP4 leads to a rapid disruption of Na+ homeostasis, an increase in intracellular pH, and subsequent parasite death.[4][5][6]

  • Significance: Because its mechanism is distinct from traditional antimalarials like chloroquine (which targets hemozoin formation), PfATP4 inhibitors are often active against multidrug-resistant parasite strains.[8][9] Several carboxamide series, including dihydroquinazolinones and quinazolinones, have been shown to target PfATP4.[4][5][6][10]

Other Potential Targets

While PfATP4 is a major target, carboxamide scaffolds are versatile. Phenotypic screening has identified series with other, sometimes novel, mechanisms of action, such as the inhibition of translation elongation factor 2 (PfEF2) by quinoline-4-carboxamides.[11] This highlights the power of phenotypic screening to uncover new parasite vulnerabilities.

Part 2: The Drug Discovery & Development Workflow

The development of a novel carboxamide antimalarial follows a structured, multi-stage pipeline designed to identify potent and selective compounds with favorable drug-like properties. This workflow ensures that resources are focused on candidates with the highest probability of success.

Antimalarial_Discovery_Workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening Cascade cluster_2 In Vivo Evaluation LIB Scaffold Selection & Library Synthesis IVP Primary Screen: Anti-plasmodial Activity (IC50) e.g., SYBR Green I Assay LIB->IVP SAR Structure-Activity Relationship (SAR) Analysis SAR->LIB IVC Secondary Screen: Cytotoxicity (CC50) e.g., HepG2 Assay IVP->IVC SI Selectivity Index (SI) Calculation (CC50/IC50) IVC->SI SI->SAR Iterative Optimization IVE In Vivo Efficacy e.g., Peters' 4-Day Suppressive Test (P. berghei model) SI->IVE SI > 100 PK Pharmacokinetic (PK) Studies IVE->PK LC Lead Candidate PK->LC SAR_Logic Core Carboxamide Core (e.g., Quinazolinone) R1 R1 Group (e.g., on Tricyclic Ring) Core->R1 R2 R2 Group (e.g., Exocyclic Arene) Core->R2 IC50 Potency (IC50) R1->IC50 Modifies SI Selectivity (SI) R1->SI Impacts PK ADME/PK Properties (Solubility, Stability) R1->PK Affects R2->IC50 Modifies R2->SI Impacts R2->PK Affects Lead Lead Compound IC50->Lead SI->Lead PK->Lead

Caption: Logic diagram for SAR optimization of carboxamide scaffolds.

Example SAR Data Table:

Compound IDR1 Substitution (Position 8)R2 Substitution (Exocyclic)IC50 (nM, 3D7)CC50 (nM, HepG2)Selectivity Index (SI)
Hit-01 -H4-Fluorophenyl1250>50,000>40
Opt-01 -OCH₃4-Fluorophenyl450>50,000>111
Opt-02 -CF₃4-Fluorophenyl85>50,000>588
Opt-03 -CF₃3,4-Dichlorophenyl25 >45,000>1800
Opt-04 -CF₃2-Pyridyl31015,000~48

Data is hypothetical for illustrative purposes, based on trends seen in medicinal chemistry programs. [4][12][13] This iterative process, where synthetic modifications are guided by biological data, is the cornerstone of lead optimization. For example, studies on dihydroquinazolinone-3-carboxamides found that substitutions at the 8-position of the tricyclic ring and the 3-position of the exocyclic arene were critical for potent activity. [4][6]

Part 5: In Vivo Efficacy Assessment

Promising compounds with high potency and selectivity must be evaluated in an animal model. The most common primary in vivo screen is the Peters' 4-day suppressive test using Plasmodium berghei-infected mice. [14][15][16] Methodology: Peters' 4-Day Suppressive Test

  • Animal Model: Use Swiss Webster or BALB/c mice. [17]2. Infection: On Day 0, infect mice intravenously or intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells. [15]3. Treatment:

    • Randomize mice into treatment groups (n=5-6 per group).

    • Administer the test compound orally or via another desired route once daily for four consecutive days (Day 0 to Day 3), starting a few hours post-infection. [14] * Include a vehicle control group and a positive control group (e.g., treated with a standard antimalarial like chloroquine).

  • Monitoring and Endpoint:

    • On Day 4, prepare thin blood smears from the tail blood of each mouse.

    • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

    • Calculate the percent suppression of parasitemia relative to the vehicle-treated control group. Efficacy is often expressed as the dose required to achieve 90% suppression (ED90). [18] Successful demonstration of efficacy in this model, such as that shown for optimized dihydroquinazolinone and quinoline-carboxamide analogues, provides strong validation for advancing a compound toward preclinical development. [4][11]

References

  • World Health Organization. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WHO. [Link]

  • Meyers, M. J., et al. (2023). Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Journal of Medicinal Chemistry, 66(7), 4811–4830. [Link]

  • McCarthy, J. S., et al. (2024). Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4. Journal of Medicinal Chemistry. [Link]

  • Baragana, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9280–9295. [Link]

  • Gamo, F. J., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(17), 12582–12602. [Link]

  • Gamo, F. J., et al. (2021). Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. PubMed. [Link]

  • McCarthy, J. S., et al. (2024). Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4. Journal of Medicinal Chemistry. [Link]

  • Jiménez-Díaz, M. B., et al. (2013). Animal models of efficacy to accelerate drug discovery in malaria. Parasitology, 141(1), 85–101. [Link]

  • Bei, A. K., & Duraisingh, M. T. (2012). A flow cytometry-based assay for measuring invasion of red blood cells by Plasmodium falciparum. Methods in Molecular Biology, 923, 153–161. [Link]

  • Spangenberg, T., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology, 1601, 97–110. [Link]

  • Meyers, M. J., et al. (2023). Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. PubMed. [Link]

  • Spangenberg, T., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Springer Nature Experiments. [Link]

  • Redway, A., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Heliyon, 10(12), e32943. [Link]

  • de Souza, N. B., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]

  • de Souza, N. B., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]

  • Murugesan, D., et al. (2024). β-Carboline-3-carboxamide Antimalarials: Structure–Activity Relationship, ADME-Tox Studies, and Resistance Profiling. ACS Infectious Diseases. [Link]

  • Mai, S. L., et al. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. [Link]

  • Jiménez-Díaz, M. B., et al. (2013). A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery. PLoS ONE, 8(6), e66967. [Link]

  • Mai, S. L., et al. (2024). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ResearchGate. [Link]

  • Murugesan, D., et al. (2025). β-carboline-3-carboxamide antimalarials: Structure-activity relationship, ADME-tox studies and resistance profiling. bioRxiv. [Link]

  • O'Neill, P. M., & Ward, S. A. (2015). A Quinoline Carboxamide Antimalarial Drug Candidate Uniquely Targets Plasmodia at Three Stages of the Parasite Life Cycle. ResearchGate. [Link]

  • Guillon, J., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Antimicrobial Agents and Chemotherapy, 54(11), 4878–4887. [Link]

  • Webster, H. K., & Whaun, J. M. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian Journal of Tropical Medicine and Public Health, 17(4), 543–555. [Link]

  • Spangenberg, T., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. ResearchGate. [Link]

  • Mishra, S. K., & Mohanty, S. (2018). Drug susceptibility testing methods of antimalarial agents. Journal of Vector Borne Diseases, 55(4), 255–262. [Link]

  • O'Neill, P. M., & Ward, S. A. (2015). A Quinoline Carboxamide Antimalarial Drug Candidate Uniquely Targets Plasmodia at Three Stages of the Parasite Life Cycle. PubMed. [Link]

  • Mohapatra, R. K., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Microbiology, 8, 1928. [Link]

  • Fidock, D. A. (n.d.). efficacy models for compound screening (supplementary document). [Link]

  • Mai, S. L., et al. (2024). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. [Link]

  • Gagaring, K., et al. (n.d.). HepG2 Cytotoxicity, 72 hour. reframeDB. [Link]

  • Zagórska, A., & Jaromin, A. (2022). Antimalarials Targeting the Malaria Parasite Cation ATPase P falciparum ATP4 (PfATP4). MalariaWorld. [Link]

  • University of Pretoria. (2023). Malaria Parasite Biology and Drug Discovery Laboratory. [Link]

  • de Souza, N. B., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ResearchGate. [Link]

  • Adebayo, J. O., & Kretti, E. U. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 27(19), 6248. [Link]

  • D'yakonov, T., et al. (2021). The in vivo pharmacodynamic evaluation with the Peters' four day suppressive test. ResearchGate. [Link]

  • Rosenthal, P. J. (2001). Antimalarial agents: mechanisms of action. Semantic Scholar. [Link]

Sources

Probing the Herbicidal Potential of Cyclopropane-1,1-Dicarboxylic Acid Analogues: A Guide to Synthesis, Bioassays, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Herbicidal Scaffolds

The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for novel chemical entities with unique modes of action. Cyclopropane-containing molecules have garnered significant interest in agrochemical research due to their rigid conformations and unique electronic properties, which can enhance binding affinity to target enzymes and improve metabolic stability.[1] Among these, analogues of cyclopropane-1,1-dicarboxylic acid represent a promising, yet underexplored, class of potential herbicides. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic investigation of these compounds, intended for researchers and professionals in herbicide discovery and development. We will delve into two primary potential mechanisms of action: the inhibition of ketol-acid reductoisomerase (KARI) and acetyl-CoA carboxylase (ACCase), providing detailed protocols for their assessment.

Section 1: Synthesis of Cyclopropane-1,1-Dicarboxylic Acid Analogues

The synthetic accessibility of a chemical scaffold is a cornerstone of any successful herbicide discovery program. The cyclopropane-1,1-dicarboxylic acid core can be readily synthesized, and its derivatization into various analogues, such as dicarboxamides, is crucial for exploring structure-activity relationships (SAR).

Synthesis of the Core Scaffold: Cyclopropane-1,1-Dicarboxylic Acid

A common and efficient method for the synthesis of the cyclopropane-1,1-dicarboxylic acid backbone involves the reaction of a malonic acid derivative with a 1,2-dihaloethane.[2][3] A robust protocol, adapted from established literature, is provided below.

Protocol 1: Synthesis of Cyclopropane-1,1-Dicarboxylic Acid [2]

  • Reaction Setup: In a well-ventilated fume hood, equip a 2-liter, three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Initial Mixture: To the flask, add a solution of 50% aqueous sodium hydroxide (1 L). With vigorous stirring, add triethylbenzylammonium chloride (0.5 mol) at 25°C.

  • Addition of Reactants: To this suspension, add a mixture of diethyl malonate (0.5 mol) and 1,2-dibromoethane (0.75 mol) all at once.

  • Reaction: Continue vigorous stirring for 2 hours. The reaction is exothermic and may require external cooling to maintain the temperature.

  • Work-up:

    • Transfer the reaction mixture to a 4-liter Erlenmeyer flask, rinsing the reaction flask with water.

    • Cool the mixture to 15°C using an ice bath.

    • Carefully acidify the mixture by the dropwise addition of concentrated hydrochloric acid (1 L), maintaining the temperature between 15 and 25°C.

    • Transfer the acidified mixture to a separatory funnel and extract three times with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product. Purify by crystallization from a suitable solvent system (e.g., benzene) to obtain cyclopropane-1,1-dicarboxylic acid as a white crystalline solid.

Synthesis of N-Aryl Cyclopropane-1,1-Dicarboxamide Analogues

To explore the SAR, the dicarboxylic acid can be converted into a variety of amides. The following protocol describes a general method for the synthesis of N,N'-diaryl cyclopropane-1,1-dicarboxamides.[4]

Protocol 2: Synthesis of N,N'-Diaryl Cyclopropane-1,1-Dicarboxamides

  • Acid Chloride Formation: In a round-bottom flask, suspend cyclopropane-1,1-dicarboxylic acid (1 eq.) in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the solid dissolves and the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude cyclopropane-1,1-dicarbonyl dichloride.

  • Amidation:

    • Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of the desired substituted aniline (2.2 eq.) and a non-nucleophilic base such as triethylamine (2.5 eq.) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N,N'-diaryl cyclopropane-1,1-dicarboxamide.

Section 2: Potential Mechanisms of Herbicidal Action

The herbicidal activity of cyclopropane-1,1-dicarboxylic acid analogues may stem from the inhibition of key enzymes in vital plant metabolic pathways. Two plausible targets are ketol-acid reductoisomerase (KARI) in the branched-chain amino acid biosynthesis pathway and acetyl-CoA carboxylase (ACCase) in the fatty acid biosynthesis pathway.

Inhibition of Ketol-Acid Reductoisomerase (KARI)

KARI is a crucial enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for plant growth.[5] Inhibition of this enzyme leads to a deficiency in these amino acids, ultimately causing plant death. Cyclopropane-1,1-dicarboxylic acid itself is a known inhibitor of KARI.[4]

Signaling Pathway and Inhibition Point

KARI_Inhibition cluster_BCAA Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->Acetolactate Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate alpha_Ketobutyrate->Acetohydroxybutyrate KARI Ketol-Acid Reductoisomerase (KARI) Acetolactate->KARI Acetohydroxybutyrate->KARI Dihydroxyisovalerate 2,3-Dihydroxy- isovalerate KARI->Dihydroxyisovalerate Dihydroxymethylvalerate 2,3-Dihydroxy- 3-methylvalerate KARI->Dihydroxymethylvalerate Val_Leu Valine & Leucine Dihydroxyisovalerate->Val_Leu Ile Isoleucine Dihydroxymethylvalerate->Ile Inhibitor Cyclopropane-1,1- dicarboxylic acid analogues Inhibitor->KARI ACCase_Inhibition cluster_FA Fatty Acid Biosynthesis Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids ACCase->Malonyl_CoA Membranes Cell Membranes, Lipids Fatty_Acids->Membranes Inhibitor Cyclopropane-1,1- dicarboxylic acid analogues Inhibitor->ACCase

Caption: Inhibition of ACCase by cyclopropane-1,1-dicarboxylic acid analogues disrupts fatty acid synthesis, leading to cell membrane damage.

Section 3: In Vitro Enzyme Inhibition Assays

To confirm the mechanism of action, it is essential to perform in vitro enzyme inhibition assays with purified or partially purified enzymes.

KARI Inhibition Assay

This protocol is based on a continuous spectrophotometric assay that measures the oxidation of NADPH at 340 nm.

Protocol 3: KARI Inhibition Assay

  • Enzyme Source: Recombinant KARI from a plant source (e.g., spinach) or a bacterial homolog (e.g., E. coli or Staphylococcus aureus) can be used. [6]2. Assay Buffer: Prepare a buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM dithiothreitol (DTT).

  • Reaction Mixture: In a 96-well microplate, prepare the following reaction mixture:

    • Assay buffer

    • NADPH (final concentration 0.2 mM)

    • Test compound (various concentrations, dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not exceed 1%)

    • KARI enzyme

  • Initiation and Measurement:

    • Pre-incubate the enzyme with the test compound for a specified time (e.g., 10 minutes) at room temperature to account for potential slow-binding inhibition.

    • Initiate the reaction by adding the substrate, 2-acetolactate (final concentration will depend on the Kₘ of the enzyme, typically in the range of 0.1-1 mM).

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ACCase Inhibition Assay

A colorimetric assay using Malachite Green is a safe and effective alternative to the traditional radioactive assay for measuring ACCase activity. [7]This assay quantifies the inorganic phosphate produced from the hydrolysis of ATP.

Protocol 4: ACCase Inhibition Assay (Malachite Green Method) [7]

  • Enzyme Source: Partially purified ACCase from a susceptible grass species (e.g., crabgrass).

  • Assay Buffer: Prepare a buffer containing 100 mM Tricine-KOH (pH 8.0), 0.5 M glycerol, 50 mM KCl, 2 mM DTT, and 1 mM EDTA.

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • Assay buffer

    • Test compound (various concentrations in a suitable solvent)

    • Partially purified ACCase enzyme

  • Reaction Initiation and Termination:

    • Pre-incubate the mixture at 32°C for 10 minutes.

    • Initiate the reaction by adding a solution containing ATP, MgCl₂, acetyl-CoA, and sodium bicarbonate.

    • Incubate at 32°C for 20 minutes.

    • Terminate the reaction by adding perchloric acid.

  • Colorimetric Detection:

    • Centrifuge the tubes to pellet the precipitated protein.

    • Transfer an aliquot of the supernatant to a 96-well plate.

    • Add the Malachite Green reagent and incubate at room temperature for 15 minutes to allow for color development.

    • Measure the absorbance at 620 nm.

  • Data Analysis: Create a standard curve using known concentrations of inorganic phosphate. Determine the amount of phosphate produced in each reaction and calculate the IC₅₀ values for the test compounds.

Section 4: Whole-Plant Herbicidal Activity Bioassays

Whole-plant bioassays are indispensable for evaluating the in-planta efficacy of potential herbicides and observing their symptomology.

General Protocol for Post-Emergence Herbicidal Bioassay

This protocol can be adapted for various plant species and test compounds.

Protocol 5: Post-Emergence Whole-Plant Bioassay [8]

  • Plant Growth:

    • Sow seeds of a susceptible grass species (e.g., barnyard grass for ACCase inhibitors) and a broadleaf species (e.g., velvetleaf) in pots containing a standard potting mix.

    • Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application:

    • When the plants reach the 2-3 leaf stage, apply the test compounds at various rates (e.g., 10, 100, 1000 g a.i./ha).

    • Dissolve the compounds in a suitable solvent mixture (e.g., acetone with a surfactant) and apply using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).

    • Include a solvent-only control and a commercial standard for comparison.

  • Evaluation:

    • Visually assess the herbicidal injury at regular intervals (e.g., 3, 7, and 14 days after treatment) on a scale of 0% (no effect) to 100% (plant death).

    • Record the observed symptoms.

  • Data Analysis: Calculate the GR₅₀ value (the herbicide rate that causes a 50% reduction in plant growth) from the dose-response data.

Expected Herbicidal Symptoms
  • KARI Inhibitors: Symptoms of KARI inhibition are typically slow to develop and include stunting, chlorosis (yellowing) of new growth, and eventual necrosis. * ACCase Inhibitors: These herbicides primarily affect grasses. Symptoms appear within a few days and include cessation of new growth, chlorosis, and a characteristic "rotten heart" or "dead heart" where the newest leaves can be easily pulled from the whorl. [8]

Section 5: Structure-Activity Relationships (SAR) and Molecular Docking

Understanding the relationship between the chemical structure of the analogues and their herbicidal activity is paramount for lead optimization.

Structure-Activity Relationship Insights

A study on N,N'-bis(phenyl)cyclopropane-1,1-dicarboxamide analogues as KARI inhibitors revealed the following preliminary SAR insights: [4]

Compound Herbicidal Activity against Bentgrass
1 H H Low
2 2-ethyl H Moderate

| 3 | 4-tert-butyl | H | Low |

Data adapted from Liu et al. (2022) [4] These initial findings suggest that substitution on the phenyl ring can influence herbicidal activity, with the position and nature of the substituent playing a critical role. The moderate activity of the 2-ethyl substituted analogue indicates that steric bulk near the amide linkage may be favorable for interaction with the target enzyme. Further diversification of the aromatic substituents and exploration of different linker chemistries between the cyclopropane core and the aromatic rings are warranted to build a comprehensive QSAR model.

Molecular Docking

Molecular docking simulations can provide valuable insights into the binding modes of these inhibitors within the active sites of their target enzymes, guiding rational drug design.

  • KARI: Docking studies of cyclopropane-1,1-dicarboxylic acid analogues with KARI have shown that the two carboxyl groups can form key interactions with the magnesium ions and active site residues. [4]* ACCase: While specific docking studies for cyclopropane-based inhibitors of ACCase are limited, general models for other ACCase inhibitors reveal a binding pocket where hydrophobic and hydrogen bonding interactions are crucial. [9][10]Molecular modeling of novel cyclopropane-1,1-dicarboxylic acid analogues in the ACCase active site could reveal their potential for binding and guide the design of more potent inhibitors.

Experimental and Modeling Workflow

Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Analogues Purification Purification & Characterization (NMR, HRMS, X-ray) Synthesis->Purification Whole_Plant Whole-Plant Bioassay (GR₅₀, Symptomology) Purification->Whole_Plant Enzyme_Assay In Vitro Enzyme Assays (KARI & ACCase, IC₅₀) Whole_Plant->Enzyme_Assay SAR Structure-Activity Relationship (SAR) Analysis Whole_Plant->SAR Enzyme_Assay->SAR Docking Molecular Docking & QSAR SAR->Docking New_Analogues Design of New Analogues Docking->New_Analogues New_Analogues->Synthesis

Caption: An integrated workflow for the discovery and optimization of novel cyclopropane-1,1-dicarboxylic acid-based herbicides.

Conclusion and Future Directions

The exploration of cyclopropane-1,1-dicarboxylic acid analogues as a novel class of herbicides is a promising avenue for agrochemical research. The synthetic tractability of the core scaffold allows for the generation of diverse chemical libraries for biological screening. The dual potential to inhibit two distinct and validated herbicide targets, KARI and ACCase, offers a unique opportunity for the development of new modes of action. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to systematically synthesize, evaluate, and optimize these compounds. Future work should focus on expanding the diversity of the synthesized analogues, developing robust QSAR models, and validating the in-planta mechanism of action of the most promising candidates. Through a concerted and rational design approach, cyclopropane-1,1-dicarboxylic acid analogues may yield the next generation of effective and sustainable weed management solutions.

References

  • Liu, X., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology, 188, 105228. [Link]

  • Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. ResearchGate. [Link]

  • Herbicide Bioassay Study Guide. Analyzeseeds. [Link]

  • Using a Plant Bioassay to Detect Herbicide Residue. University of Saskatchewan. [Link]

  • HERBICIDE SYMPTOMOLOGY. Regulations.gov. [Link]

  • Ismaili, A., et al. (2018). Resistance determination of the ACCase-inhibiting herbicide of clodinafop propargyl in Avena ludoviciana (Durieu), and study of their interaction using molecular docking and simulation. Molecular Biology Reports, 45(6), 2325–2335. [Link]

  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]

  • Butt, A. M., et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Molecules, 22(9), 1549. [Link]

  • (A) Overview of fatty acid biosynthesis and herbicide targets in plant... ResearchGate. [Link]

  • Yap, B. K., et al. (2019). Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. Molecules, 24(23), 4349. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Cambridge University Press. [Link]

  • Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. Frontiers. [Link]

  • Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives.
  • Targeting Amide Herbicides by KARI of Staphylococcus aureus- an in silico Analysis. International Journal of Pharmaceutical Investigation. [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Journal of the Korean Chemical Society. [Link]

  • Quantitative structure-activity relationships (QSAR): studies of inhibitors of tyrosine kinase. SAR and QSAR in Environmental Research. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. [Link]

  • The role of quantitative structure—Activity relationships (QSAR) in biomolecular discovery. ResearchGate. [Link]

  • Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. PMC. [Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI. [Link]

  • Synthesis of Chiral Cyclopropane-1-Carboxylates. Thieme. [Link]

  • Lecture Inhibition of Amino Acid Synthesis. University of Nebraska-Lincoln. [Link]

  • Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs. YouTube. [Link]

  • Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. ResearchGate. [Link]

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. [Link]

  • Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations. MDPI. [Link]

  • Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dichlorocyclopropane-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-dichlorocyclopropane-1-carboxamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your reaction yields and purity.

Foundational Overview: The Dichlorocyclopropanation of Acrylamide

The synthesis of this compound is most commonly achieved via the addition of dichlorocarbene (:CCl₂) to the double bond of acrylamide. Acrylamide is an electron-deficient alkene, which presents unique challenges compared to electron-rich olefins.[1] The standard method for generating dichlorocarbene in situ is the alpha-elimination of chloroform (CHCl₃) using a strong base.

To overcome the challenge of bringing together an aqueous base and an organic substrate/reagent, Phase-Transfer Catalysis (PTC) is the methodology of choice.[2] This technique uses a catalyst, typically a quaternary ammonium salt, to shuttle the hydroxide anion (or other anionic species) from the aqueous phase into the organic phase, where it can react with chloroform to generate the highly reactive dichlorocarbene.[3]

Reaction Scheme: Acrylamide + CHCl₃ --(Base, Phase Transfer Catalyst)--> this compound

Below is a diagram illustrating the PTC catalytic cycle for this specific transformation.

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase CHCl3 CHCl₃ CCl2 :CCl₂ (Dichlorocarbene) CHCl3->CCl2 - Cl⁻ Acrylamide Acrylamide CCl2->Acrylamide Cycloaddition Product 2,2-Dichlorocyclopropane- 1-carboxamide Acrylamide->Product Q_OH_org [Q⁺ OH⁻] (Organic Soluble) Q_OH_org->CHCl3 Deprotonation Q_Cl_org [Q⁺ Cl⁻] (Organic Soluble) Q_Cl_aq [Q⁺ Cl⁻] (Aqueous Soluble) Q_Cl_org->Q_Cl_aq Transfer to Aqueous Phase NaOH_aq NaOH (Aqueous) Q_OH_aq [Q⁺ OH⁻] (Aqueous Soluble) NaOH_aq->Q_OH_aq Anion Exchange Q_Cl_aq->NaOH_aq Q_OH_aq->Q_OH_org Transfer to Organic Phase

Caption: Phase-Transfer Catalysis (PTC) cycle for dichlorocyclopropanation.

Frequently Asked Questions (FAQs)

Q1: Why is Phase-Transfer Catalysis (PTC) the preferred method for this synthesis?

A1: PTC is ideal for reactions involving reactants in immiscible phases, such as the aqueous sodium hydroxide solution and the organic phase containing chloroform and acrylamide. The PTC, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBA) or Aliquat® 336, forms an ion pair with the hydroxide ion.[2] This lipophilic ion pair migrates into the organic phase, enabling the deprotonation of chloroform to generate dichlorocarbene right where it is needed to react with the acrylamide. This method avoids the need for expensive, anhydrous, and hazardous bases like sodium amide or potassium tert-butoxide and generally leads to higher yields and safer reaction conditions.[4][5]

Q2: What are the primary safety concerns when running this reaction?

A2: There are several critical safety considerations:

  • Chloroform (CHCl₃): Chloroform is a suspected carcinogen and is toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Strong Base (e.g., 50% NaOH): Concentrated sodium hydroxide is highly corrosive and can cause severe burns. Appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.

  • Exothermic Reaction: The generation of dichlorocarbene is often exothermic. The reaction should be cooled in an ice bath, and the base should be added slowly to control the reaction temperature and prevent a runaway reaction.

  • Acrylamide: Acrylamide is a neurotoxin and a suspected carcinogen. Avoid inhalation of dust and skin contact.

Q3: How can I confirm the formation of the desired this compound product?

A3: A combination of standard analytical techniques is recommended:

  • ¹H NMR (Proton NMR): The most telling signals will be the diastereotopic protons of the cyclopropane ring, which typically appear as a complex multiplet pattern in the upfield region (approx. 1.5-3.0 ppm). The disappearance of the vinyl proton signals from acrylamide is also a key indicator.

  • ¹³C NMR (Carbon NMR): Look for the characteristic signal of the quaternary carbon CCl₂ at around 60-70 ppm and the other two cyclopropyl carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the product's mass (C₄H₅Cl₂NO). Crucially, due to the two chlorine atoms, you should observe a characteristic isotopic pattern (M, M+2, M+4 peaks in a ~9:6:1 ratio).

  • Infrared (IR) Spectroscopy: Look for the persistence of the amide C=O stretch (around 1650-1680 cm⁻¹) and N-H stretches (around 3200-3400 cm⁻¹), and the disappearance of the C=C stretch from acrylamide.

Troubleshooting Guide: Improving Reaction Yield

This section addresses the most common issues encountered during the synthesis in a problem-and-solution format.

Category 1: Low Yield and Poor Conversion

Q: My reaction yield is consistently low (<30%), or my starting material (acrylamide) is largely unreacted. What are the likely causes?

A: This is a classic issue often traced back to inefficient dichlorocarbene generation or delivery. Let's break down the possibilities.

Probable Cause 1: Ineffective Phase Transfer The entire reaction hinges on the PTC's ability to deliver hydroxide ions into the organic phase. If this step is inefficient, no carbene will be generated.

  • Solution:

    • Catalyst Choice: Not all PTCs are created equal. For dichlorocyclopropanation, lipophilic quaternary ammonium salts are generally effective. If you are using tetrabutylammonium bromide (TBAB), consider switching to benzyltriethylammonium chloride (TEBA) or a methyltrialkylammonium chloride like Aliquat® 336, which can sometimes be more robust.[4]

    • Catalyst Loading: Ensure you are using a sufficient catalytic amount, typically 1-5 mol%. Too little catalyst will result in a slow or stalled reaction.

    • Stirring Rate: The reaction occurs at the interface between the two phases. Vigorous stirring (e.g., >1000 RPM with an overhead stirrer for larger scales) is absolutely critical to maximize the interfacial area and facilitate the phase transfer process. If the mixture is not a well-mixed emulsion, the reaction rate will be severely limited.

Probable Cause 2: Insufficiently Active Base Dichlorocarbene generation requires a strong base to deprotonate chloroform.

  • Solution:

    • Base Concentration: Use a concentrated aqueous solution of a strong base. A 50% (w/w) solution of sodium hydroxide is standard. Using a more dilute base may not be sufficient to drive the equilibrium towards carbene formation.

    • Alternative Bases: While NaOH is common, powdered potassium hydroxide (KOH) can sometimes be more effective, though it presents handling challenges.[5]

Probable Cause 3: Incorrect Reaction Temperature Temperature control is a delicate balance.

  • Solution:

    • Initial Cooling: The reaction is exothermic. It's crucial to start the reaction at a low temperature (0-5 °C) and add the base solution dropwise to maintain this temperature. A runaway reaction can lead to carbene decomposition and unwanted side reactions.

    • Warming to Room Temperature: After the initial exothermic phase, allowing the reaction to slowly warm to room temperature and stir for several hours (or overnight) is often necessary to drive the reaction to completion. A reaction that is kept too cold for too long may not reach full conversion.

ParameterStandard ConditionOptimization StrategyRationale
Base 50% aq. NaOHUse 50% aq. KOH or powdered KOHIncreases basicity to favor chloroform deprotonation.
Catalyst TEBA (2-5 mol%)Screen Aliquat® 336 or other 'onium saltsCatalyst structure impacts lipophilicity and efficiency.[3]
Temperature 0 °C to RTControlled, slow addition of base at 0-5 °C, then allow to stir at RT for 12-24hBalances initial exothermic reaction with the need for sufficient thermal energy for completion.
Stirring Magnetic StirringUse overhead mechanical stirring (>1000 RPM)Maximizes interfacial surface area, which is critical for phase transfer.
Category 2: Challenges with Selectivity and Side Products

Q: My reaction works, but I get a significant amount of a sticky, insoluble polymer and other byproducts. How can I improve selectivity?

A: This is a common problem when working with electron-deficient alkenes like acrylamide, which are susceptible to both polymerization and Michael addition.[6][7]

Probable Cause 1: Polymerization of Acrylamide Under basic conditions or in the presence of radical initiators (which can form from side reactions), acrylamide can readily polymerize.

  • Solution:

    • Maintain Low Temperature: As mentioned, keeping the temperature low, especially during base addition, helps to suppress polymerization pathways.

    • Dilution: Running the reaction at a higher dilution can sometimes disfavor the intermolecular polymerization reaction relative to the intramolecular cyclopropanation.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction by TLC or GC-MS and work it up as soon as the starting material is consumed to minimize byproduct formation.

Probable Cause 2: Michael Addition The electron-deficient double bond of acrylamide is an excellent Michael acceptor. The hydroxide ion, or even the amide product itself under certain conditions, can act as a nucleophile.[8][9]

  • Solution:

    • Rapid Carbene Generation: The goal is to have the dichlorocarbene react with the acrylamide faster than any competing Michael addition. This again highlights the importance of efficient stirring and an effective PTC system to ensure a high instantaneous concentration of carbene in the organic phase.

    • Controlled Base Addition: Adding the base slowly ensures that the concentration of free hydroxide in the organic phase remains low, minimizing its chance to act as a Michael donor.

Probable Cause 3: Hydrolysis of the Amide Under prolonged exposure to hot, concentrated base, the carboxamide group can be hydrolyzed to the corresponding carboxylic acid.

  • Solution:

    • Temperature Control: Avoid heating the reaction mixture during the main reaction phase.

    • Workup Procedure: During workup, neutralize the basic aqueous layer before extraction to prevent base-catalyzed hydrolysis in the separation funnel.

Side_Reactions cluster_main Desired Pathway cluster_side Competing Side Reactions Acrylamide_main Acrylamide Product Desired Product Acrylamide_main->Product Cyclopropanation Acrylamide_side Acrylamide Carbene :CCl₂ Carbene->Acrylamide_main Polymer Polyacrylamide Acrylamide_side->Polymer Polymerization Michael_Adduct Michael Adduct Acrylamide_side->Michael_Adduct Michael Addition Base OH⁻ Base->Acrylamide_side

Caption: Desired reaction pathway vs. common side reactions.

Experimental Protocol: Baseline Synthesis

This protocol provides a starting point for optimization. All operations should be performed in a fume hood.

Materials:

  • Acrylamide (1.0 eq)

  • Chloroform (3.0 - 5.0 eq)

  • Benzyltriethylammonium chloride (TEBA) (0.03 eq)

  • Sodium Hydroxide, 50% aqueous solution (w/w) (4.0 eq)

  • Dichloromethane (DCM) as solvent

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a three-neck round-bottom flask equipped with an overhead mechanical stirrer, a dropping funnel, and a thermometer, add acrylamide (1.0 eq), TEBA (0.03 eq), and chloroform (3.0 eq). Add enough DCM to dissolve the solids completely.

  • Cooling: Cool the flask in an ice/water bath to 0-5 °C with vigorous stirring.

  • Base Addition: Slowly add the 50% NaOH solution (4.0 eq) dropwise via the dropping funnel over 1-2 hours. Ensure the internal temperature does not rise above 10 °C. The mixture should become a thick, white emulsion.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by TLC or GC-MS.

  • Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly add cold water to dilute the mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash them once with water, then once with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is typically a solid or oil. It can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel.

References

  • [Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide] ([Link]). ResearchGate. Provides context on related cyclopropanecarboxamide structures.

  • [Dichlorocyclopropanation - ResearchGate] ([Link]). ResearchGate. General overview and examples of dichlorocyclopropanation reactions.

  • [Catalytic methods for the selective cyclopropanation of electron-deficient olefins] ([Link]). ResearchGate. Discusses the challenges and methods for cyclopropanating electron-poor alkenes.

  • [Flow Electroreductive Nickel-Catalyzed Cyclopropanation of Alkenes Using gem-Dichloroalkanes] ([Link]). PubMed. Describes modern methods for cyclopropanation, highlighting the importance of the field.

  • [Kinetic study of dichlorocyclopropanation under phase-transfer catalysis and assisted by microwave irradiation] ([Link]). ResearchGate. Details kinetic studies and mechanisms of PTC dichlorocyclopropanation.

  • [Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid] ([Link]). ResearchGate. Provides examples of related cyclopropane synthesis and industrial relevance.

  • [Process for preparing high cis 3-(2,2,2-trichloroethyl)-2,2-dimethylcyclopropane-1-carboxylates] (). Google Patents.
  • [Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions] ([Link]). National Center for Biotechnology Information. Discusses the fundamentals and advantages of phase transfer catalysis.

  • [PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW] ([Link]). ResearchGate. Highlights PTC as a green and efficient synthetic methodology.

  • [Industrial Phase-Transfer Catalysis] ([Link]). PTC Communications, Inc. Provides practical insights into the industrial application and optimization of PTC.

  • [Preparation of 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid derivatives] (). Google Patents.
  • [Cyclopropanation of Alkenes] ([Link]). Master Organic Chemistry. An educational resource on the fundamentals of cyclopropanation, including dichlorocarbene addition.

  • [Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin] ([Link]). Scientific Research Publishing. Reviews various synthetic methods for related cyclopropane carboxamides.

  • [Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity] ([Link]). PubMed. Advanced research noting that transformation of electron-poor alkenes can be challenging.

  • [Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives] (). Google Patents.
  • [The Role of (2,2-Dichlorocyclopropyl)benzene in Pharmaceutical Synthesis] ([Link]). AOKChem. Discusses the utility of similar dichlorocyclopropyl structures in drug synthesis.

  • [Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane] ([Link]). MDPI. Recent research on the synthesis of various cyclopropane carboxamides.

  • [Exploring the Synthesis and Applications of (2,2-Dichlorocyclopropyl)benzene] ([Link]). ChemicalLand21. Further details on the synthesis of a similar compound using styrene.

  • [Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives] ([Link]). National Center for Biotechnology Information. Provides synthetic methods for related carboxamide structures.

  • [Model reactions of acrylamide with selected amino compounds] ([Link]). PubMed. Details the susceptibility of acrylamide to Michael addition with amino groups.

  • [Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides] ([Link]). National Center for Biotechnology Information. Notes the reactivity of acrylamides and potential for side reactions.

  • [Model Reactions of Acrylamide with Selected Amino Compounds | Request PDF] ([Link]). ResearchGate. Confirms the reaction of acrylamide with nucleophiles via Michael addition.

  • [Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR] ([Link]). bioRxiv. Discusses the reaction mechanisms of the acrylamide functional group.

Sources

Technical Support Center: Synthesis of Dichlorocyclopropane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dichlorocyclopropane compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. This resource aims to bridge the gap between theoretical knowledge and practical application by explaining the causality behind experimental choices and offering field-proven insights.

Introduction: The Challenge of Selectivity in Dichlorocyclopropanation

The synthesis of dichlorocyclopropane derivatives is a cornerstone of modern organic chemistry, providing versatile intermediates for a range of complex molecules. The primary method for this transformation involves the addition of dichlorocarbene (:CCl₂) to an alkene.[1][2] While seemingly straightforward, the high reactivity of dichlorocarbene often leads to a variety of side products, complicating purification and reducing yields.[3][4] Understanding the formation pathways of these impurities is critical for optimizing reaction conditions and ensuring the integrity of the desired product.

This guide will explore the common side products encountered in dichlorocyclopropanation reactions, delve into the mechanisms of their formation, and provide robust troubleshooting strategies to mitigate their occurrence.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for generating dichlorocarbene, and how do they influence side product formation?

A1: Dichlorocarbene is a reactive intermediate and is typically generated in situ.[1][5] The choice of generation method significantly impacts the reaction environment and, consequently, the profile of side products.

  • Phase-Transfer Catalysis (PTC): This is one of the most common and practical methods, involving the reaction of chloroform with a concentrated aqueous solution of a strong base (e.g., NaOH) in the presence of a phase-transfer catalyst (like a quaternary ammonium salt).[3][6] The catalyst facilitates the transfer of hydroxide ions into the organic phase to deprotonate chloroform, forming the trichloromethyl anion, which then eliminates a chloride ion to yield dichlorocarbene.[7][8] While efficient, this method can be sensitive to the nature of the substrate and vigorous stirring is required.[3][9]

  • Doering-LaFlamme Reaction: This classic method uses a strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu), to deprotonate a haloform (like chloroform) in an anhydrous organic solvent.[10][11][12][13][14] This approach avoids the complexities of a biphasic system but requires strictly anhydrous conditions.

  • Thermal Decarboxylation of Sodium Trichloroacetate: This method generates dichlorocarbene under neutral, anhydrous conditions by heating sodium trichloroacetate. It is particularly useful for substrates that are sensitive to strong bases.[3]

  • From Ethyl Trichloroacetate and an Alkoxide Base: This offers a milder alternative to strong aqueous bases and can provide high yields.[3] The reaction proceeds via nucleophilic attack of the alkoxide on the ester, leading to the formation of the trichloromethyl anion.[3]

Q2: I'm observing a significant amount of an unknown, non-polar byproduct in my reaction mixture. What could it be?

A2: A common and often overlooked side reaction is the insertion of dichlorocarbene into C-H bonds .[15] Dichlorocarbene is highly electrophilic and can react with C-H bonds present in the solvent or the starting alkene, particularly at activated positions (e.g., allylic or benzylic C-H bonds).[16][17] This results in the formation of dichloromethyl-substituted alkanes, which are often non-polar and can be difficult to separate from the desired dichlorocyclopropane product.

Q3: My reaction is sluggish, and I'm getting low conversion. What factors could be contributing to this?

A3: Several factors can lead to low conversion in dichlorocyclopropanation reactions:

  • Inefficient Carbene Generation: This can be due to a weak base, insufficient mixing in a phase-transfer system, or the presence of water in anhydrous systems.[3]

  • Low Nucleophilicity of the Alkene: Electron-deficient alkenes react more slowly with the electrophilic dichlorocarbene.

  • Carbene Decomposition: Dichlorocarbene can dimerize to form tetrachloroethylene or react with other species in the reaction mixture if not efficiently trapped by the alkene.

Q4: I'm working with a phenol-containing substrate and observing ortho-formylation. What is happening?

A4: This is a classic side reaction known as the Reimer-Tiemann reaction .[18] In the presence of a base, the phenol is deprotonated to the more nucleophilic phenoxide. The dichlorocarbene then reacts preferentially at the ortho position of the aromatic ring, which after hydrolysis, leads to the formation of a salicylaldehyde derivative.[18]

Troubleshooting Guide: Minimizing Side Product Formation

This section provides a structured approach to troubleshooting common issues encountered during dichlorocyclopropane synthesis.

Problem 1: Formation of C-H Insertion Products
  • Symptoms: Appearance of unexpected, often non-polar, byproducts in GC-MS or NMR analysis. Reduced yield of the desired dichlorocyclopropane.

  • Causality: Dichlorocarbene is a highly reactive species that can insert into C-H bonds, particularly those that are activated (e.g., allylic, benzylic) or present in high concentration (i.e., the solvent).[15][16][17]

  • Troubleshooting Steps:

    • Solvent Selection: Avoid using solvents with reactive C-H bonds. Dichloromethane is a common choice as it is relatively inert to dichlorocarbene insertion. If the starting material is a liquid, consider running the reaction neat to minimize solvent-related side reactions.

    • Control of Stoichiometry: Use a slight excess of the alkene relative to the chloroform to ensure the dichlorocarbene is preferentially trapped by the double bond.

    • Temperature Control: Perform the reaction at low temperatures (0-5 °C) to decrease the rate of C-H insertion, which often has a higher activation energy than cyclopropanation.[3]

Problem 2: Formation of Allene Byproducts (in subsequent reactions)
  • Symptoms: When attempting to further react the dichlorocyclopropane, particularly with organometallic reagents or reducing metals, allenes are formed.

  • Causality: This is the basis of the Doering-LaFlamme allene synthesis .[10][11][12][13][14] The gem-dihalocyclopropane is reduced to a cyclopropylidene or a carbenoid-like species, which then undergoes a ring-opening rearrangement to form the allene.[11][12][13]

  • Troubleshooting Steps:

    • Choice of Reagents: If allene formation is undesirable, avoid using strong reducing agents like sodium or magnesium, or organolithium reagents, in subsequent steps.

    • Reaction Conditions: If a reduction is necessary, consider milder reducing agents or catalytic hydrogenation, which may favor reduction of the carbon-halogen bonds without inducing rearrangement.[19]

Problem 3: Reaction with Aromatic Solvents
  • Symptoms: Formation of triphenylmethane or other alkylated aromatic compounds when using benzene or similar solvents.

  • Causality: In the presence of a Lewis acid (which can be generated in situ), chloroform can react with aromatic compounds like benzene in a Friedel-Crafts-type reaction to form triphenylmethane.[20][21][22]

  • Troubleshooting Steps:

    • Avoid Aromatic Solvents: Do not use benzene, toluene, or other aromatic compounds as solvents for dichlorocyclopropanation reactions, especially under conditions that could generate Lewis acidic species.

    • Use of Inert Solvents: Opt for halogenated alkanes like dichloromethane or non-reactive aliphatic hydrocarbons.

Experimental Protocols

Protocol 1: General Procedure for Dichlorocyclopropanation using Phase-Transfer Catalysis

This protocol is a general method for the synthesis of gem-dichlorocyclopropanes from alkenes.[23]

Materials:

  • Alkene

  • Chloroform (CHCl₃)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Dichloromethane (if necessary as a solvent)

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the alkene (1 equivalent) in chloroform (1.2 equivalents). If the alkene is a solid, add a minimal amount of dichloromethane to dissolve it.

  • Add the phase-transfer catalyst (0.02-0.05 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • With vigorous stirring, add the 50% aqueous NaOH solution (3-4 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting alkene.

  • Dilute the reaction mixture with water and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Purification of Dichlorocyclopropane Compounds

General Considerations: Dichlorocyclopropane compounds are typically non-polar to moderately polar. Purification can often be achieved by standard techniques.

  • Column Chromatography:

    • Stationary Phase: Silica gel is most commonly used.

    • Mobile Phase: A non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate (e.g., 98:2), is typically effective. The polarity can be adjusted based on the polarity of the substrate.

  • Distillation: For liquid products, distillation under reduced pressure can be an effective method of purification, especially for removing non-volatile impurities.

Visualization of Key Processes

Dichlorocarbene Generation and Reaction Pathway

G cluster_generation Dichlorocarbene Generation cluster_reaction Reaction Pathways CHCl3 Chloroform (CHCl₃) CCl3- Trichloromethyl Anion (CCl₃⁻) CHCl3->CCl3- Deprotonation Base Base (e.g., NaOH, KOtBu) :CCl2 Dichlorocarbene (:CCl₂) CCl3-->:CCl2 α-elimination of Cl⁻ Alkene Alkene Substrate Desired_Product Dichlorocyclopropane :CCl2->Desired_Product CH_Insertion C-H Insertion Product :CCl2->CH_Insertion Alkene->Desired_Product [1+2] Cycloaddition Solvent Solvent/Substrate C-H Bond Solvent->CH_Insertion Insertion

Caption: Generation of dichlorocarbene and its competing reaction pathways.

Troubleshooting Logic Flow

G Start Reaction Analysis: Low Yield or Impure Product Check_Byproducts Identify Side Products (GC-MS, NMR) Start->Check_Byproducts CH_Insertion C-H Insertion Products? Check_Byproducts->CH_Insertion Aromatic_Alkylation Aromatic Alkylation? CH_Insertion->Aromatic_Alkylation No Optimize_Solvent Change to Inert Solvent (e.g., DCM) CH_Insertion->Optimize_Solvent Yes Low_Conversion Low Conversion? Aromatic_Alkylation->Low_Conversion No Avoid_Aromatics Avoid Aromatic Solvents Aromatic_Alkylation->Avoid_Aromatics Yes Check_Reagents Verify Base Strength & Anhydrous Conditions Low_Conversion->Check_Reagents Yes End Optimized Reaction Low_Conversion->End No Control_Temp Lower Reaction Temperature Optimize_Solvent->Control_Temp Control_Temp->End Avoid_Aromatics->End Increase_Stirring Increase Stirring Rate (PTC) Check_Reagents->Increase_Stirring Increase_Stirring->End

Caption: A logical workflow for troubleshooting dichlorocyclopropanation reactions.

Summary Table of Common Side Products and Mitigation Strategies

Side ProductFormation MechanismKey Indicator(s)Mitigation Strategy
C-H Insertion Products Insertion of :CCl₂ into C-H bonds of solvent or substrate.[15][16][17]Unexpected non-polar byproducts.Use inert solvents (e.g., DCM), control stoichiometry, lower reaction temperature.
Allenes Ring-opening of the dichlorocyclopropane intermediate.[10][11]Formed in subsequent reactions with reducing agents or organometallics.Avoid harsh reducing agents in subsequent steps.
Ortho-formylated Phenols Reimer-Tiemann reaction with phenolic substrates.[18]Formation of salicylaldehyde derivatives.Protect the phenolic hydroxyl group prior to cyclopropanation.
Alkylated Aromatics Friedel-Crafts reaction with aromatic solvents.[20][21]Formation of products like triphenylmethane.Avoid using aromatic solvents.

By understanding the underlying mechanisms of side product formation and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and selectivity of their dichlorocyclopropanation reactions, leading to higher yields and purer products.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Dichlorocyclopropanation of Alkenes.
  • Mieusset, J.-L., & Brinker, U. H. (2007). Toward Selective Reactions with C-H Bonds: A Rationale for the Regio- and Stereochemistry of Dichlorocarbene Insertions into Cyclic Hydrocarbons. The Journal of Organic Chemistry, 72(26), 10211–10219. Retrieved from [Link]

  • Mieusset, J.-L., & Brinker, U. H. (2007). Toward Selective Reactions With C-H Bonds: A Rationale for the Regio- And Stereochemistry of Dichlorocarbene Insertions Into Cyclic Hydrocarbons. Journal of Organic Chemistry, 72(26), 10211-9. Retrieved from [Link]

  • Wang, M.-L., & Wang, J.-H. (2007). KINETIC STUDY OF THE SYNTHESIS OF DICHLOROCYCLOPROPANE BY TRIALKYLAMMONIUM PROPANSULTANS AS NEW PHASE-TRANSFER CATALYSTS. Chemical Engineering Communications, 194(4), 481-494. Retrieved from [Link]

  • Wang, M.-L., & Wang, J.-H. (2007). KINETIC STUDY OF THE SYNTHESIS OF DICHLOROCYCLOPROPANE BY TRIALKYLAMMONIUM PROPANSULTANS AS NEW PHASE-TRANSFER CATALYSTS. Chemical Engineering Communications, 194(4), 481-494. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbene C−H insertion. Retrieved from [Link]

  • OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes of Alkenes with :CCl₂. Retrieved from [Link]

  • Balakrishnan, T., & Jayachandran, J. P. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzylammonium chloride. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 785-793. Retrieved from [Link]

  • OpenStax. (2023, September 20). 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis. In Organic Chemistry. Retrieved from [Link]

  • P. S. S. (n.d.). US3376349A - Production of dichlorocarbene adducts. Google Patents.
  • Wikipedia. (n.d.). Doering–LaFlamme allene synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Dichlorocarbene. Retrieved from [Link]

  • NROChemistry. (n.d.). Doering-LaFlamme Reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Protocol for the Reduction of 1,1-Dichloro-2-ethoxycyclopropane.
  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Addition to Alkenes EA9. Cyclopropanation. Retrieved from [Link]

  • Filo. (n.d.). Chloroform when treated with benzene (excess) in presence of anhydrous AlCl3, the product formed is. Retrieved from [Link]

  • YouTube. (2021, January 16). Doering–Laflamme Allene Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Brainly.in. (2022, November 20). Chloroform when treated with benzene in presence of anhydrous AlCl3 , the product formed is:. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Phase transfer catalysis in dichlorocarbene chemistry: Basic principles and specific features. Retrieved from [Link]

  • YouTube. (2025, October 21). Addition of dichlorocarbene to an alkene example. Retrieved from [Link]

  • YouTube. (2024, May 4). Reactions of Chloroform with Benzene, Phenol, Amine and Silver. Retrieved from [Link]

  • YouTube. (2019, April 29). Doering-LaFlamme Allene Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Doering-LaFlamme Allene Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Kinetic study of dichlorocyclopropanation under phase-transfer catalysis and assisted by microwave irradiation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 2). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, March 16). 9.13: Cyclopropane Synthesis. Retrieved from [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). REACTIONS OF SUBSTITUTED gem-DICHLOROCYCLOPROPANES WITH PHENOLS. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Purification Challenges of Cyclopropanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges presented by cyclopropanecarboxamide derivatives. As a researcher, scientist, or drug development professional, you are likely aware of the growing importance of this structural motif in medicinal chemistry. The unique conformational constraints and metabolic stability imparted by the cyclopropane ring make these compounds highly attractive. However, these same features can introduce significant hurdles during purification.

This guide is designed to provide you with in-depth, field-proven insights to overcome these challenges. We will move beyond generic protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing cyclopropanecarboxamide derivatives?

A1: Understanding the potential impurities is the first step toward a successful purification strategy. The impurity profile is highly dependent on the synthetic route, but several common culprits emerge:

  • Unreacted Starting Materials: Incomplete conversion is a frequent issue. Residual carboxylic acids, amines, or cyclopropyl precursors are often present in the crude product.

  • Coupling Reagent Byproducts: When using coupling reagents like carbodiimides (e.g., DCC, EDC), the formation of N-acylurea byproducts is a common side reaction. These byproducts can be challenging to remove due to their similar polarity to the desired amide.[1]

  • Side-Reaction Products: Depending on the specific reaction conditions, side reactions such as the opening of the cyclopropane ring under harsh acidic or basic conditions can occur, leading to a range of structurally related impurities.[2]

  • Diastereomers or Enantiomers: If your synthesis involves chiral centers, you may be dealing with a mixture of stereoisomers that can be difficult to separate.

Q2: My cyclopropanecarboxamide derivative is highly polar and streaks on my normal-phase silica gel column. What can I do?

A2: This is a classic challenge with many amide-containing compounds, exacerbated by the polarity of the cyclopropanecarboxamide moiety. Here are several strategies to address this:

  • Solvent System Modification:

    • Increase Polarity: A simple first step is to increase the polarity of your mobile phase. A gradient of methanol in dichloromethane is a common choice for polar amides.[1]

    • Additives: Adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can help to reduce tailing by deactivating acidic sites on the silica gel. Conversely, if your compound is basic, a small amount of acetic or formic acid can improve peak shape.

  • Alternative Chromatographic Techniques:

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography on a C18-functionalized stationary phase is often more effective. A water/acetonitrile or water/methanol gradient is typically used.[1]

    • Mixed-Mode Chromatography (MMC): This advanced technique utilizes stationary phases with multiple interaction modes (e.g., ion-exchange and hydrophobic). MMC can offer unique selectivity for separating complex mixtures that are challenging for single-mode chromatography.[3][4][5][6]

Q3: I'm struggling to remove a byproduct with very similar polarity to my desired cyclopropanecarboxamide. What are my options?

A3: This is a common and frustrating problem. When standard chromatography fails to provide adequate separation, a multi-pronged approach is often necessary.

  • Optimize Chromatography:

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer significantly higher resolution than flash chromatography.

    • Supercritical Fluid Chromatography (SFC): SFC can provide different selectivity compared to liquid chromatography and is an excellent option for separating closely related compounds.

  • Recrystallization: If your compound is a solid, recrystallization is a powerful purification technique that can yield highly pure material. The key is to find a suitable solvent or solvent system where your desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.[7][8][9]

  • Chemical Modification: In some cases, it may be possible to selectively react the impurity to alter its chemical properties, making it easier to remove. For example, if the impurity has a free amine and your desired product does not, you could protect the amine to drastically change its polarity. This is a more advanced technique and should be approached with caution.

Troubleshooting Guides

Guide 1: Troubleshooting Recrystallization of Cyclopropanecarboxamide Derivatives

Recrystallization is a powerful technique for purifying solid cyclopropanecarboxamide derivatives. However, finding the right conditions can be tricky. This guide will walk you through common issues and their solutions.

Problem Potential Cause(s) Troubleshooting Steps
No crystals form upon cooling. - The compound is too soluble in the chosen solvent.- Too much solvent was used.- The solution is supersaturated but nucleation has not occurred.- Try a less polar solvent or a solvent mixture.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.- The compound is precipitating too quickly from a supersaturated solution.- Use a lower-boiling solvent.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of a co-solvent in which the compound is less soluble.
The yield is very low. - The compound has significant solubility in the cold solvent.- Not enough time was allowed for crystallization.- Crystals were lost during filtration.- Cool the solution in an ice bath to minimize solubility.- Allow the solution to stand for a longer period before filtration.- Ensure the filter paper is properly seated in the funnel and wash the crystals with a minimal amount of ice-cold solvent.
The purified compound is still impure. - The impurity co-crystallized with the product.- The crystals were not washed properly.- Try a different recrystallization solvent.- Perform a second recrystallization.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent.

Experimental Protocols

Protocol 1: Step-by-Step Single-Solvent Recrystallization

This protocol outlines a general procedure for purifying a solid cyclopropanecarboxamide derivative using a single solvent.

Objective: To purify a solid cyclopropanecarboxamide derivative by removing soluble impurities.

Materials:

  • Crude cyclopropanecarboxamide derivative

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1][8] This often requires screening several solvents.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.[7][10]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[7][8] Do not disturb the flask during this time to allow for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1][7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[1][10]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor containing impurities.[10]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to a constant weight.

Protocol 2: General Workflow for Mixed-Mode Chromatography (MMC)

This protocol provides a general workflow for developing a purification method using mixed-mode chromatography.

Objective: To separate a cyclopropanecarboxamide derivative from closely related impurities.

Procedure:

  • Resin Screening: Screen a variety of mixed-mode resins with different functionalities (e.g., cation-exchange/hydrophobic, anion-exchange/hydrophobic) to identify the most promising stationary phase.[5]

  • Binding and Elution Studies: For the selected resin, perform small-scale experiments to determine the optimal binding and elution conditions. This involves varying the pH and salt concentration of the loading and elution buffers.[3][11]

  • Method Optimization: Once initial conditions are established, optimize the separation by refining the gradient slope, flow rate, and sample loading.

  • Scale-Up: Scale up the optimized method to a preparative scale to purify the desired quantity of your compound.

Visualizing Purification Logic

The following diagram illustrates a decision-making workflow for purifying cyclopropanecarboxamide derivatives.

Purification_Workflow start Crude Product is_solid Is the compound a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No recrystallization_success Pure Solid recrystallization->recrystallization_success Successful recrystallization_fail Recrystallization Fails or Compound is an Oil recrystallization->recrystallization_fail Fails recrystallization_fail->chromatography normal_phase Normal-Phase Chromatography chromatography->normal_phase reversed_phase Reversed-Phase Chromatography chromatography->reversed_phase mixed_mode Mixed-Mode Chromatography chromatography->mixed_mode chromatography_success Pure Compound normal_phase->chromatography_success Good Separation chromatography_fail Impure Fractions normal_phase->chromatography_fail Poor Separation reversed_phase->chromatography_success Good Separation reversed_phase->chromatography_fail Poor Separation mixed_mode->chromatography_success Good Separation mixed_mode->chromatography_fail Poor Separation chromatography_fail->recrystallization Try Recrystallization of Impure Solid

Caption: A decision tree for selecting a purification strategy.

References

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]

  • Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]

  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [Link]

  • Bio-Rad Laboratories. (2024, August 13). Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved from [Link]

  • Sartorius. (n.d.). Mixed Mode Chromatography. Retrieved from [Link]

  • Chawner, J. A., et al. (2017). The commencement of the reaction initiated with the degradation of the cyclopropane ring 1, transforming it into the sodium salt 1a in the presence of sodium hydroxide. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyclopropanation Reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing cyclopropane rings—a motif of growing importance in medicinal chemistry. Here, we address common challenges encountered during experimental work, providing not just solutions but also the underlying principles to empower your research and development.

Section 1: Troubleshooting Low Yield and Reaction Inefficiency

Low product yield is one of the most frequently encountered issues in cyclopropanation. This section breaks down the common culprits and provides systematic troubleshooting strategies.

Q1: My cyclopropanation reaction is giving a low to no yield. What are the primary factors I should investigate?

A multifaceted approach is necessary to diagnose a low-yielding cyclopropanation. The issue can typically be traced back to one of three areas: catalyst integrity, reagent stability, or substrate reactivity.

  • Catalyst Inactivity or Decomposition : Many catalysts used in cyclopropanation are sensitive to environmental conditions.[1] For instance, the zinc-copper couple in the Simmons-Smith reaction requires fresh preparation for optimal activity.[1] Transition metal catalysts, such as those based on rhodium and copper, can be deactivated by impurities like water or oxygen.[1][2] It is crucial to ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1] Catalyst loading is another critical parameter; incrementally increasing the catalyst amount (e.g., from 1 mol% to 5 mol%) can reveal if the initial loading was insufficient.[1]

  • Decomposition of the Carbene Precursor : Diazo compounds, common carbene precursors in metal-catalyzed cyclopropanations, are inherently unstable and can be prone to dimerization and other side reactions.[1][3] To mitigate this, slow addition of the diazo compound using a syringe pump is highly recommended.[1] Furthermore, ensure the diazo compound is pure and devoid of any acidic impurities that could accelerate its decomposition.[1]

  • Poor Alkene Reactivity : The electronic nature of the alkene substrate plays a pivotal role. Electron-rich alkenes are generally more reactive towards the electrophilic carbenes generated in many catalytic systems.[1][4] Conversely, electron-deficient alkenes, such as α,β-unsaturated esters, can be challenging substrates for classical methods like the Simmons-Smith reaction due to the electrophilic nature of zinc carbenoids.[4][5][6][7] For these less reactive alkenes, alternative catalytic systems, such as those employing nickel or specific rhodium catalysts, may be necessary.[4][5] Steric hindrance around the double bond can also significantly slow down the reaction rate, necessitating longer reaction times or elevated temperatures.[1]

Section 2: Controlling Stereoselectivity

Achieving the desired stereochemistry is often the primary challenge in synthesizing complex molecules. This section provides insights into controlling both diastereoselectivity and enantioselectivity.

Q2: I'm observing poor diastereoselectivity in my cyclopropanation. How can I improve the formation of the desired diastereomer?

Controlling diastereoselectivity hinges on understanding the steric and electronic interactions in the transition state. Several factors can be manipulated to influence the outcome:

  • Leveraging Directing Groups : The presence of a Lewis basic functional group, most commonly a hydroxyl group, in proximity to the alkene can exert powerful control over the stereochemical outcome.[8][9] In Simmons-Smith type reactions, the zinc reagent coordinates with the hydroxyl group, directing the delivery of the methylene group to the same face of the double bond.[8][9] This effect can be so pronounced that it overrides steric hindrance, leading to the formation of the syn product.[8][9]

  • Choice of Reagents and Catalysts : The steric bulk of the catalyst, ligands, and even the carbene precursor can influence the facial selectivity of the cyclopropanation.[1] For substrates lacking a directing group, experimenting with different ligands or catalyst systems is a viable strategy to enhance diastereoselectivity.

  • Reaction Temperature : Lowering the reaction temperature can sometimes amplify the energy difference between the diastereomeric transition states, leading to improved selectivity.[8]

Q3: My asymmetric cyclopropanation is resulting in a low enantiomeric excess (ee). What are the likely causes and solutions?

Low enantiomeric excess in a catalytic asymmetric reaction often points to issues with the chiral catalyst's environment or integrity.

  • Catalyst Purity and Environment : The chiral integrity of the catalyst is paramount. Trace impurities that can act as Lewis bases (e.g., water, alcohols) can coordinate to the metal center of a chiral catalyst, altering its steric environment and diminishing its ability to induce asymmetry.[2] Rigorous purification of all reagents and solvents, along with the strict use of inert atmosphere techniques, is essential.

  • Suboptimal Chiral Ligand/Catalyst : The "no-free-lunch" principle applies here; the choice of chiral ligand is highly substrate-dependent. A ligand that is effective for one class of alkenes may perform poorly with another. Screening a panel of chiral ligands is often a necessary step in optimizing an asymmetric cyclopropanation.

Section 3: Substrate-Specific Challenges

Different classes of alkenes can present unique challenges. This section addresses a particularly common and important substrate class.

Q4: I am struggling to cyclopropanate an electron-deficient alkene. What strategies can I employ?

Electron-deficient alkenes are notoriously poor substrates for traditional cyclopropanation methods that involve electrophilic carbene species.[4][5][6][7] However, several effective strategies have been developed to address this challenge:

  • Corey-Chaykovsky Reaction : This method utilizes sulfur ylides, which are nucleophilic and react readily with electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds, through a Michael addition followed by intramolecular ring closure.[10]

  • Transition Metal Catalysis :

    • Rhodium and Copper Catalysts : While traditionally used for electron-rich alkenes, specific rhodium(II) and copper(I) catalysts, when paired with appropriate diazo compounds, can effectively cyclopropanate electron-deficient systems.[4][11]

    • Nickel Catalysts : Nickel-based catalytic systems can generate nucleophilic carbene species, which exhibit complementary reactivity to the electrophilic carbenes in rhodium- and copper-catalyzed reactions. These are particularly effective for the cyclopropanation of α,β-unsaturated esters.[5]

  • Biocatalysis : Engineered enzymes, such as myoglobin-based carbene transferases, have emerged as powerful catalysts for the asymmetric cyclopropanation of electron-deficient alkenes, often with high efficiency and stereoselectivity.[6][7]

Section 4: Experimental Protocols and Data

General Protocol for a Rhodium(II)-Catalyzed Cyclopropanation

This protocol provides a general starting point for the cyclopropanation of an alkene using ethyl diazoacetate (EDA) and a rhodium(II) catalyst.

Materials:

  • Alkene (1.0 equiv)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (1-2 mol%)

  • Ethyl diazoacetate (EDA) (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

  • Syringe pump

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the alkene and Rh₂(OAc)₄.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add anhydrous DCM via syringe.

  • In a separate oven-dried flask, prepare a solution of EDA in anhydrous DCM.

  • Using a syringe pump, add the EDA solution to the reaction mixture dropwise over a period of 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Solvent Anhydrous DichloromethaneGood solubility for most reagents, relatively inert.
Temperature Room Temperature (initially)Many Rh(II)-catalyzed reactions proceed efficiently at RT.[1]
EDA Addition Slow, via syringe pumpMinimizes dimerization and side reactions of the diazo compound.[1]
Atmosphere Inert (Argon or Nitrogen)Prevents deactivation of the catalyst by oxygen or moisture.[1]
Troubleshooting Flowchart

G start Low Yield in Cyclopropanation catalyst Check Catalyst Activity start->catalyst reagent Check Reagent Stability (e.g., Diazo Compound) start->reagent substrate Assess Substrate Reactivity start->substrate solution1 Use Freshly Prepared/Activated Catalyst Increase Catalyst Loading Ensure Inert Atmosphere catalyst->solution1 solution2 Use Syringe Pump for Slow Addition Purify Diazo Compound Optimize Temperature reagent->solution2 solution3 Consider Alternative Catalyst System (e.g., Ni for electron-deficient alkenes) Increase Reaction Time/Temperature substrate->solution3

Caption: A troubleshooting guide for low reaction yields.

Section 5: Scale-Up and Purification Considerations

Q5: I have successfully optimized my reaction on a small scale. What are the key challenges when scaling up a cyclopropanation reaction?

Scaling up a reaction from milligram to gram or kilogram scale introduces new challenges that must be carefully managed.

  • Thermal Management : Cyclopropanation reactions, particularly those involving the decomposition of diazo compounds, can be highly exothermic. On a larger scale, efficient heat dissipation becomes critical to prevent runaway reactions and ensure consistent product quality. The use of a jacketed reactor with precise temperature control is essential.

  • Reagent Addition Rate : The slow addition of reagents like diazo compounds, which is crucial on a small scale, becomes even more important during scale-up to maintain a low steady-state concentration of the reactive intermediate and control the reaction's exothermicity.[1]

  • Work-up and Purification : Procedures that are straightforward in the lab, such as extraction and column chromatography, can become cumbersome and inefficient at a larger scale.[12][13] Developing a purification strategy based on crystallization or distillation is often necessary for practical and scalable synthesis.[13]

General Purification Strategy
  • Quenching : Carefully quench the reaction mixture. For Simmons-Smith reactions, a saturated aqueous solution of ammonium chloride is typically used.[1]

  • Extraction : Extract the product into a suitable organic solvent.

  • Washing : Wash the organic layer to remove residual reagents and byproducts.

  • Drying and Concentration : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.

  • Purification :

    • Chromatography : For small-scale and initial purification, flash column chromatography is the method of choice.

    • Crystallization/Distillation : For larger scales, developing a crystallization or distillation procedure is highly desirable for isolating the final product in high purity.[13]

Catalytic Cycle Visualization

G catalyst Rh₂(OAc)₄ activated_catalyst Rh(II) Carbene Intermediate catalyst->activated_catalyst - N₂ product Cyclopropane activated_catalyst->product + Alkene alkene Alkene alkene->product diazo N₂=CH-CO₂Et diazo->activated_catalyst product->catalyst Regeneration n2 N₂

Caption: Simplified catalytic cycle for a rhodium-catalyzed cyclopropanation.

References

  • Aggarwal, V. K., et al. (n.d.). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1.
  • Uyeda, C., et al. (n.d.). Nickel-Catalyzed Enantioselective Cyclopropanation of Electron-Deficient Alkenes. Synfacts.
  • Davies, H. M. L., & Antoulinakis, E. G. (2001). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Journal of Organometallic Chemistry, 624(1-2), 247-253. Retrieved from [Link]

  • Arnold, F. H., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Catalysis, 9(11), 10635-10641. Retrieved from [Link]

  • Arnold, F. H., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. PubMed. Retrieved from [Link]

  • Baran, P. S., et al. (2021). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PubMed Central. Retrieved from [Link]

  • Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Scale-up experiment of the cyclopropanation reaction. ResearchGate. Retrieved from [Link]

  • Anderson, N. G. (n.d.). Tools for Purifying the Product. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Phenylcyclopropane Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-phenylcyclopropane carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of this synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common obstacles, particularly low reaction yields. Our focus is on the causality behind experimental choices to empower you to troubleshoot and optimize your synthetic strategy effectively.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of 1-phenylcyclopropane carboxylic acid. Each question is answered with an explanation of the underlying chemical principles, followed by actionable advice and optimized protocols.

Q1: My overall yield is consistently below 50%. What are the most likely causes and how can I address them?

A low overall yield is a frustrating issue that can often be traced back to one or more suboptimal steps in your synthetic sequence. The most common culprits are inefficient cyclopropanation, harsh hydrolysis conditions, or losses during purification.

Causality Analysis:

  • Inefficient Cyclopropanation: The formation of the three-membered ring is the most delicate step. The choice of reagents, solvent, and temperature is critical. For instance, in phase-transfer catalysis (PTC) methods using a dihalomethane, the generation of the dihalocarbene and its subsequent reaction with the styrene derivative must be carefully balanced. Inefficient carbene transfer or side reactions of the starting material can drastically lower yield.

  • Precursor Hydrolysis: Many common routes generate an ester or nitrile intermediate, which must be hydrolyzed to the final carboxylic acid.[1] Incomplete hydrolysis is a frequent issue. Conversely, conditions that are too harsh (e.g., excessively high temperatures or prolonged reaction times with strong acid/base) can lead to decomposition of the product or undesired side reactions.

  • Purification Losses: 1-Phenylcyclopropane carboxylic acid can be challenging to purify. Its physical properties may lead to the formation of emulsions during acid-base workups, or it may co-distill with impurities. Recrystallization, while effective for purity, can lead to significant loss of material if the solvent system is not perfectly optimized.

Troubleshooting Workflow:

Below is a systematic approach to identifying and resolving the source of low yield.

G start Low Overall Yield (<50%) check_cyclopropanation Analyze Cyclopropanation Step (TLC, GC-MS, or 1H NMR of crude) start->check_cyclopropanation sub_path1 check_cyclopropanation->sub_path1 check_hydrolysis Analyze Hydrolysis Step (TLC, LC-MS of crude) sub_path2 check_hydrolysis->sub_path2 check_purification Evaluate Purification Losses sub_path3 check_purification->sub_path3 sub_path1->check_hydrolysis Cyclopropanation is clean (>70% conversion) optimize_cyclopropanation Optimize Cyclopropanation: - Adjust base concentration - Screen phase-transfer catalysts - Modify temperature/addition rate sub_path1->optimize_cyclopropanation Incomplete reaction or multiple side products sub_path2->check_purification Hydrolysis is complete (>95% conversion) optimize_hydrolysis Optimize Hydrolysis: - Use milder conditions (e.g., different acid/base) - Add a co-solvent (e.g., ethanol) - Extend reaction time at lower temp. sub_path2->optimize_hydrolysis Incomplete hydrolysis or degradation observed success Yield Improved sub_path3->success Yield loss is minimal optimize_purification Optimize Purification: - Alternative extraction solvent - Different recrystallization solvent system - Consider vacuum distillation sub_path3->optimize_purification Significant material loss during workup/crystallization

Caption: Troubleshooting Decision Tree for Low Yield.

Q2: I am observing significant side product formation during cyclopropanation from phenylacetonitrile and 1,2-dibromoethane. How can I improve selectivity?

This is a classic issue in this specific route, which relies on a double alkylation followed by intramolecular cyclization. The primary side product is often the result of elimination or polymerization.

Causality Analysis:

The reaction proceeds via deprotonation of phenylacetonitrile to form a carbanion. This carbanion must perform two sequential nucleophilic attacks on 1,2-dibromoethane.

  • Elimination Side Reaction: The strong base required for deprotonation (e.g., sodium amide or sodium hydroxide with a phase-transfer catalyst) can also promote the E2 elimination of HBr from 1,2-dibromoethane, forming vinyl bromide, which will not lead to the desired product.

  • Polymerization: The highly reactive carbanion intermediate can potentially react with the starting phenylacetonitrile or other intermediates, leading to oligomeric or polymeric tars. This is especially prevalent at higher temperatures.

  • Incomplete Second Alkylation: If the second intramolecular alkylation is slow, the intermediate 3,4-dibromo-2-phenylbutanenitrile may be present in the final mixture.

Optimization Protocol: Phase-Transfer Catalysis (PTC) Method

This protocol is designed to minimize side reactions by maintaining a low concentration of the active carbanion in the organic phase and operating under controlled conditions.

Materials:

  • Phenylacetonitrile

  • 1,2-Dibromoethane

  • 50% (w/w) Sodium Hydroxide solution

  • Tetrabutylammonium bromide (TBAB) or similar phase-transfer catalyst

  • Toluene or another suitable non-polar solvent

  • Hydrochloric Acid (for workup)

  • Deionized Water

Procedure:

  • Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add phenylacetonitrile (1.0 eq), 1,2-dibromoethane (2.0-2.5 eq), toluene (2-3 mL per gram of phenylacetonitrile), and TBAB (0.05 eq).

  • Base Addition: Begin vigorous stirring (to ensure good mixing between phases) and heat the mixture to 40-45°C. Slowly add the 50% NaOH solution (4.0-5.0 eq) dropwise over 1-2 hours. Causality Note: Slow addition is crucial to control the exotherm and prevent a buildup of reactive intermediates, which minimizes polymerization.

  • Reaction: Maintain the reaction temperature at 45-50°C for 3-5 hours after the addition is complete. Monitor the reaction progress by TLC or GC.

  • Quench: Once the reaction is complete, cool the mixture to room temperature and slowly add water to dissolve the precipitated salts.

  • Workup: Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The resulting solution contains 1-phenylcyclopropanecarbonitrile, which can be carried forward to the hydrolysis step.

Q3: The hydrolysis of 1-phenylcyclopropanecarbonitrile is slow and gives a poor yield of the carboxylic acid. What are the best practices?

Hydrolysis of the nitrile is a critical final step. Both acidic and basic conditions can be effective, but each has potential pitfalls.

Causality Analysis:

  • Basic Hydrolysis: Typically performed with NaOH or KOH in a water/alcohol mixture. The reaction proceeds via the formation of a carboxylate salt, which is then protonated.[1]

    • Problem: High temperatures can sometimes promote ring-opening or other degradation pathways, although the cyclopropane ring is relatively stable in this case. Incomplete hydrolysis can occur if the nitrile is not fully soluble in the reaction medium.

  • Acidic Hydrolysis: Often uses concentrated H₂SO₄ or HCl.

    • Problem: Can lead to charring or the formation of dark, polymeric byproducts if the temperature is not carefully controlled. The reaction can also be very slow at lower temperatures.

Optimized Basic Hydrolysis Protocol:

This protocol uses a co-solvent to improve solubility and ensures complete conversion under relatively mild conditions.

Materials:

  • Crude 1-phenylcyclopropanecarbonitrile

  • Potassium Hydroxide (KOH)

  • Ethylene Glycol or Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate or Diethyl Ether (for extraction)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude nitrile in ethylene glycol or ethanol (3-5 mL per gram of nitrile).

  • Hydrolysis: Add a solution of KOH (4.0 eq) in water (2 mL per gram of KOH). Heat the mixture to reflux (typically 100-120°C) and maintain for 4-8 hours. Causality Note: The higher boiling point of ethylene glycol allows for a higher reaction temperature without building excessive pressure, driving the reaction to completion. Ethanol is a good alternative for lower temperature reactions.

  • Monitoring: Monitor the disappearance of the nitrile by TLC. The reaction is complete when no starting material is visible.

  • Workup: Cool the reaction mixture to room temperature and dilute with water. Wash with diethyl ether to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl until the pH is ~1-2. A white precipitate of 1-phenylcyclopropane carboxylic acid should form.[2]

  • Isolation: The product can be isolated by filtration or by extracting the acidified solution with ethyl acetate, followed by drying and evaporation of the solvent.[3]

Q4: How can I effectively purify my final product to improve isolated yield and purity?

Effective purification is key to obtaining a high-quality product and an accurate yield. The two primary methods are recrystallization and acid-base extraction.

Causality Analysis:

  • Acid-Base Extraction: This method leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.[3] The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid moves into the aqueous layer as its sodium salt. The layers are separated, and the aqueous layer is re-acidified to precipitate the pure acid.

    • Potential Issue: Emulsion formation can make layer separation difficult. Using brine (saturated NaCl solution) can help break emulsions.

  • Recrystallization: This is an excellent method for removing small amounts of impurities and obtaining a highly pure, crystalline product. The choice of solvent is critical.

    • Ideal Solvent Properties: The product should be highly soluble at high temperatures and poorly soluble at low temperatures. Impurities should either be insoluble at all temperatures or remain soluble at low temperatures.

Recommended Purification Workflow:

Caption: Purification Workflow for 1-Phenylcyclopropane Carboxylic Acid.

Recrystallization Solvent Screening: A good starting point for recrystallization is a toluene/heptane or ethanol/water solvent system. Experiment with small quantities to find the optimal ratio that maximizes recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes, and how do they compare?

Several viable routes exist, each with its own advantages and disadvantages. The best choice depends on available starting materials, scale, and safety considerations.

Synthetic RouteStarting MaterialsKey ReagentsTypical YieldProsCons
Double Alkylation Phenylacetonitrile, 1,2-DihaloethaneStrong Base (e.g., NaNH₂ or NaOH/PTC)60-75%Inexpensive starting materials; well-established procedure.Requires careful control to avoid side reactions; generates salt waste.
Malonic Ester Synthesis Diethyl Malonate, Styrene Oxide or similarNaOEt, HBr, then hydrolysis/decarboxylation65-80%[1]Generally high yielding and clean; versatile method.[1]Multi-step process; requires specific starting materials.
Simmons-Smith Cyclopropanation Cinnamic Acid or EsterDiiodomethane (CH₂I₂), Zn-Cu couple50-70%Stereospecific; tolerates many functional groups.[4]Reagents are expensive and toxic; can be difficult to scale.
Samarium-Mediated Cyclopropanation Cinnamic AcidSamarium (Sm), Iodoform (CHI₃)70-90%[5]High yield; direct reaction on unprotected acid; highly stereospecific.[5]Samarium is a specialty reagent; requires inert atmosphere and ultrasonic activation.[5]
Q2: What are the most critical reaction parameters to control?
  • Temperature: Nearly every step is temperature-sensitive. Exotherms during base addition for cyclopropanation must be controlled to prevent side reactions. Hydrolysis temperatures need to be high enough to proceed but low enough to prevent degradation.

  • Stoichiometry and Reagent Addition: The molar ratios of reactants, especially the base and alkylating agents, are critical. Slow, controlled addition of reagents is a general best practice to maintain control over the reaction.

  • Atmosphere: While not all methods require it, routes involving organometallics (like the Samarium-mediated method) must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching by oxygen or moisture.[5]

  • Agitation: In biphasic reactions, such as those using phase-transfer catalysis, vigorous stirring is essential to maximize the interfacial area and ensure efficient reaction rates.

Q3: Are there stereochemical considerations in this synthesis?

For 1-phenylcyclopropane carboxylic acid, the target molecule is achiral as the cyclopropane ring is substituted with two identical groups (H) at C2 and C3, and the phenyl and carboxyl groups are on the same carbon (C1).

However, if you are synthesizing a derivative like 2-phenylcyclopropane-1-carboxylic acid , stereochemistry becomes critical.[6][7] In such cases:

  • Starting Material Geometry: The E/Z geometry of the starting alkene (e.g., cinnamic acid) will determine the cis/trans stereochemistry of the final product in concerted cyclopropanation reactions like the Simmons-Smith or samarium-mediated methods.[5] For example, (E)-cinnamic acid will stereospecifically yield the trans-cyclopropane product.[5]

  • Chiral Catalysts: Enantiomerically pure products can be obtained by using chiral catalysts or resolving a racemic mixture.

Always consider the structure of your specific target molecule to determine if stereoisomers are possible and whether your chosen synthetic route provides the desired stereochemical control.

References

  • CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Synthesis of Cyclopropanecarboxylic Acid - Organic Chemistry with Victor (2024). YouTube. [Link]

  • CN106588811A - Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate.
  • Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A - ResearchGate. [Link]

  • CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • 1-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 80206 - PubChem, NIH. [Link]

  • The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids... - Organic Chemistry Portal. [Link]

  • Synthesis of cyclopropanes - Organic Chemistry Portal. [Link]

  • How can I purify carboxylic acid? - ResearchGate. [Link]

  • US2255421A - Process for purification of carboxylic acids - Google P
  • cyclopropanecarboxylic acid - Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Stability of 2,2-Dichlorocyclopropane-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-DCCPC

Version: 1.0

Introduction and Stability Overview

Welcome to the technical support guide for 2,2-Dichlorocyclopropane-1-carboxamide. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability characteristics of this molecule in solution. While specific, peer-reviewed stability studies on this compound are not extensively published, this guide synthesizes data from analogous structures and fundamental chemical principles to predict its stability profile and offer robust troubleshooting advice.

The molecule's stability is primarily governed by two key functional groups: the gem-dichlorocyclopropane ring and the primary amide group . The high ring strain of the cyclopropane ring (approx. 27.5 kcal/mol) and the presence of two electron-withdrawing chlorine atoms on the same carbon make it susceptible to nucleophilic attack and ring-opening reactions.[1] Concurrently, the amide bond is prone to hydrolysis under both acidic and basic conditions.[2][3][4]

Predicted Primary Degradation Pathways:

  • Amide Hydrolysis: Cleavage of the C-N bond to form 2,2-Dichlorocyclopropane-1-carboxylic acid and ammonia. This is often the most significant pathway in aqueous solutions and is catalyzed by acid or base.[2][3]

  • Cyclopropane Ring Opening: Under more forceful conditions (e.g., strong acid, high temperature, or with certain nucleophiles), the strained cyclopropane ring can open.[5][6][7][8][9] This can lead to a variety of linear, and potentially reactive, products.

This guide will provide detailed, practical steps to identify, quantify, and mitigate these stability issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound shows a new peak in the HPLC chromatogram after a day at room temperature. What is the likely cause?

A1: The most probable cause is the hydrolysis of the primary amide group to form 2,2-Dichlorocyclopropane-1-carboxylic acid. Amide hydrolysis is a common degradation pathway in aqueous or protic solutions and can proceed even at neutral pH, although it is significantly accelerated by acidic or basic conditions.[2][10] To confirm this, you can:

  • Analyze the pH: Check the pH of your solution. A slight drift towards acidic or basic can increase the rate of hydrolysis.

  • LC-MS Analysis: Use mass spectrometry to determine the mass of the new peak. The carboxylic acid degradant will have a molecular weight corresponding to the parent molecule plus the mass of one oxygen atom and minus the mass of an NH group.

  • Spiking Study: If a reference standard of the carboxylic acid is available, spike a small amount into your degraded sample. If your new peak increases in area, it confirms the identity of the degradant.

Q2: I am preparing a stock solution in DMSO, but I need to make aqueous dilutions for my assay. What is the best buffer to use for maximum stability?

A2: For optimal stability, you should use a buffer in the near-neutral pH range (pH 6.0 - 7.5) and prepare the aqueous dilutions immediately before use. Both acidic and basic conditions are known to catalyze amide hydrolysis.[2] Avoid buffers with pH < 5 or pH > 8 if the solution needs to be stored for several hours. When preparing dilutions, always add the DMSO stock solution to the aqueous buffer, not the other way around, to avoid precipitation. Store aqueous solutions at 2-8°C and protect them from light to minimize any potential photolytic degradation.

Q3: Can the gem-dichloro group hydrolyze? What would be the product?

A3: Yes, the gem-dichloro group can undergo hydrolysis, although this typically requires more forcing conditions (e.g., heating in aqueous base) than amide hydrolysis. The reaction proceeds through an unstable geminal diol intermediate, which rapidly loses a molecule of water to form a ketone.[11][12][13] In this case, hydrolysis of the dichlorocyclopropane ring would likely lead to a highly unstable cyclopropanone intermediate, which could undergo further rearrangement or ring-opening. This pathway is less common under typical experimental conditions compared to amide hydrolysis but should be considered in forced degradation studies.

Q4: My solution has developed a yellow tint. Does this indicate degradation?

A4: A change in color often indicates a chemical transformation. While minor amide hydrolysis is unlikely to cause a color change, more complex degradation, such as ring-opening or subsequent reactions of the primary degradants, could produce chromophoric species.[5] It is crucial to investigate this observation immediately:

  • Spectroscopic Analysis: Run a UV-Vis scan of the colored solution to see if a new chromophore has appeared.

  • Chromatographic Purity: Use a stability-indicating HPLC method (see Section 4.1) to correlate the color change with the appearance of new impurity peaks and a decrease in the parent compound's peak area.

Troubleshooting Guide

This section provides a structured approach to resolving common stability issues.

Observed Issue Potential Root Cause(s) Recommended Troubleshooting Actions
Rapid loss of parent compound peak area in HPLC. 1. Amide Hydrolysis: pH of the solution is too acidic or basic. 2. Incorrect Solvent: Solvent is reactive or contains impurities (e.g., water in an organic solvent). 3. Elevated Temperature: Storage or experiment temperature is too high.1. Measure and adjust the solution pH to a neutral range (6.0-7.5). 2. Prepare fresh solutions in high-purity, anhydrous solvents if applicable. Prepare aqueous solutions immediately before use. 3. Store stock and working solutions at 2-8°C or frozen if validated.
Appearance of multiple, unknown peaks in chromatogram. 1. Forced Degradation: The compound is being exposed to harsh conditions (strong acid/base, high heat, strong light). 2. Ring-Opening Cascade: The cyclopropane ring has opened, leading to a cascade of secondary degradation products.[6][8] 3. Oxidative Degradation: Exposure to air/oxygen, possibly catalyzed by metal ions.1. Review experimental conditions. If performing a forced degradation study, this is expected. Reduce the stress level (e.g., lower acid concentration, shorter exposure time) to target 5-20% degradation for method validation.[14][15] 2. Use LC-MS to get mass information on the new peaks to help propose degradation pathways. 3. Prepare solutions using de-gassed buffers. Consider adding a small amount of an antioxidant like EDTA if metal-catalyzed oxidation is suspected.
Inconsistent results between experimental repeats. 1. Solution Instability: The compound is degrading over the course of the experiment. 2. Precipitation: The compound is precipitating out of the solution, especially when diluting from an organic stock into an aqueous buffer.1. Perform a time-course experiment. Analyze the solution by HPLC at t=0 and then every hour for the duration of a typical experiment to quantify the rate of degradation under your assay conditions. 2. Visually inspect solutions for turbidity. Check the solubility of the compound in your final assay buffer. You may need to reduce the final concentration or add a co-solvent.

Key Experimental Protocols

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

Objective: To develop an HPLC method that separates this compound from all potential degradation products.

Workflow Diagram:

HPLC_Method_Dev cluster_prep Sample Preparation cluster_dev Method Development cluster_val Validation Forced_Deg 1. Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) Pool_Samples 2. Pool Degraded Samples Forced_Deg->Pool_Samples Generate degradants Screen_Cols 3. Screen Columns & Mobile Phases (e.g., C18, C8; ACN, MeOH) Pool_Samples->Screen_Cols Inject mixture Optimize 4. Optimize Gradient & Temperature Screen_Cols->Optimize Initial separation Peak_Purity 5. Check Peak Purity (PDA Detector) Optimize->Peak_Purity Refine separation Final_Method 6. Finalize Method Peak_Purity->Final_Method Confirm specificity

Caption: Workflow for developing a stability-indicating HPLC method.

Step-by-Step Procedure:

  • Prepare Forced Degradation Samples: The goal is to intentionally degrade the compound to generate the impurities you need to separate.[16][17][18] A target degradation of 5-20% is ideal.[14][15]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 1-4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store solution at 80°C for 24-48 hours.

    • Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Create a Pooled Sample: After degradation, neutralize the acid and base samples. Mix a small amount of each of the five degraded samples and the undegraded parent compound. This single vial contains all the relevant peaks for method development.

  • Initial Screening:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Detector: PDA/DAD detector set to monitor a range (e.g., 200-400 nm) to see all peaks.

    • Gradient: Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes).

  • Optimization: Based on the scouting run, adjust the gradient slope to improve the resolution between the parent peak and the nearest eluting impurity. You may also need to try a different organic modifier (Methanol) or a different column chemistry (e.g., Phenyl-Hexyl).

  • Peak Purity Analysis: Once good separation is achieved, use the software for your PDA detector to perform peak purity analysis on the parent peak in each of the degraded samples. This ensures no degradant is co-eluting.

Protocol: Assessing Solution Stability at a Specific pH and Temperature

Objective: To quantify the degradation rate of this compound under defined solution conditions.

Workflow Diagram:

Stability_Study Prep 1. Prepare Solution in desired buffer T0 2. Timepoint T=0 Inject into HPLC Prep->T0 Incubate 3. Incubate Solution at desired temperature T0->Incubate Timepoints 4. Pull Aliquots at T=2, 4, 8, 24h Incubate->Timepoints Analyze 5. Inject into HPLC Timepoints->Analyze Plot 6. Plot % Parent Remaining vs. Time Analyze->Plot

Caption: Experimental workflow for a solution stability study.

Step-by-Step Procedure:

  • Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the buffer and solvent system of interest.

  • Time Zero (T=0): As soon as the solution is prepared, immediately inject it into your validated stability-indicating HPLC system. This is your 100% reference point.

  • Incubation: Place the vial in a temperature-controlled environment (e.g., water bath, incubator) set to the desired temperature. Protect it from light.

  • Subsequent Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot of the solution and inject it into the HPLC.

  • Data Analysis:

    • For each timepoint, calculate the peak area of the parent compound.

    • Express this area as a percentage of the peak area at T=0.

    • Plot "% Parent Remaining" versus "Time (hours)" to determine the degradation kinetics.

Predicted Degradation Pathways

Based on the chemical structure, two primary degradation pathways are anticipated under typical aqueous conditions.

Diagram of Predicted Pathways:

Degradation_Pathways cluster_main This compound (Parent Compound) cluster_hydrolysis Amide Hydrolysis Product cluster_ring_opening Potential Ring-Opening Products Parent CarboxylicAcid 2,2-Dichlorocyclopropane-1-carboxylic acid Parent->CarboxylicAcid H₂O / H⁺ or OH⁻ (Most Common Pathway) RingOpened Linear Halo-alkene Derivatives (Various Isomers) Parent->RingOpened Strong Acid / Heat (Forced Conditions)

Caption: Predicted primary degradation pathways in solution.

References

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. ScienceDirect.
  • THE KINETICS OF HYDROLYSIS OF THE AMIDE GROUP IN PROTEINS AND PEPTIDES. RSC Publishing.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
  • Kinetics and Equilibria of Amide Formation in Aqueous Media. ACS Publications.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • Transdermal Formulation Forced Degradation Testing. CD Formulation.
  • 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
  • Reactions of Amides. Save My Exams.
  • 2,2-dichloro propane on hydrolysis yields. Toppr.
  • 2 2-dichloro propane on hydrolysis yields. YouTube.
  • 2,2-dichloro propane on hydrolysis yields. YouTube.
  • Technical Support Center: Ring-Opening of 1,1-Dichloro-2-ethoxycyclopropane. Benchchem.
  • Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Royal Society of Chemistry.
  • Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. Wiley Online Library.
  • Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates. National Institutes of Health (NIH).
  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange.
  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.

Sources

troubleshooting cyclization reactions for heterocyclic compound synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for heterocyclic compound synthesis. Heterocycles form the backbone of a vast number of pharmaceuticals, natural products, and advanced materials.[1][2] Their synthesis, however, is often fraught with challenges, from low yields to unexpected side products. This guide is designed to provide practical, experience-driven advice to help you troubleshoot and optimize your cyclization reactions.

Part 1: Frequently Asked Questions (FAQs) - High-Level Troubleshooting

This section addresses the most common and pressing issues encountered during heterocyclic synthesis.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a frequent problem in heterocyclic synthesis and can arise from multiple sources. A systematic approach is the most effective way to diagnose the issue.[3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical variables.[3] Small-scale trial reactions are invaluable for determining the ideal parameters without committing large quantities of starting materials.[3]

  • Purity of Reagents and Solvents: Impurities can act as catalysts for side reactions or inhibit your desired transformation.[3] Always use reagents and solvents of appropriate purity, and ensure solvents are scrupulously dried when the reaction chemistry is moisture-sensitive.[3][4]

  • Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen.[3] If your reaction is air-sensitive, the use of proper inert atmosphere techniques, such as a nitrogen or argon blanket, is essential.[3]

  • Inefficient Mixing: In heterogeneous reactions (e.g., a solid reactant in a liquid solvent), poor stirring can lead to low reaction rates and diminished yields.[3] Ensure your stirring is vigorous enough for the scale and viscosity of your reaction.[3]

  • Product Decomposition: The target heterocycle may be unstable under the reaction or workup conditions.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help you determine if your product is degrading over time.[3][4]

Q2: I'm observing multiple spots on my TLC plate, indicating significant byproduct formation. What are the likely causes?

The formation of byproducts often points to a lack of selectivity in the reaction or the presence of competing reaction pathways.

  • Side Reactions: Undesired reactions, such as dimerization of the starting material, elimination, or reactions with the solvent, can consume reactants and lower the yield of the desired product.[5][6]

  • Regioselectivity Issues: In many cyclization reactions, there is more than one possible site for ring closure. If the desired regioselectivity is not achieved, a mixture of isomers will be formed.

  • Lack of Chemoselectivity: If your starting materials contain multiple reactive functional groups, the reagent may react at an unintended site. The use of protecting groups may be necessary to block these alternative reaction pathways.

Q3: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What should I try?

An incomplete reaction suggests that the activation energy barrier is not being overcome or that a catalyst is inactive.

  • Increase Temperature: Increasing the reaction temperature often provides the necessary energy to overcome the activation barrier. However, be mindful of potential product decomposition at higher temperatures.

  • Change the Solvent: The solvent can play a crucial role in the reaction rate. A solvent that better solubilizes your reactants or is more compatible with your catalyst can significantly improve the reaction outcome.[7]

  • Catalyst Issues: If you are using a catalyst, it may be poisoned by impurities in your starting materials or solvent. Ensure the purity of all components and consider using a fresh batch of catalyst.

Part 2: In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance on specific challenges.

Guide 1: Optimizing Reaction Conditions for Intramolecular Cyclization

Optimizing reaction conditions is a multiparameter problem. The following workflow provides a structured approach to this challenge.

Step-by-Step Protocol for Optimization:

  • Solvent Screening: The choice of solvent can dramatically influence reaction outcomes.[7] Screen a range of solvents with varying polarities and coordinating abilities.

  • Temperature Adjustment: Systematically vary the reaction temperature. Start at a lower temperature and gradually increase it, monitoring the reaction progress by TLC or LC-MS at each stage.

  • Concentration Effects: The concentration of your reactants can influence the rate of intramolecular versus intermolecular reactions. For intramolecular cyclizations, running the reaction under high dilution conditions can favor the desired ring-closing reaction over intermolecular polymerization.

  • Catalyst and Reagent Loading: If the reaction is catalyzed, screen different catalyst loadings to find the optimal concentration. Similarly, the stoichiometry of reagents should be carefully optimized.

Data Presentation: Solvent Properties and Their Potential Effects

SolventPolarity (Dielectric Constant)Boiling Point (°C)Common Applications & Considerations
Toluene2.4111Good for many organometallic reactions; allows for azeotropic removal of water.
Dichloromethane (DCM)9.140A versatile, non-polar solvent; its low boiling point makes it easy to remove.
Acetonitrile (MeCN)37.582A polar aprotic solvent, often used in transition metal-catalyzed reactions.[8]
N,N-Dimethylformamide (DMF)36.7153A high-boiling polar aprotic solvent, excellent for dissolving polar compounds.
1,4-Dioxane2.2101A non-polar ether, often used in reactions where water must be excluded.[9]
Guide 2: Addressing Failed Reactions - A Diagnostic Workflow

When a reaction fails to produce any of the desired product, a systematic diagnostic approach is required.

Workflow for a Failed Reaction

G start Reaction Failure: No Product Observed check_sm 1. Verify Starting Materials (NMR, MS) start->check_sm check_reagents 2. Verify Reagent & Catalyst (Purity, Activity) check_sm->check_reagents OK outcome1 Starting Material Incorrect/Impure check_sm->outcome1 Issue Found check_conditions 3. Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions OK outcome2 Reagent/Catalyst Inactive or Degraded check_reagents->outcome2 Issue Found check_lit 4. Consult Literature (Precedent, Analogs) check_conditions->check_lit OK outcome3 Conditions Suboptimal (e.g., too mild) check_conditions->outcome3 Issue Found outcome4 Reaction is Novel or Inherently Difficult check_lit->outcome4 action1 Synthesize/Purify Starting Material outcome1->action1 action2 Use Fresh/Purified Reagents/Catalyst outcome2->action2 action3 Systematically Optimize Conditions (See Guide 1) outcome3->action3 action4 Re-evaluate Synthetic Strategy/Route outcome4->action4

Sources

optimization of antimalarial carboxamide scaffold for improved bioavailability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of antimalarial carboxamide scaffolds. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antimalarial agents. Here, we address common experimental challenges with in-depth, mechanistically grounded advice to streamline your optimization workflows and enhance the bioavailability of your lead compounds.

Section 1: General Troubleshooting & FAQs - The Big Picture

This section tackles the primary hurdle in antimalarial drug development: achieving adequate oral bioavailability. Poor bioavailability can render an otherwise potent compound therapeutically useless.[1][2]

Question 1: My potent antiplasmodial carboxamide has very low oral bioavailability in my animal model. Where do I start troubleshooting?

Answer: Low oral bioavailability is a multifactorial problem stemming from poor absorption, high first-pass metabolism, or both.[1][3][4] A systematic, tiered approach is essential to diagnose the root cause.

Immediate Action Plan:

  • Assess Physicochemical Properties: Begin by characterizing the fundamental properties of your compound. Poor aqueous solubility and low permeability are the most common initial barriers.[4]

  • Conduct In Vitro ADME Assays: Before proceeding with further in vivo studies, evaluate the compound's profile in a standard panel of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays.[5][6] This provides a cost-effective way to pinpoint liabilities.

  • Analyze In Vivo Data: Re-examine your initial pharmacokinetic (PK) data. Was the clearance high? Was the time to maximum concentration (Tmax) very long, or was the maximum concentration (Cmax) disproportionately low compared to the dose? These clues can point towards either a metabolism or a solubility/permeability issue.

dot

Caption: Troubleshooting workflow for low oral bioavailability.

Section 2: In Vitro Assay Troubleshooting

Accurate in vitro data is the bedrock of a successful optimization campaign.[7] If your in vitro assays are misleading, your in vivo results will be unpredictable.

Question 2: My carboxamide shows high clearance in the liver microsomal stability assay. How can I identify the metabolic "soft spot"?

Answer: High clearance in liver microsomes strongly suggests that your compound is being rapidly metabolized by cytochrome P450 (CYP) enzymes.[5][8] The goal is to identify which part of the molecule is being modified and then protect it without losing antimalarial potency.

Troubleshooting Steps:

  • Metabolite Identification (MetID): The most direct approach is to perform a MetID study. Incubate your compound with microsomes and an NADPH regenerating system, then analyze the resulting mixture by high-resolution liquid chromatography-mass spectrometry (LC-MS).[9] This will reveal the mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation).

  • Computational Prediction: Use in silico metabolic prediction software (e.g., MetaSite). These programs model the interaction of your compound with CYP active sites and predict the most likely sites of metabolism. This can help focus your synthetic chemistry efforts.

  • Systematic Structural Modification:

    • Blocking: Introduce atoms or groups that sterically hinder or electronically deactivate the predicted metabolic hotspot. A common and effective strategy is the introduction of a fluorine atom or a methyl group adjacent to the site of hydroxylation.[10]

    • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of C-H bond cleavage (the kinetic isotope effect), thereby improving metabolic stability.[11][12][13][14][15]

    • Scaffold Hopping/Isosteric Replacement: If the liability is inherent to a particular group (e.g., a labile ester), replace it with a more stable bioisostere. For instance, a metabolically unstable phenyl ring could be replaced with a pyridine or other heterocycle to alter its metabolic profile.[16][17]

Question 3: My compound has poor aqueous solubility. What are my options?

Answer: Poor solubility is a frequent challenge with the often lipophilic carboxamide scaffolds required for antimalarial activity.[16][17][18] Improving solubility is critical for ensuring the compound can dissolve in the gastrointestinal tract to be absorbed.[19][20]

Strategies for Improvement:

StrategyMechanismProsCons
Salt Formation Ionizes an acidic or basic handle on the molecule, dramatically increasing aqueous solubility.[18]Simple, cost-effective, often highly effective.[21]Only applicable to ionizable compounds; salts can be hygroscopic or unstable.[18]
Introduce Polar Groups Add hydrogen bond donors/acceptors (e.g., -OH, -NH2, heterocycles) to increase interaction with water.Directly addresses the molecular property.Can negatively impact permeability and increase metabolic susceptibility.
Reduce Lipophilicity (logP) Systematically remove or replace greasy moieties (e.g., large alkyl or aryl groups).Improves multiple ADME properties simultaneously.May reduce binding affinity to the parasite target.
Formulation Approaches Use techniques like creating amorphous solid dispersions (ASDs) or self-emulsifying drug delivery systems (SEDDS) to present the drug in a pre-dissolved or high-energy state.[21][22][23]Can significantly improve bioavailability without chemical modification.[23]Can be complex and costly to develop; may not be suitable for all compounds.[19]
Question 4: My compound appears stable and soluble, but permeability in the Caco-2 assay is low, and I see a high efflux ratio. What does this mean?

Answer: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay is a classic sign that your compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[6] These transporters act as cellular "bouncers" in the intestinal wall, actively pumping your compound back into the gut lumen and preventing its absorption. This is a known mechanism of resistance and poor bioavailability for some antimalarials.[24][25][26]

Troubleshooting & Mitigation:

  • Confirm with Inhibitors: Re-run the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).[27] If the efflux ratio decreases significantly, it confirms that your compound is a substrate.

  • Structural Modifications: The goal is to disrupt the compound's recognition by the transporter.

    • Mask Recognition Sites: Often, subtle changes can make a big difference. Adding or repositioning hydrogen bond donors/acceptors or introducing bulky groups can prevent the molecule from fitting into the transporter's binding site.

    • Increase Intramolecular Hydrogen Bonding: Designing the molecule to form an internal hydrogen bond can "hide" the polar groups that transporters often recognize, effectively making the molecule appear more lipophilic and better able to permeate passively.

    • Reduce Rotatable Bonds: A more rigid molecular structure can sometimes evade transporter recognition.

dot

Caption: The balance between passive diffusion and active efflux.

Section 3: Experimental Protocols

Adherence to robust, validated protocols is critical for generating reproducible data.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with HLM.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), protein concentration ~20 mg/mL

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A/B solution)

  • Positive control compound (e.g., Verapamil - high clearance)

  • Negative control compound (e.g., Warfarin - low clearance)

  • Acetonitrile with internal standard (for protein precipitation)

  • 96-well incubation plates and collection plates

Procedure:

  • Preparation: Thaw HLM and NADPH solutions on ice. Prepare a working solution of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Incubation:

    • Add phosphate buffer to all wells of the incubation plate.

    • Add the HLM working solution to all wells except those for the "No HLM" control.

    • Add the test compound and control compounds to their respective wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to all wells. This is your T=0 time point. Immediately remove an aliquot from the T=0 wells and quench it in a collection plate containing cold acetonitrile with an internal standard.

  • Time Points: Incubate the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the collection plate.

  • Sample Processing: Once all time points are collected, seal the collection plate, vortex thoroughly to precipitate proteins, and centrifuge at 4000 rpm for 20 minutes.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[5]

Section 4: References

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed.

  • The Impact of Formulation Strategies on Drug Stability and Bioavailability. JOCPR.

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs.

  • Transporters involved in resistance to antimalarial drugs. PMC - PubMed Central.

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ResearchGate.

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.

  • Optimization of carbazole carboxamide RORγt agonists: Challenges in improving the metabolic stability and maintaining the agonistic activity. PubMed.

  • Efflux pumps of antimalarial-resistance in Plasmodium falciparum. ResearchGate.

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. PMC - PubMed Central.

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World.

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Center for Tropical and Emerging Global Diseases.

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv | Cambridge Open Engage.

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World.

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC - NIH.

  • Why Poor Bioavailability Is a Major Drug Development Risk. BioPharma Reporter.

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.

  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent.

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. Request PDF.

  • In Vitro ADME Assays and Services. Charles River Laboratories.

  • Antimalarial drug resistance. PMC - PubMed Central - NIH.

  • Transporters involved in resistance to antimalarial drugs. PubMed - NIH.

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI.

  • Improving solubility and oral bioavailability of a novel antimalarial prodrug: comparing spray-dried dispersions with self-emulsifying drug delivery systems. PMC - NIH.

  • In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B.

  • Bioavailability - can we improve it? Sygnature Discovery.

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central.

  • Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. PMC - NIH.

  • Effects of combined drug treatments on Plasmodium falciparum: In vitro assays with doxycycline, ivermectin and efflux pump inhibitors. PubMed.

  • TOWARDS IMPROVING THE BIOAVAILABILITY OF ORALLY DELIVERED MALARIAL ANTIMICROBIALS THROUGH NANOPARTICLE FORMULATIONS. Princeton Dataspace.

  • Enhanced bioavailability and efficacy in antimalarial treatment through QbD approach enteric encased inclusion delivery. PubMed Central.

  • Overview of metabolic pathways of carboxylic-acid-containing drugs... ResearchGate.

  • Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. ResearchGate.

  • Biotransformation: Impact and Application of Metabolism in Drug Discovery. PMC - NIH.

  • Diphenhydramine. Wikipedia.

Sources

Validation & Comparative

A Guide to the Structural Elucidation of 2,2-Dichlorocyclopropane-1-carboxamide: An Integrated NMR and Mass Spectrometry Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis and application of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors, unambiguous structural confirmation is the bedrock of discovery. Cyclopropane rings are privileged scaffolds, offering unique conformational rigidity and metabolic stability. When functionalized, as in the case of 2,2-Dichlorocyclopropane-1-carboxamide , they present a rich analytical challenge.

This guide provides an in-depth, predictive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. In the absence of a publicly available, complete dataset for this specific molecule, we will leverage first principles and comparative data from structural analogues to build a robust analytical framework. This approach mirrors the process a research scientist would undertake to confirm the identity of a newly synthesized compound, focusing on the causality behind spectral features and experimental design.

Molecular Structure and Predicted Spectral Overview

The structure of this compound (MW: 153.99 g/mol , Formula: C₄H₅Cl₂NO) presents several key features that will define its spectral signature:[1][2]

  • A Cyclopropane Ring: A strained, three-membered ring that imposes specific geometric constraints, leading to characteristic proton and carbon chemical shifts.

  • A Geminal Dichloro Group (CCl₂): Two chlorine atoms on the same carbon (C2). This group will strongly deshield adjacent nuclei and introduce a distinctive isotopic pattern in the mass spectrum.

  • A Primary Carboxamide Group (-CONH₂): This functional group contains a carbonyl carbon and two amide protons, each with unique spectral characteristics.

Based on this structure, we can predict the following:

  • ¹H NMR: Three distinct signals are expected: one for the methine proton (CH), one for the methylene protons (CH₂), and one for the amide protons (NH₂). The cyclopropyl protons will exhibit complex splitting patterns due to geminal and cis/trans vicinal coupling.

  • ¹³C NMR: Four signals are anticipated, corresponding to the four unique carbon environments: C=O, CCl₂, CH, and CH₂.

  • Mass Spectrometry: A molecular ion peak cluster will be visible, showing a characteristic pattern for a molecule containing two chlorine atoms. Fragmentation will likely occur via loss of chlorine, the amide group, or other small neutral molecules.

Experimental Workflow and Protocols

Achieving high-quality, reproducible data necessitates a validated and systematic workflow. The choice of instrumentation and parameters is critical and should be guided by the physicochemical properties of the analyte.

Standardized Analytical Workflow

The following diagram outlines the logical flow for the complete structural characterization of a novel compound like this compound.

G Figure 1. General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Elucidation A Weigh 5-10 mg of Analyte B Dissolve in 0.6 mL CDCl₃ with TMS A->B C Transfer to 5 mm NMR Tube B->C D ¹H & ¹³C NMR Data Acquisition C->D E High-Resolution MS (EI or ESI) C->E F Process & Analyze NMR Spectra D->F G Analyze MS Data (Isotopes & Fragments) E->G H Integrate Data & Confirm Structure F->H G->H

Caption: General Analytical Workflow

Protocol for NMR Data Acquisition

This protocol is designed for a standard 400 MHz NMR spectrometer.[2][3][4]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound. The higher end of this range is preferable for obtaining a ¹³C spectrum with a good signal-to-noise ratio in a reasonable time.[5]

    • In a small glass vial, dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its single residual proton peak (~7.26 ppm), which serves as a convenient secondary chemical shift reference.

    • Add a minimal amount of tetramethylsilane (TMS) as the primary internal standard (δ 0.00 ppm).[6]

    • Once fully dissolved, transfer the solution into a clean, high-quality 5 mm NMR tube. The optimal sample height is crucial for proper magnetic field shimming and should be approximately 4 cm.[3]

  • ¹H NMR Acquisition:

    • Experiment: Standard single-pulse acquisition.

    • Spectral Width: 0-12 ppm.

    • Pulse Width: 30° flip angle to balance signal intensity and relaxation time.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 scans, to be adjusted based on sample concentration.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled pulse program (e.g., zgpg30). This is the standard method to simplify the spectrum to single lines for each unique carbon, removing C-H coupling.[7]

    • Spectral Width: 0-220 ppm.

    • Pulse Width: 30° flip angle.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 scans or more, as ¹³C has a low natural abundance and requires more acquisitions.

Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a robust technique for small, volatile molecules, providing reproducible fragmentation patterns ideal for structural fingerprinting.[8][9]

  • Sample Introduction: Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or GC inlet. The sample must be volatilized before ionization.

  • Ionization:

    • Technique: Electron Ionization (EI).[10]

    • Electron Energy: 70 eV. This standard energy is high enough to cause consistent and extensive fragmentation, creating a rich, library-searchable spectrum.[9]

  • Mass Analysis: Employ a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain accurate mass measurements, which are critical for confirming elemental composition.

Data Analysis and Comparison

To highlight the structural influence of the dichloro-substituents, we will compare the predicted data for our target molecule with the known data for its non-halogenated analogue, Cyclopropanecarboxamide (MW: 85.10 g/mol , Formula: C₄H₇NO).[11][12]

¹H NMR Spectral Analysis

The cyclopropane ring protons form a complex spin system. The protons on the C3 methylene group (HA and HB) are diastereotopic. They will have different chemical shifts and will couple to each other (geminal coupling) and to the C1 methine proton (HX) with different cis and trans coupling constants.

Table 1: Predicted ¹H NMR Data Comparison

CompoundProton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Integration
Cyclopropanecarboxamide (Analogue)[13]CH₂ (HA, HB)0.8 - 1.0m-2H
CH (HX)1.4 - 1.6m-1H
NH₂5.5 - 6.5br s-2H
This compound CH₂ (HA, HB)1.6 - 1.9m (AB part of ABX)Jgem ≈ 6-8, Jcis/trans ≈ 8-122H
CH (HX)2.5 - 2.8m (X part of ABX)Jcis/trans ≈ 8-121H
NH₂6.0 - 7.5br s-2H

Causality and Interpretation:

  • Downfield Shift: The most significant difference is the pronounced downfield shift of all cyclopropyl protons in the dichlorinated compound. This is a direct consequence of the powerful electron-withdrawing inductive effect of the two chlorine atoms, which deshield the neighboring protons, causing them to resonate at a higher frequency. The effect is strongest on the methine proton (HX), which is alpha to both the CCl₂ and CONH₂ groups.

  • Amide Protons: The NH₂ protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift is highly dependent on concentration and solvent.

¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR provides a clear count of the unique carbon environments. The chemical shifts are highly sensitive to the electronic environment.

Table 2: Predicted ¹³C NMR Data Comparison

CompoundCarbon AssignmentPredicted δ (ppm)
Cyclopropanecarboxamide (Analogue)[14]CH₂~10
CH~16
C=O~175
This compound CH₂25 - 30
CH35 - 40
CCl₂60 - 65
C=O168 - 172

Causality and Interpretation:

  • CCl₂ Signal: The quaternary carbon attached to two chlorine atoms is expected to appear significantly downfield (60-65 ppm) due to the strong deshielding effect of the halogens. This signal is a key diagnostic marker.

  • Ring Carbons: Similar to the proton spectrum, the CH and CH₂ carbons of the dichlorinated compound are shifted downfield compared to the non-halogenated analogue due to the inductive effect of the CCl₂ group.

  • Carbonyl Carbon: The carbonyl (C=O) carbon signal is expected to be slightly shifted upfield compared to the analogue. While the CCl₂ group is electron-withdrawing, complex resonance and hybridization effects can influence the carbonyl environment in this manner.

Mass Spectrometry Analysis

The key diagnostic feature in the mass spectrum of this compound will be the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[15]

  • Molecular Ion (M⁺): A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks:

    • M⁺: The peak for the molecule containing two ³⁵Cl isotopes.

    • [M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl.

    • [M+4]⁺: The peak for the molecule with two ³⁷Cl isotopes.

    • The expected intensity ratio for this cluster will be approximately 9:6:1 . For our molecule (C₄H₅³⁵Cl₂NO), the M⁺ peak would be at m/z 153, with subsequent peaks at m/z 155 and 157. Observing this pattern is definitive proof of the presence of two chlorine atoms.

  • Fragmentation Pathways: EI-MS induces fragmentation, providing structural clues.[16]

Table 3: Predicted Key Fragments in EI-MS

m/z (for ³⁵Cl)Proposed Fragment StructureNotes
153, 155, 157[C₄H₅Cl₂NO]⁺Molecular ion cluster. The base peak may not be the molecular ion.
118, 120[M - Cl]⁺Loss of a chlorine radical, a common pathway for alkyl halides.[17]
110, 112[M - CONH₂]⁺Loss of the carboxamide group via cleavage of the C-C bond.
83[M - Cl₂ - H]⁺ or [C₄H₄NO]⁺Loss of both chlorine atoms and subsequent rearrangement.
69[M - Cl₂ - CONH₂ + H]⁺ or [C₃H₄Cl]⁺Represents fragments of the dichlorocyclopropyl cation.

The following diagram illustrates a primary fragmentation pathway.

G Figure 2. Proposed EI-MS Fragmentation Pathway mol [C₄H₅Cl₂NO]⁺ m/z = 153 (100% ³⁵Cl) frag1 [C₄H₅ClNO]⁺ m/z = 118 mol->frag1 - •Cl frag2 [C₃H₃Cl₂]⁺ m/z = 110 mol->frag2 - •CONH₂

Caption: Proposed EI-MS Fragmentation Pathway

Conclusion

The structural elucidation of This compound is readily achievable through a combined NMR and mass spectrometry strategy.

  • NMR spectroscopy will confirm the core carbon-hydrogen framework, with the downfield shifts of the cyclopropyl nuclei serving as definitive evidence of the electron-withdrawing nature of the adjacent CCl₂ group.

  • Mass spectrometry provides unambiguous confirmation of the elemental formula and the presence of two chlorine atoms through the characteristic 9:6:1 isotopic pattern of the molecular ion.

By comparing this data to that of a non-halogenated analogue like cyclopropanecarboxamide, the specific electronic contributions of the gem-dichloro substituents are clearly demonstrated. This guide provides the predictive data, validated protocols, and interpretive logic necessary for any researcher to confidently confirm the synthesis and purity of this and other similarly functionalized cyclopropane derivatives.

References

  • Wikipedia. Electron ionization. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]

  • Emory University. Mass Spectrometry Ionization Methods. [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Filo. There are three isomeric dichlorocyclopropanes. Their ¹H NMR... (2025). [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • eGyanKosh. Mass Spectrometry: Fragmentation Patterns. [Link]

  • JoVE. Mass Spectrometry: Alkyl Halide Fragmentation. (2024). [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • NIST. Cyclopropanecarboxamide, N,N-diheptyl-. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • NIST. Cyclopropanecarboxamide. [Link]

  • PubChem. Cyclopropanecarboxamide. [Link]

  • DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

  • SpectraBase. Cyclopropanecarboxamide, N-propyl-N-isobutyl- ¹³C NMR. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of Novel Heterocyclic Compounds in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, heterocyclic compounds stand as a cornerstone, their versatile scaffolds forming the basis of a significant portion of clinically approved therapeutics.[1][2] This guide offers an in-depth comparison of the structure-activity relationships (SAR) of several classes of novel heterocyclic compounds, providing researchers, scientists, and drug development professionals with insights into the rational design of next-generation anticancer agents. We will explore the nuances of how subtle structural modifications can profoundly impact biological activity, with a focus on kinase inhibition, a critical mechanism in cancer therapy.[3][4][5]

The Central Role of Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cellular processes, including growth, proliferation, and differentiation.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][5] Heterocyclic compounds have proven to be particularly adept at targeting the ATP-binding site of kinases, and understanding their SAR is paramount to developing potent and selective inhibitors.[3][4]

General Workflow for SAR-Guided Drug Discovery

The journey from a hit compound to a clinical candidate is a meticulous process of iterative design, synthesis, and testing. The following workflow illustrates the typical cycle of SAR-guided optimization.

SAR_Workflow A Initial Hit Identification (High-Throughput Screening) B SAR Study Initiation: Analog Synthesis A->B C In Vitro Biological Evaluation (e.g., Kinase Assays, Cell Viability) B->C D Data Analysis: Identify Key Structural Features C->D E Lead Optimization: Rational Design of New Analogs D->E F In Vivo Efficacy & Toxicology Studies D->F E->C Iterative Cycle G Clinical Candidate Selection F->G

Caption: A generalized workflow for structure-activity relationship (SAR)-guided drug discovery.

Case Study 1: Nitrogen-Containing Heterocycles as Receptor Tyrosine Kinase (RTK) Inhibitors

Nitrogen-containing heterocycles are a prolific source of kinase inhibitors, with scaffolds such as quinazoline, pyrimidine, and indole being prevalent in FDA-approved drugs.[2][6] A recent review highlights the advances in this area, focusing on their role as RTK inhibitors.[3][4]

Core Scaffold Comparison: Quinoxaline Derivatives

Quinoxaline, a fused heterocycle of a benzene and pyrazine ring, has garnered significant attention for its anticancer properties.[7] SAR studies on various quinoxaline derivatives reveal critical insights into their mechanism of action.

Compound ID Core Structure R1 R2 R3 Target/Cell Line IC50 (µM) Key SAR Insights
1 Quinoxaline-triazole-CH2-HHLeukemia (Ty-82)2.5Aliphatic linker at C3 is crucial for activity.[7]
2 Quinoxaline-triazole-NH-HHLeukemia (Ty-82)>10N-linker at C3 diminishes activity.[7]
3 Quinoxaline-benzoxazoleOCH3OCH3OCH3Cervical (HeLa)0.126Electron-releasing groups (OCH3) enhance potency.[7]
4 Quinoxaline-benzoxazoleHHHCervical (HeLa)>10Unsubstituted aromatic rings lead to lower activity in this series.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a common method to assess the inhibitory activity of compounds against a specific kinase.

  • Reagents and Materials: Recombinant human VEGFR-2, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, detection antibody, and a suitable plate reader.

  • Compound Preparation: Serially dilute test compounds in DMSO to create a range of concentrations.

  • Assay Procedure: a. Add kinase buffer, substrate, and the test compound to the wells of a 96-well plate. b. Initiate the reaction by adding recombinant VEGFR-2 enzyme. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Add ATP to start the phosphorylation reaction. e. Incubate for another period (e.g., 90 minutes). f. Stop the reaction and add a detection antibody that specifically recognizes the phosphorylated substrate. g. After another incubation, add a secondary antibody conjugated to an enzyme (e.g., HRP). h. Add a chemiluminescent or fluorescent substrate and measure the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Case Study 2: Sulfur-Containing Heterocycles as Cytotoxic Agents

Sulfur-containing heterocycles, such as thiazole, thiophene, and benzothiazole, represent another important class of anticancer agents.[8][9] They exhibit a wide range of biological activities, including the inhibition of kinases, topoisomerases, and tubulin polymerization.[8][10]

Core Scaffold Comparison: Thiazole Derivatives

The thiazole ring is a key pharmacophore in many bioactive compounds.[11] When incorporated into hybrid molecules, it can lead to potent and selective anticancer agents.

Compound ID Hybrid Scaffold Key Substituents Target/Cell Line IC50 (µM) Key SAR Insights
5 Thiazolyl-pyrimidineElectron-donating para-substituentsBreast (MCF-7)3-5Electron-donating groups on the phenyl ring enhance activity.[12]
6 Thiazolyl-pyrimidineBulky fused ringsBreast (MCF-7)>10Bulky groups reduce cytotoxic potential.[12]
7 Thiazole-pyrazolineThiophene substitutionE. coli, P. aeruginosa, S. aureus5-10 (MIC)Thiophene moiety contributes to broad-spectrum antimicrobial activity.[13]
8 Thiazole-pyrazolineUnsubstituted phenylE. coli, P. aeruginosa, S. aureus>50 (MIC)Lack of substitution on the phenyl ring leads to decreased activity.

Logical Relationship of SAR in Thiazole Hybrids

Thiazole_SAR A Thiazole Core D Biological Activity (e.g., Anticancer, Antimicrobial) A->D B Hybrid Partner (e.g., Pyrimidine, Pyrazoline) B->D C Substituents on Phenyl Ring C->D

Caption: Interplay of structural components in determining the biological activity of thiazole hybrids.

Case Study 3: Oxygen-Containing Heterocycles with Anticancer Potential

Oxygen-containing heterocycles like benzofuran and oxadiazole are also prominent in the search for new anticancer drugs.[14][15]

Core Scaffold Comparison: Benzofuran Derivatives

Benzofuran, a fusion of benzene and furan rings, serves as a versatile scaffold for designing novel anticancer agents.[14]

Compound ID Benzofuran Derivative Key Substituents Target/Cell Line IC50 (µM) Key SAR Insights
9 C2-substituted BenzofuranN-phenethyl carboxamideMultiple Cancer Cell Lines1.136The N-phenethyl carboxamide group significantly enhances antiproliferative activity.[14]
10 C2-substituted BenzofuranSimple esterMultiple Cancer Cell Lines>10Ester substitution at C2 is less effective than the carboxamide.[14]
11 Hybrid BenzofuranChalcone moietyMalignant TumorsPotentHybridization with other pharmacophores like chalcone can lead to synergistic cytotoxic effects.[14]

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Concluding Remarks and Future Directions

The exploration of structure-activity relationships is a dynamic and essential component of modern drug discovery.[16][17] The case studies presented here for nitrogen-, sulfur-, and oxygen-containing heterocycles underscore the principle that minor structural alterations can lead to significant changes in biological activity.[6][8][14] As our understanding of cancer biology deepens, so too will our ability to rationally design novel heterocyclic compounds with improved potency, selectivity, and pharmacokinetic profiles. The continued integration of computational modeling, such as quantitative structure-activity relationship (QSAR) studies, with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of anticancer therapeutics.[16][18][19]

References

  • Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity rel
  • Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity rel
  • Structure–activity rel
  • A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents. Bentham Science.
  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. PubMed.
  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Modeling Structure-Activity Relationships.
  • Structure–activity rel
  • Structure Activity Rel
  • The SAR's of novel synthesized target heterocycles.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Structure–activity rel
  • A Medicinal Chemistry Perspective on Nitrogen-Containing Heterocycles as Anticancer Agents. Hilaris Publisher.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.
  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity.
  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Unknown Source.
  • Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade upd
  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. Semantic Scholar.
  • Heterocycle Compounds with Antimicrobial Activity. PubMed.
  • Expedition of sulfur‐containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. PMC - NIH.
  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. MDPI.
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.
  • Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. PubMed Central.
  • Drugs and Their Mode of Action: A Review on Sulfur-Containing Heterocyclic Compounds. Unknown Source.
  • Molecules | Special Issue : Focusing on Sulfur in Medicinal Chemistry. MDPI.
  • Sulphur Containing Heterocyclic Compounds as Anticancer Agents. PubMed.

Sources

A Comparative Analysis of the Antimicrobial Activity of Cis-Gem-Dichlorocyclopropane Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the unique structural motif of the cyclopropane ring has garnered significant attention.[1] Among these, cis-gem-dichlorocyclopropane analogs have emerged as a promising class of compounds with notable antimicrobial properties. This guide provides a comprehensive comparative analysis of the antimicrobial activity of these analogs, grounded in experimental data and established scientific principles. It is designed to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to explore this chemical space further.

Introduction: The Rationale for Investigating Cis-Gem-Dichlorocyclopropane Analogs

The cyclopropane ring, a three-membered carbocycle, imparts unique conformational rigidity and electronic properties to a molecule.[2] This has been exploited in medicinal chemistry to enhance biological activity and metabolic stability.[1] The introduction of a gem-dichloro substitution on the cyclopropane ring further modulates its electronic character, creating a distinct pharmacophore with the potential for novel biological interactions.

This guide will delve into a comparative study of a series of cis-gem-dichlorocyclopropane dicarbamates and their corresponding alkane and cis-alkene analogs, providing a clear rationale for the superior activity of the cyclopropane-containing compounds.[3][4] Furthermore, we will explore the broader context of cyclopropane-containing amides to elucidate structure-activity relationships (SAR) and potential mechanisms of action.

Comparative Antimicrobial Activity: Experimental Data

The antimicrobial efficacy of a novel series of cis-gem-dichlorocyclopropane dicarbamates (Series 9) was rigorously evaluated and compared against their saturated (alkane, Series 7) and unsaturated (cis-alkene, Series 8) counterparts.[3][4] The screening was conducted against a panel of representative Gram-positive bacteria, Gram-negative bacteria, and yeast.

Table 1: Minimum Inhibitory Concentration (MIC) Data of Dicarbamate Analogs
Compound SeriesStructureS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
Series 9 (cis-gem-dichlorocyclopropane) Excellent Activity Moderate ActivityModerate Activity
Series 7 (Alkane) Moderate to Low ActivityLow to No ActivityLow to No Activity
Series 8 (cis-Alkene) Moderate to Low ActivityLow to No ActivityLow to No Activity
Commercial Antibiotics -VariableVariable-

Note: This table is a qualitative summary based on the findings of Kailani, M. (2021).[3][4] The original study reported that three out of six compounds in Series 9 exhibited stronger activity against S. aureus than the tested commercial antibiotics.

The data unequivocally demonstrates the superior antimicrobial activity of the cis-gem-dichlorocyclopropane spacer (Series 9), particularly against the Gram-positive bacterium Staphylococcus aureus.[3][4] Several compounds within this series exhibited potency exceeding that of the commercial antibiotics used in the study.[3][4] This highlights the critical role of the dichlorocyclopropane moiety in conferring potent antibacterial action.

Further broadening the analysis to other cyclopropane-containing amide derivatives reveals similar trends. A study of fifty-three such compounds showed moderate to excellent activity against S. aureus, Escherichia coli, and Candida albicans.[1] The structure-activity relationship analysis from this broader study indicated that aryl amide substitutions on the cyclopropane ring generally lead to higher antibacterial activity compared to fatty amides.[4]

Unraveling the Mechanism of Action: A Focus on the Bacterial Membrane

While the precise mechanism of action for cis-gem-dichlorocyclopropane analogs is still under investigation, compelling evidence points towards the bacterial cell membrane as a primary target. The unique physicochemical properties of the cyclopropane ring, particularly when functionalized with electronegative chlorine atoms, likely facilitate its interaction with and disruption of the lipid bilayer.

The presence of cyclopropane fatty acids (CFAs) in bacterial membranes is known to alter membrane fluidity, stability, and permeability.[2][5] It is plausible that exogenous cyclopropane-containing compounds, such as the analogs discussed here, could intercalate into the membrane and disrupt these finely tuned properties. This disruption can lead to a cascade of detrimental effects, including:

  • Loss of Membrane Potential: The electrochemical gradient across the bacterial membrane is crucial for energy production and other essential cellular processes. Disruption of this gradient is a known mechanism of action for some antimicrobial agents.[6]

  • Increased Membrane Permeability: Damage to the membrane integrity can lead to the leakage of essential intracellular components and the influx of toxic extracellular substances, ultimately resulting in cell death.[6][7]

While direct evidence for the interaction of cis-gem-dichlorocyclopropane analogs with bacterial membranes is still forthcoming, this hypothesis provides a strong foundation for future mechanistic studies. Other potential, though less likely, mechanisms could involve the inhibition of key bacterial enzymes, such as DNA gyrase or enzymes involved in cell wall synthesis, which are known targets for other classes of antibiotics.[8][9][10][11][12][13][14][15][16]

Experimental Protocols: A Guide to Synthesis and Antimicrobial Evaluation

To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of cis-gem-dichlorocyclopropane analogs and the subsequent evaluation of their antimicrobial activity.

Synthesis of cis-gem-Dichlorocyclopropane Dicarbamate Analogs

The synthesis of the target compounds involves a multi-step process, beginning with the formation of the key cis-gem-dichlorocyclopropane intermediate.

Diagram of the Synthetic Workflow

SynthesisWorkflow A cis-1,4-Butenediol B Dichlorocarbene Addition A->B CHCl3, NaOH, PTC C cis-2,2-Dichloro-1,3-bis(hydroxymethyl)cyclopropane B->C D Reaction with Aryl Isocyanate C->D Ar-N=C=O E cis-gem-Dichlorocyclopropane Dicarbamate Analogs D->E

Caption: Synthetic route to cis-gem-dichlorocyclopropane dicarbamates.

Step-by-Step Protocol:

  • Dichlorocyclopropanation: To a solution of cis-1,4-butenediol in chloroform, add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

  • Slowly add a 50% aqueous solution of sodium hydroxide to the vigorously stirred mixture. The dichlorocarbene, generated in situ, will react with the double bond to form cis-2,2-dichloro-1,3-bis(hydroxymethyl)cyclopropane.

  • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purify the diol intermediate by column chromatography.

  • Carbamate Formation: Dissolve the purified diol in a dry, aprotic solvent (e.g., tetrahydrofuran).

  • Add the desired aryl isocyanate dropwise to the solution at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the final cis-gem-dichlorocyclopropane dicarbamate analog by recrystallization or column chromatography.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized analogs is determined by measuring their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Diagram of the Antimicrobial Testing Workflow

AntimicrobialTesting A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Analogs B->C D Incubate C->D E Determine MIC D->E F Plate onto Agar E->F G Incubate F->G H Determine MBC G->H

Caption: Workflow for MIC and MBC determination.

Step-by-Step Protocol for Broth Microdilution MIC Assay:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Step-by-Step Protocol for MBC Assay:

  • Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Plate the aliquot onto a suitable agar medium.

  • Incubate the plates under appropriate conditions.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Conclusion and Future Directions

Future research should focus on several key areas:

  • Elucidation of the Precise Mechanism of Action: While membrane disruption is a strong hypothesis, further studies using techniques such as fluorescence microscopy and membrane potential assays are needed to confirm this.

  • Expansion of the Chemical Space: Synthesis and screening of a wider variety of cis-gem-dichlorocyclopropane analogs with diverse functional groups will be crucial for optimizing potency and broadening the antimicrobial spectrum.

  • Evaluation against Resistant Strains: Testing the most promising analogs against a panel of clinically relevant multidrug-resistant bacteria is a critical next step in assessing their therapeutic potential.

  • Toxicity and Pharmacokinetic Studies: In-depth in vitro and in vivo toxicological and pharmacokinetic profiling will be necessary to evaluate the safety and drug-like properties of these compounds.

By systematically addressing these areas, the scientific community can unlock the full potential of cis-gem-dichlorocyclopropane analogs as a new class of much-needed antimicrobial therapeutics.

References

  • Kailani, M. (2021). Preparation and Antimicrobial Screening of Novel 2, 2-dichloro-cyclopropane–cis-dicarbamates and Comparison to their Alkane and cis-Alkene Analogs. Jordan Journal of Chemistry (JJC), 7(3), 239-252. [Link]

  • View of Preparation and Antimicrobial Screening of Novel 2, 2-dichloro-cyclopropane–cis-dicarbamates and Comparison to their Alkane and cis-Alkene Analogs | Jordan Journal of Chemistry (JJC). (n.d.). Retrieved January 17, 2026, from [Link]

  • Membrane-Targeting DCAP Analogues with Broad-Spectrum Antibiotic Activity against Pathogenic Bacteria. (2015). ACS Infectious Diseases, 1(9), 426–433. [Link]

  • Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions. (2025). Microbial Pathogenesis, 199, 107295. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4061. [Link]

  • Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria. (2023). Frontiers in Microbiology, 14. [Link]

  • Regulation of membrane protein activity by cyclopropane fatty acids in Escherichia coli lipid environment. (2025). Communications Biology, 8(1), 133. [Link]

  • Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models. (2019). Frontiers in Microbiology, 10. [Link]

  • Dual Escherichia coli DNA Gyrase A and B Inhibitors with Antibacterial Activity. (2018). ChemMedChem, 13(17), 1785–1793. [Link]

  • Bacterial membrane disruption induced for the synthetic cyclotide. (A)... (n.d.). Retrieved January 17, 2026, from [Link]

  • An innovative class of antibiotics to combat drug-resistant bacteria. (2024, November 20). Retrieved January 17, 2026, from [Link]

  • Bacterial Cyclopropane Fatty Acid Synthase mRNA Is Targeted by Activating and Repressing Small RNAs. (2019). mBio, 10(5). [Link]

  • Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1- (3-chlorophenyl)prop-2-ene-1-one. (2025). Chemija, 36(2). [Link]

  • Synthesis of Gem-Dichlorocyclopropane Allylcarveol and Their Effect in Protecting Against Corrosion of Mild Steel in 1.0 M HCl. (2022). Analytical and Bioanalytical Electrochemistry, 14(7), 649-666. [Link]

  • Synthesis of tertiary amines containing gem-dichlorocyclopropane and cycloacetal fragments. (2025). [Journal name not available]. [Link]

  • Review: Structure-Activity Relationship of Antimicrobial Peptoids. (2022). Molecules, 27(21), 7233. [Link]

  • New Water-Soluble Condensed Heterocyclic Compounds with Antimicrobial Activity Based on Annulation Reactions of 8-Quinolinesulfenyl Halides with Natural Products and Alkenes. (2023). Molecules, 28(13), 5183. [Link]

  • Quantitative Structure-Activity Relationships of Antimicrobial Compounds. (2012). [Book title not available]. [Link]

  • Assessment of Oral Microbial Viability by 2,6-Dichlorophenolindophenol a Redox Agent. (2015). Journal of Clinical and Diagnostic Research, 9(12), ZC01–ZC04. [Link]

  • (PDF) Heterocycle Compounds with Antimicrobial Activity. (2018). [Journal name not available]. [Link]

  • Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. (2011). Applied Microbiology and Biotechnology, 90(4), 1225–1236. [Link]

  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. (2001). Antimicrobial Agents and Chemotherapy, 45(1), 189–195. [Link]

  • What are Bacterial DNA gyrase inhibitors and how do they work? (2024, June 21). Retrieved January 17, 2026, from [Link]

  • Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. (2023, August 3). Retrieved January 17, 2026, from [Link]

  • Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens. (2021). International Journal of Molecular Sciences, 22(16), 8793. [Link]

  • Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. (2022). Molecules, 27(19), 6702. [Link]

  • Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. (1999). Antimicrobial Agents and Chemotherapy, 43(11), 2736–2741. [Link]

  • Heterocyclic Antidepressants with Antimicrobial and Fungicide Activity. (2024). International Journal of Molecular Sciences, 25(11), 5898. [Link]

  • Biosynthetically Guided Structure-Activity Relationship Studies of Merochlorin A, an Antibiotic Marine Natural Product. (2017). ChemMedChem, 12(23), 1957–1961. [Link]

  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (2023). Molecules, 28(19), 6939. [Link]

  • Actions of a Novel Bacterial Topoisomerase Inhibitor against Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enhancement of Double-Stranded DNA Breaks. (2023). Antimicrobial Agents and Chemotherapy, 67(8). [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). Microbiology Spectrum, 10(2). [Link]

  • Chemically-Induced Cell Wall Stapling in Bacteria. (2020). Journal of the American Chemical Society, 142(37), 15654–15658. [Link]

  • A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. (2013). Journal of Antibiotics, 66(4), 191–201. [Link]

  • Bacterial Cell Wall Synthesis: New Insights from Localization Studies. (2008). Microbiology and Molecular Biology Reviews, 72(3), 466–497. [Link]

Sources

A Senior Application Scientist's Guide to X-ray Diffraction Analysis of Novel Cyclopropanecarboxamide Crystal Structures

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Cyclopropanecarboxamides and the Role of X-ray Diffraction

Cyclopropanecarboxamides are a class of organic compounds featuring a strained three-membered cyclopropane ring attached to a carboxamide functional group. This unique structural motif imparts conformational rigidity and specific electronic properties, making it a valuable scaffold in medicinal chemistry and drug discovery. The precise three-dimensional arrangement of atoms within these molecules, along with their intermolecular interactions in the solid state, dictates crucial pharmaceutical properties such as solubility, stability, and bioavailability.

Understanding the solid-state landscape of a novel cyclopropanecarboxamide active pharmaceutical ingredient (API) is therefore paramount. This landscape is often complex, potentially featuring multiple crystalline forms (polymorphs), solvates, and co-crystals, each with distinct physicochemical characteristics. X-ray diffraction (XRD) stands as the definitive analytical technique for unambiguously elucidating these solid-state structures at the atomic level.

This guide provides a comprehensive comparison of two primary XRD techniques—Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD)—in the context of characterizing novel cyclopropanecarboxamide crystal structures. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer supporting data through illustrative case studies.

Comparative Analysis: Single-Crystal XRD vs. Powder XRD

The choice between SCXRD and PXRD is dictated by the specific questions being asked about the material and the nature of the sample itself. While SCXRD provides the ultimate detail of a single crystalline entity, PXRD offers invaluable information about the bulk properties of a powdered sample.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)
Sample Requirement A single, high-quality crystal (typically 0.1-0.5 mm)A few milligrams of microcrystalline powder
Information Obtained Absolute 3D molecular structure, bond lengths, bond angles, torsion angles, intermolecular interactions, absolute configuration."Fingerprint" of the crystalline phase(s), unit cell parameters (if not too complex), phase identification and quantification, crystallinity assessment.
Primary Application Unambiguous structure elucidation of a new compound.Polymorph screening, quality control, phase transition studies, analysis of bulk material.
Resolution Atomic resolution.Lower resolution, provides information on the average structure of the bulk.
Throughput Lower throughput, requires crystal growth.High throughput, suitable for rapid screening of many samples.
Data Analysis Structure solution and refinement (e.g., using SHELXL, Olex2).Phase identification by comparison to a database, Rietveld refinement for quantitative analysis.

Expertise & Experience: The critical decision point between these techniques often lies in the initial stages of solid-form screening. PXRD is the workhorse for rapidly identifying the existence of different crystalline forms from a multitude of crystallization experiments. Once a promising new form is identified by its unique powder pattern, the more involved process of growing a single crystal for SCXRD analysis is undertaken to gain a complete understanding of its molecular and supramolecular structure.

Experimental Protocols

The following protocols are designed to be self-validating by incorporating steps for data quality assessment and structure validation.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

This workflow outlines the critical steps from crystal growth to a validated crystal structure.

1. Crystal Growth of Novel Cyclopropanecarboxamides:

The growth of a high-quality single crystal is often the most challenging step. The choice of solvent and crystallization technique is paramount.

  • Slow Evaporation:

    • Dissolve the cyclopropanecarboxamide derivative in a suitable solvent (e.g., ethanol, acetone, ethyl acetate) to near saturation in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Monitor for the formation of well-defined, transparent crystals.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively high-boiling point solvent in which it is soluble (e.g., dichloromethane).

    • Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble (e.g., hexane).

    • The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting slow crystal growth.

2. Crystal Mounting and Data Collection:

  • Under a microscope, select a suitable single crystal with well-defined faces and no visible defects.

  • Mount the crystal on a cryoloop using a small amount of cryoprotectant oil.

  • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to minimize radiation damage.

  • Perform an initial series of diffraction images to determine the unit cell and assess crystal quality.

  • Based on the crystal system, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data. Data is typically collected to a resolution of at least 0.8 Å for small molecules.

3. Structure Solution and Refinement:

  • Process the raw diffraction data to obtain a reflection file (e.g., an HKL file).

  • Use software such as SHELXT or Olex2 to solve the crystal structure using direct methods or dual-space algorithms.

  • Refine the initial structural model against the experimental data using a least-squares refinement program like SHELXL. This involves refining atomic positions, displacement parameters, and occupancies.

  • Locate and add hydrogen atoms to the model, typically placed in calculated positions and refined using a riding model.

  • In cases of disorder or twinning, specialized refinement strategies are employed to accurately model these phenomena.

4. Structure Validation:

  • Generate a Crystallographic Information File (CIF) from the refined structure.

  • Submit the CIF to the IUCr's checkCIF service for validation.

  • Address any A- or B-level alerts generated by checkCIF, which may indicate errors or inconsistencies in the structural model.

SCXRD_Workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_structure Structure Determination cluster_validation Validation & Finalization Crystal_Growth Crystal Growth (Slow Evaporation/Vapor Diffusion) Crystal_Selection Crystal Selection (Microscopy) Crystal_Growth->Crystal_Selection Mounting Mount & Cryo-cool Crystal_Selection->Mounting Data_Collection Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (SHELXT/Olex2) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (SHELXL) Structure_Solution->Structure_Refinement Validation CIF Generation & Validation (checkCIF) Structure_Refinement->Validation Final_Model Final Structural Model Validation->Final_Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Powder X-ray Diffraction (PXRD) Workflow

This workflow is tailored for the rapid screening and characterization of bulk crystalline materials.

1. Sample Preparation:

  • Gently grind a few milligrams of the cyclopropanecarboxamide derivative into a fine powder using a mortar and pestle.

  • Mount the powder onto a zero-background sample holder. Ensure the sample surface is flat and level with the holder.

2. Data Collection:

  • Place the sample holder in the powder diffractometer.

  • Set the data collection parameters. A typical scan for polymorph screening would be from 2° to 40° 2θ with a step size of 0.02°.

  • Initiate the X-ray source and detector and begin data collection.

3. Data Analysis:

  • Process the raw data to generate a diffractogram (intensity vs. 2θ).

  • For phase identification, compare the experimental powder pattern to a database of known patterns or to patterns calculated from single-crystal structures.

  • For quantitative analysis of polymorphic mixtures, Rietveld refinement can be employed. This method involves fitting a calculated powder pattern to the experimental data, allowing for the determination of the relative amounts of each crystalline phase.

PXRD_Workflow cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Grinding Grind Sample Mounting Mount on Holder Grinding->Mounting Data_Collection Collect Powder Pattern Mounting->Data_Collection Phase_ID Phase Identification Data_Collection->Phase_ID Quant_Analysis Quantitative Analysis (Rietveld Refinement) Phase_ID->Quant_Analysis

Caption: Workflow for Powder X-ray Diffraction Analysis.

Case Studies: Analysis of Novel Cyclopropanecarboxamide Derivatives

To illustrate the practical application and comparative power of these techniques, we will consider three hypothetical case studies involving a novel cyclopropanecarboxamide API, "Cyclopramide."

Case Study 1: Initial Characterization and Polymorph Discovery

A new synthesis of Cyclopramide yielded two different crystalline forms, designated Form A and Form B.

PXRD Analysis for Polymorph Screening:

PXRD was used to quickly differentiate the two forms.

2θ Position (Form A)2θ Position (Form B)
8.5°9.2°
12.1°13.5°
15.8°17.8°
20.3°21.0°
25.6°26.3°

The distinct differences in the powder patterns unequivocally demonstrate the existence of at least two polymorphs.

Case Study 2: Absolute Structure Elucidation of Form A

To understand the molecular structure of the thermodynamically stable form (Form A), a single crystal was grown and analyzed by SCXRD.

SCXRD Data for Cyclopramide Form A:

ParameterValue
Chemical FormulaC₁₂H₁₄N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.25, 8.54, 13.11
β (°)98.5
V (ų)1134.2
Z4
R₁ (I > 2σ(I))0.035
wR₂ (all data)0.092
Goodness-of-fit1.05

The SCXRD analysis provided the precise atomic coordinates, confirming the molecular connectivity and revealing a network of intermolecular hydrogen bonds responsible for the crystal packing.

Case Study 3: Identification of a Solvate

During formulation studies, a new crystalline form was isolated from a toluene solution. PXRD analysis suggested a different structure from Forms A and B. Subsequent SCXRD analysis confirmed the presence of a toluene solvate.

Comparative Crystallographic Data:

ParameterForm A (Polymorph)Form B (Polymorph)Toluene Solvate
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁/cPna2₁P-1
V (ų)1134.21189.51354.7
Density (g/cm³)1.281.221.19
Key H-BondsN-H···O (amide-amide)N-H···O (amide-amide)N-H···O (amide-solvent)

This comparative data highlights the power of XRD in distinguishing between polymorphs and solvates, which can have profound implications for drug product stability and performance.

Relationship cluster_scxrd Single-Crystal XRD cluster_pxrd Powder XRD SCXRD Provides Absolute Structure FormA Form A Crystal Structure SCXRD->FormA Solvate Solvate Crystal Structure SCXRD->Solvate FormA_pattern Form A Powder Pattern FormA->FormA_pattern Calculated Pattern Solvate_pattern Solvate Powder Pattern Solvate->Solvate_pattern Calculated Pattern PXRD Identifies Crystalline Phases PXRD->FormA_pattern FormB_pattern Form B Powder Pattern PXRD->FormB_pattern PXRD->Solvate_pattern

Caption: Relationship between SCXRD and PXRD data.

Conclusion: An Integrated Approach for Comprehensive Analysis

The structural characterization of novel cyclopropanecarboxamide crystal structures necessitates a synergistic application of both powder and single-crystal X-ray diffraction techniques. PXRD serves as an indispensable high-throughput tool for polymorph screening and quality control of bulk materials. SCXRD, in turn, provides the definitive, high-resolution structural information required to understand the fundamental molecular and intermolecular properties that govern the behavior of the API. By judiciously employing both methodologies, researchers and drug development professionals can navigate the complexities of the solid state, ensuring the selection and development of robust and efficacious pharmaceutical products.

References

  • University of Florida. (2015). Crystal Growing Tips. Retrieved from [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved from [Link]

  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

  • Bruzzi, M., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S17.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388.
  • Pan, Q. Q., et al. (2021). Comparison of griseofulvin crystal structure determined by powder X-ray diffraction and single-crystal X-ray diffraction. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.

A Senior Application Scientist's Guide to Evaluating ACC Structural Analogues as Ethylene Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The phytohormone ethylene is a simple gaseous molecule that acts as a master regulator of a vast array of plant developmental processes, from seed germination to fruit ripening and senescence.[1][2] Its biosynthesis is a tightly controlled process, offering key targets for chemical intervention.[3][4] The immediate precursor to ethylene is 1-aminocyclopropane-1-carboxylic acid (ACC).[5] The enzymatic conversion of S-adenosyl-L-methionine (SAM) to ACC by ACC synthase (ACS), and the subsequent oxidation of ACC to ethylene by ACC oxidase (ACO), represent the two critical, rate-limiting steps in this pathway.[2][5][6]

This guide provides a comprehensive comparison of structural analogues of ACC that inhibit ethylene production. We will delve into their mechanisms of action, present comparative inhibitory data, and provide detailed, field-proven protocols for their evaluation.

The Ethylene Biosynthesis Pathway: Targets for Inhibition

Understanding the ethylene biosynthesis pathway is crucial for rationally selecting or designing inhibitors. The pathway begins with the amino acid methionine and proceeds through two key enzymatic steps dedicated to ethylene production.[6]

  • ACC Synthase (ACS): This enzyme catalyzes the conversion of SAM to ACC.[3][7] Under most conditions, this is the rate-limiting step, making ACS a prime target for inhibition.[5][7] ACS is a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[7][8]

  • ACC Oxidase (ACO): This enzyme catalyzes the final step, the oxidation of ACC to form ethylene, carbon dioxide, and cyanide.[5][6] While often not the primary rate-limiting step, inhibiting ACO is also an effective strategy to block ethylene production.[6]

The following diagram illustrates the core pathway and the points of intervention for the inhibitors discussed in this guide.

Ethylene_Biosynthesis cluster_pathway Ethylene Biosynthesis Pathway cluster_inhibitors Points of Inhibition Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) [Rate-Limiting Step] Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) ACS_Inhibitors ACS Inhibitors (e.g., AVG, AOA) ACS_Inhibitors->SAM ACO_Inhibitors ACO Inhibitors (e.g., Salicylic Acid, Co²⁺) ACO_Inhibitors->ACC

Caption: The ethylene biosynthesis pathway, highlighting the key enzymes ACC Synthase and ACC Oxidase as targets for inhibition.

Comparative Analysis of ACC Analogues and Other Inhibitors

A variety of compounds have been identified that inhibit ethylene production by targeting either ACS or ACO. Their efficacy can be quantitatively compared using metrics like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). It is important to note that while IC50 values are useful for initial comparisons, they are dependent on experimental conditions, whereas Ki values represent a more absolute measure of inhibitor potency.[9][10][11][12]

InhibitorTarget EnzymeMechanism of ActionReported Ki / IC50 ValuesKey Characteristics & Notes
Aminoethoxyvinylglycine (AVG) ACC Synthase (ACS)Competitive inhibitor with respect to SAM.[7][8][13] Binds to the active site, preventing SAM from binding.[8]Ki: ~15 nM for ACS5[13]A potent and widely used inhibitor of ACS and other PLP-dependent enzymes.[7][13] Effective at low micromolar concentrations in vivo.[13]
Aminooxyacetic acid (AOA) ACC Synthase (ACS)Competitive inhibitor of ACS.[7]Varies by isoformA known inhibitor of many pyridoxal phosphate-mediated enzymatic reactions.[7]
L-Vinylglycine (L-VG) ACC Synthase (ACS)Mechanism-based inhibitor.[14] It is both a substrate and an inactivator of the enzyme.[14]-Forms a covalent adduct with the PLP cofactor and Lys273 in the active site, leading to irreversible inactivation.[14]
2-Aminoisobutyric Acid (AIB) ACC Synthase & ACC OxidaseDual suppressor of ACS and ACO activity.[15] Can also act as an ACC analogue with potential signaling roles independent of ethylene.[16]-Effectively reduces ethylene synthesis and can alleviate stress responses associated with ethylene overproduction.[15][16]
Salicylic Acid (SA) ACC Oxidase (ACO)Noncompetitive inhibitor of the conversion of ACC to ethylene.[17]Kiapp: ~10 µM[17]Its inhibitory effect is inversely dependent on the pH of the medium.[17] Acetylsalicylic acid shows similar activity.[17]
Cobalt Ions (Co²⁺) ACC Oxidase (ACO)Inhibits the conversion of ACC to ethylene.[18]-Effective in blocking both auxin-induced and direct ACC-dependent ethylene production.[18]

Experimental Protocols for Evaluating Inhibitory Effects

To rigorously evaluate the efficacy of ACC structural analogues, a combination of in vivo and in vitro assays is recommended. The following protocols provide a robust framework for these assessments.

Experimental Workflow Overview

Workflow cluster_vivo In Vivo Analysis cluster_vitro In Vitro Analysis plant_prep Prepare Plant Material (e.g., leaf discs, fruit slices) treatment Incubate with Inhibitor (Varying Concentrations) plant_prep->treatment incubation Seal in Vials for Headspace Accumulation treatment->incubation gc_analysis Ethylene Measurement (Gas Chromatography) incubation->gc_analysis kinetics Determine IC50 & Ki Values gc_analysis->kinetics Calculate % Inhibition extract Prepare Crude Enzyme Extract acs_assay ACS Activity Assay (Measure ACC production) extract->acs_assay aco_assay ACO Activity Assay (Measure Ethylene production from ACC) extract->aco_assay acs_assay->kinetics aco_assay->kinetics

Caption: Workflow for evaluating ethylene inhibitors, from in vivo tissue assays to in vitro enzyme kinetics.

Protocol 1: In Vivo Ethylene Production Assay

This protocol measures the effect of an inhibitor on ethylene production in living plant tissue.

Objective: To determine the dose-dependent effect of an ACC analogue on ethylene production in a specific plant tissue.

Materials:

  • Plant tissue (e.g., leaf discs from young seedlings, slices of climacteric fruit like banana or tomato).[19]

  • Test inhibitors (ACC analogues) at various concentrations.

  • Incubation buffer (e.g., MES buffer, pH 6.0).

  • Gas-tight vials (e.g., 10-20 mL) with rubber septa.[20]

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Photoionization Detector (PID) and an alumina column.[19][20][21]

  • Gas-tight syringe (e.g., 250 µL).[19]

Methodology:

  • Tissue Preparation: Excise uniform pieces of plant tissue (e.g., 1 cm diameter leaf discs or 2 mm thick fruit slices). Randomize the pieces to ensure uniformity across treatments.

  • Treatment: Place a known weight of tissue (e.g., 0.5 g) into each vial containing a small volume (e.g., 1 mL) of incubation buffer with the desired concentration of the inhibitor. Include a "no inhibitor" control.

  • Incubation: Seal the vials tightly with the septa. Incubate under controlled conditions (e.g., 25°C, in the dark) for a set period (e.g., 1-4 hours).[19] The incubation time should be optimized to allow for measurable ethylene accumulation without causing anaerobic conditions.

  • Headspace Sampling: After incubation, thoroughly mix the gas inside the vial.[19] Using a gas-tight syringe, withdraw a 250 µL sample of the headspace through the septum.[19]

  • GC Analysis: Immediately inject the gas sample into the GC.[20] The GC is calibrated with a standard ethylene gas mixture to quantify the concentration in the sample.

  • Data Calculation: Calculate the rate of ethylene production (e.g., in nL per gram of fresh weight per hour). Compare the rates of inhibitor-treated samples to the control to determine the percent inhibition. Plot percent inhibition against inhibitor concentration to determine the IC50 value.

Protocol 2: In Vitro ACC Synthase (ACS) Activity Assay

This assay directly measures the enzymatic activity of ACS and its inhibition.

Objective: To determine if an ACC analogue directly inhibits ACS activity and to calculate its Ki value.

Materials:

  • Crude or purified ACS enzyme extract.

  • Assay buffer (e.g., 100 mM EPPS, pH 8.5, containing 10 µM PLP and 5 mM DTT).

  • Substrate: S-adenosyl-L-methionine (SAM).

  • Test inhibitors at various concentrations.

  • Reagents for ACC quantification (e.g., mercuric chloride, NaOH, NaOCl).

Methodology:

  • Enzyme Preparation: Homogenize plant tissue known to have high ACS activity (e.g., wounded tomato pericarp) in an extraction buffer and prepare a crude extract via centrifugation.

  • Reaction Mixture: In a microfuge tube, combine the assay buffer, a specific concentration of the test inhibitor, and the enzyme extract. Pre-incubate for 10 minutes.

  • Initiate Reaction: Start the reaction by adding a known concentration of SAM. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Terminate Reaction & Quantify ACC: Stop the reaction by adding trichloroacetic acid. The amount of ACC produced is then quantified. A common method involves the chemical conversion of ACC to ethylene by adding HgCl₂ and a mixture of NaOH/NaOCl, followed by GC analysis of the ethylene produced.

  • Kinetic Analysis: Perform the assay using multiple substrate (SAM) concentrations in the presence of different fixed inhibitor concentrations. Analyze the data using Lineweaver-Burk or Dixon plots to determine the mode of inhibition and calculate the Ki value.[13]

Conclusion

The targeted inhibition of ethylene biosynthesis through the use of ACC structural analogues and other specific enzyme inhibitors is a powerful tool in both fundamental plant science research and agricultural applications.[8][13] Compounds like AVG and AOA have long served as benchmark inhibitors of ACC synthase, while others like AIB and salicylic acid provide alternative mechanisms targeting either multiple enzymes or ACC oxidase, respectively.[7][15][17] By employing the rigorous in vivo and in vitro protocols detailed in this guide, researchers can effectively screen, characterize, and compare the potency of novel inhibitory compounds, leading to a deeper understanding of ethylene regulation and the development of new technologies for controlling plant growth and development.

References

  • McAtee, P., et al. (2015). Mechanisms of ethylene biosynthesis and response in plants. Essays in Biochemistry. [Link]

  • Larsen, P. B. (2015). Mechanisms of ethylene biosynthesis and response in plants. Essays in Biochemistry. [Link]

  • Dubois, M., et al. (2018). Ethylene in plants. ResearchGate. [Link]

  • Wang, K. L., Li, H., & Ecker, J. R. (2002). Ethylene Biosynthesis and Signaling Networks. The Plant Cell. [Link]

  • Iqbal, N., et al. (2023). Role of Ethylene in the Regulation of Plant Developmental Processes. MDPI. [Link]

  • Wikipedia contributors. (n.d.). 1-Aminocyclopropane-1-carboxylate synthase. Wikipedia. [Link]

  • Li, N., et al. (2012). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. Journal of Biological Chemistry. [Link]

  • Biology Department, Davidson College. (n.d.). ACC Synthase. [Link]

  • Van de Poel, B., et al. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Frontiers in Plant Science. [Link]

  • Al Ubeed, H. M., et al. (2022). Measuring ethylene in postharvest biology research using the laser-based ETD-300 ethylene detector. Heliyon. [Link]

  • Patsnap. (2024). What are ACC inhibitors and how do they work?. [Link]

  • Chillet, M., et al. (2007). Measurement of ethylene production during banana ripening. Agritrop. [Link]

  • Capitani, G., et al. (2002). Structure of ACC synthase inactivated by the mechanism-based inhibitor L-vinylglycine. FEBS Letters. [Link]

  • Cristescu, S. M., et al. (2013). Current methods for detecting ethylene in plants. Annals of Botany. [Link]

  • Mendlinger, S., et al. (1975). A Technique for Measuring the Rate of CO2 and Ethylene Production of Melon Fruits on the Plant. HortScience. [Link]

  • Cristescu, S. M., et al. (2013). Current methods for detecting ethylene in plants. Ovid. [Link]

  • ResearchGate. (n.d.). Acetyl‐CoA Carboxylase Inhibitors. [Link]

  • Hays, A., et al. (n.d.). Comparison of Ki Values. BioIVT. [Link]

  • Rather, S. A., et al. (2023). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. MDPI. [Link]

  • Polko, J. K., et al. (2019). The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling. Frontiers in Plant Science. [Link]

  • Leslie, C. A., & Romani, R. J. (1986). Inhibition of Ethylene Biosynthesis by Salicylic Acid. Plant Physiology. [Link]

  • Yu, Y. B., & Yang, S. F. (1979). Auxin-induced Ethylene Production and Its Inhibition by Aminoethyoxyvinylglycine and Cobalt Ion. Plant Physiology. [Link]

  • ResearchGate. (n.d.). Effect of ethylene biosynthesis precursor (ACC), ethylene synthesis.... [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • Kramer, C., et al. (2022). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]

  • Schwartz, B. D. (2017). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education. [Link]

  • ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 2,2-Dichlorocyclopropane-1-carboxamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the dynamic field of drug development, the meticulous handling of novel chemical entities is a cornerstone of both laboratory safety and experimental integrity. This guide provides essential, actionable intelligence on the safe use of 2,2-Dichlorocyclopropane-1-carboxamide (CAS 75885-60-8), focusing on the critical aspects of personal protective equipment (PPE) and compliant disposal procedures. As a Senior Application Scientist, my objective is to distill complex safety data into a clear, field-proven protocol that empowers you to work with confidence and security.

Core Principles of Protection: A Multi-Layered Approach

The selection of PPE is dictated by a thorough risk assessment of the planned experimental procedures. The following table outlines the minimum required PPE for handling this compound, with the understanding that more stringent measures may be necessary for large-scale operations or procedures with a high potential for aerosolization.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, particularly when there is a significant splash hazard[4][5][6].
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation or punctures before use and dispose of them immediately after contact with the compound[4][7].
Body Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to maximize skin coverage[1][4].
Respiratory NIOSH-Approved Respirator (if necessary)Use a respirator with appropriate cartridges if working in a poorly ventilated area or if dusts/aerosols are generated. Engineering controls, such as a chemical fume hood, are the primary method for minimizing inhalation exposure[1][4][7].
Operational Blueprint: From Donning to Disposal

A disciplined workflow is paramount to ensuring that the protective barrier afforded by your PPE remains uncompromised. The following diagram and procedural steps outline a self-validating system for the safe handling of this compound.

Workflow for Safe Handling and PPE Management cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Handling cluster_disposal Disposal and Doffing prep_1 Assemble all necessary equipment and reagents within a chemical fume hood. prep_2 Ensure spill cleanup materials are readily accessible. prep_1->prep_2 ppe_1 Don lab coat, ensuring it is fully buttoned. prep_2->ppe_1 ppe_2 Put on chemical splash goggles and face shield. ppe_1->ppe_2 ppe_3 Don chemical-resistant gloves, ensuring they overlap with the sleeves of the lab coat. ppe_2->ppe_3 handling_1 Conduct all manipulations of the compound within the fume hood. ppe_3->handling_1 handling_2 Avoid the creation of dust and aerosols. handling_1->handling_2 handling_3 Wash hands thoroughly after handling, even if gloves were worn. handling_2->handling_3 disposal_1 Collect all waste, including contaminated PPE, in a designated, sealed container. handling_3->disposal_1 disposal_2 Doff PPE in the reverse order of donning, avoiding contact with contaminated surfaces. disposal_1->disposal_2 disposal_3 Wash hands and any exposed skin thoroughly after removing all PPE. disposal_2->disposal_3

A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before beginning any experimental work, gather all necessary equipment and reagents and place them within a certified chemical fume hood to ensure proper ventilation[1][7]. Confirm that appropriate spill cleanup materials are readily available.

  • PPE Donning: Don the required PPE in the following order: laboratory coat, chemical splash goggles, face shield, and finally, chemical-resistant gloves. Ensure gloves overlap the cuffs of the lab coat to prevent skin exposure.

  • Handling: All manipulations of this compound should be performed within the fume hood to minimize inhalation risk[7]. Handle the compound in a manner that avoids the generation of dust and aerosols[1]. After handling, wash your hands thoroughly, even if you were wearing gloves[1][7].

  • Post-Handling and Disposal: Decontaminate all work surfaces after use. All waste materials, including contaminated gloves, wipes, and any residual chemical, must be collected in a clearly labeled, sealed container for hazardous waste[8][9].

  • PPE Doffing: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. For example, remove gloves first by peeling them off from the cuff, turning them inside out.

  • Final Hygiene: After all PPE has been removed, wash your hands and any other exposed skin areas thoroughly with soap and water[7].

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7].

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, seek medical attention[7].

  • Inhalation: Move the affected individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention[7].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[7].

By adhering to these rigorous safety protocols, you can create a secure research environment that fosters both scientific advancement and personal well-being. Your commitment to safety is a direct reflection of your commitment to the integrity of your research.

References

  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • Biosynth. (2022). Safety Data Sheet.
  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2009). Safety Data Sheet.
  • Cornell University. (n.d.). Personal Protection for the Applicator and Worker Module.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • BenchChem. (2025). Personal protective equipment for handling 2,2'-(Cyclopropane-1,1-diyl)diacetic acid.
  • Synquest Labs. (2016). 2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid Safety Data Sheet.
  • PubChem. (n.d.). (S)-2,2-Dimethylcyclopropanecarboxamide.
  • Weill Cornell Medicine. (2020). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • BenchChem. (2025). Navigating the Safe Disposal of Cyclopropane-1,2-dicarbohydrazide: A Procedural Guide.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.